Canadine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
114308-22-4 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Canadine Biosynthesis Pathway in Hydrastis canadensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biosynthetic pathway of canadine, a significant benzylisoquinoline alkaloid found in Goldenseal (Hydrastis canadensis). This document outlines the key enzymatic steps, presents quantitative data on alkaloid concentrations, details relevant experimental protocols, and provides visual representations of the biochemical processes.
Introduction
Hydrastis canadensis L., commonly known as goldenseal, is a perennial herb native to eastern North America. Its rhizomes and roots are rich in a variety of bioactive alkaloids, with berberine (B55584), hydrastine, and this compound being the most prominent. This compound, also known as (S)-tetrahydroberberine, serves as a crucial intermediate in the biosynthesis of other protoberberine alkaloids, including berberine. Understanding the intricacies of the this compound biosynthesis pathway is pivotal for metabolic engineering efforts aimed at enhancing the production of these medicinally important compounds and for the development of novel therapeutic agents.
The this compound Biosynthesis Pathway
The biosynthesis of (S)-canadine in Hydrastis canadensis originates from the pivotal precursor (S)-reticuline, which is derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. The core pathway to (S)-canadine involves three key enzymatic transformations:
-
Oxidative Cyclization of (S)-Reticuline: The pathway commences with the berberine bridge enzyme (BBE), a flavin-containing oxidase. BBE catalyzes the stereospecific oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This reaction is a critical branch point, directing metabolites towards the protoberberine alkaloid class.
-
Methylation of (S)-Scoulerine: The subsequent step involves the O-methylation of (S)-scoulerine at the 9-hydroxyl group. This reaction is catalyzed by (S)-scoulerine 9-O-methyltransferase (SOMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce (S)-tetrahydrocolumbamine.
-
Methylenedioxy Bridge Formation: The final step in the formation of (S)-canadine is the creation of a methylenedioxy bridge from the methoxyl group at position 2' and the hydroxyl group at position 3' of (S)-tetrahydrocolumbamine. This reaction is catalyzed by (S)-canadine synthase, a cytochrome P450-dependent monooxygenase (CYP719A family). The reaction requires NADPH and molecular oxygen.
The resulting (S)-canadine can then be further metabolized, for instance, by (S)-tetrahydroprotoberberine oxidase to form berberine.
Signaling Pathway Diagram
Caption: The core enzymatic steps in the biosynthesis of (S)-canadine from (S)-reticuline.
Quantitative Data on Alkaloid Content in Hydrastis canadensis
The concentration of this compound and its related alkaloids in Hydrastis canadensis can vary significantly depending on several factors, including the plant part, phenological stage, and post-harvest processing. The following tables summarize quantitative data from various studies.
Table 1: Alkaloid Content in Hydrastis canadensis Raw Material
| Plant Part | Berberine (% w/w) | Hydrastine (% w/w) | This compound (% w/w) | Reference |
| Roots and Rhizomes | 0.5 - 6.0 | 1.5 - 4.0 | 0.5 - 1.0 | [1] |
| Aerial Parts (Leaves & Stems) | 1.0 - 1.5 | 0.4 - 0.8 | Not specified |
Table 2: Influence of Phenological Stage on Alkaloid Content in Belowground Parts (% w/w) .[2]
| Phenological Stage | Total BIA | Berberine | Hydrastine | This compound |
| Dormancy | ~3.8 | ~2.0 | ~1.5 | ~0.3 |
| Vegetative | ~3.5 | ~1.8 | ~1.4 | ~0.3 |
| Flowering | ~4.2 | ~2.2 | ~1.7 | ~0.3 |
| Immature Fruit | ~3.0 | ~1.6 | ~1.2 | ~0.2 |
| Mature Fruit | ~2.8 | ~1.5 | ~1.1 | ~0.2 |
Table 3: Effect of Post-Harvest Drying Temperature on this compound Content in Rhizomes (% w/w) .
| Drying Condition | Average this compound Content |
| Freeze-dried | 0.55 |
| 26.7 °C | 0.46 |
| 32.2 °C | 0.34 |
| 37.8 °C | Not specified |
| 43.3 °C | Not specified |
| 48.9 °C | Not specified |
| 54.4 °C | 0.27 |
Experimental Protocols
While specific, detailed protocols for the characterization of this compound biosynthesis enzymes from Hydrastis canadensis are not extensively published, the following are generalized methodologies that can be adapted for this purpose.
Alkaloid Extraction and Quantification by HPLC
This protocol is for the quantitative analysis of berberine, hydrastine, and this compound in Hydrastis canadensis plant material.
Materials:
-
Dried, powdered Hydrastis canadensis root and rhizome material
-
Extraction solvent: 70% ethanol (B145695) or methanol
-
HPLC system with a C18 column and UV detector
-
Reference standards for berberine, hydrastine, and this compound
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Accurately weigh approximately 100 mg of powdered plant material into a centrifuge tube.
-
Add 10 mL of extraction solvent.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10 µL of the sample into the HPLC system.
-
Perform a gradient elution, for example, starting with 10% B, increasing to 90% B over 20 minutes.
-
Monitor the absorbance at 290 nm for this compound and hydrastine, and 345 nm for berberine.
-
Quantify the alkaloids by comparing the peak areas with those of the reference standards.
General Enzyme Assay Protocols (Adaptable for H. canadensis)
Berberine Bridge Enzyme (BBE) Assay:
-
Principle: The assay spectrally monitors the formation of the product, (S)-scoulerine, from the substrate, (S)-reticuline.
-
Reaction Mixture:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
100 µM (S)-reticuline
-
Enzyme extract
-
-
Procedure:
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at a specific wavelength corresponding to (S)-scoulerine formation (e.g., 340 nm) at a constant temperature (e.g., 30°C).
-
Calculate enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of (S)-scoulerine.
-
(S)-Scoulerine 9-O-Methyltransferase (SOMT) Assay:
-
Principle: This is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-¹⁴C]methionine to (S)-scoulerine.
-
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM (S)-scoulerine
-
50 µM S-adenosyl-L-[methyl-¹⁴C]methionine
-
Enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 2 M HCl).
-
Extract the radiolabeled product, (S)-tetrahydrocolumbamine, with an organic solvent (e.g., ethyl acetate).
-
Quantify the radioactivity in the organic phase using liquid scintillation counting.
-
(S)-Canadine Synthase (CYP719A) Assay:
-
Principle: This assay typically involves heterologous expression of the cytochrome P450 enzyme and its reductase partner in a host system (e.g., yeast or insect cells). The activity is measured by monitoring the conversion of the substrate to the product via HPLC or LC-MS.
-
Reaction Mixture (with microsomes from heterologous expression):
-
100 mM potassium phosphate buffer (pH 7.5)
-
100 µM (S)-tetrahydrocolumbamine
-
1 mM NADPH
-
Microsomal preparation containing the recombinant enzyme and reductase
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the formation of (S)-canadine.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of alkaloids and enzyme activities in Hydrastis canadensis.
Conclusion
The biosynthesis of this compound in Hydrastis canadensis is a well-defined pathway involving the sequential action of berberine bridge enzyme, (S)-scoulerine 9-O-methyltransferase, and (S)-canadine synthase. While the core enzymatic steps are understood, a significant opportunity exists for further research to characterize the specific enzymes from H. canadensis at a molecular and kinetic level. The quantitative data presented herein highlights the influence of various factors on alkaloid accumulation, providing valuable information for optimizing cultivation and harvesting practices. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate this important biosynthetic pathway, with the ultimate goal of harnessing its potential for pharmaceutical and biotechnological applications.
References
A Technical Guide to the Natural Sources and Extraction of Canadine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid with a range of documented pharmacological activities, including antioxidant and acetylcholinesterase inhibitory effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource for sourcing and isolating this promising natural compound.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Papaveraceae and Ranunculaceae families. The primary genera known to contain significant amounts of this alkaloid are Corydalis and Hydrastis.
-
Corydalis Species: Various species of Corydalis, a genus in the Papaveraceae family, are rich sources of this compound. Notable species include Corydalis yanhusuo, Corydalis turtschaninovii, and Corydalis cava.[1][2][3] The tubers of these plants are the primary location for alkaloid accumulation.[2][4]
-
Hydrastis canadensis (Goldenseal): A member of the Ranunculaceae family, Goldenseal is a well-known medicinal plant indigenous to North America.[5] Its rhizomes and roots are rich in several alkaloids, including this compound, berberine, and hydrastine.[5][6]
-
Sinomenium acutum : This medicinal plant, used in traditional Chinese medicine, has also been identified as a source of various alkaloids, and its extracts have shown a range of biological activities.[7][8][9]
-
Other Sources: this compound has also been isolated from other plants, including various Glaucium species (Papaveraceae) and Coscinium fenestratum (Menispermaceae).[6][10]
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific part of the plant being analyzed. The following table summarizes the reported quantitative data for this compound and related major alkaloids in key source plants.
| Plant Species | Plant Part | This compound Content (% w/w) | Other Major Alkaloids (% w/w) | Reference(s) |
| Hydrastis canadensis | Roots/Rhizomes | 0.5 - 1.0 | Berberine (0.5 - 6.0), Hydrastine (1.5 - 4.0) | [11] |
| Corydalis yanhusuo | Tubers | Not explicitly quantified in reviewed sources | Tetrahydropalmatine, Corydaline, Protopine, Dehydrocorydaline | [12][13] |
| Corydalis decumbens | Tubers | Not explicitly quantified in reviewed sources | Protopine (0.186 - 0.298) | [12] |
| Corydalis cava | Tubers | Not explicitly quantified in reviewed sources | Bulbocapnine, Coptisine, Protopine | [14] |
Extraction and Purification Methodologies
The extraction of this compound from its natural sources typically involves a multi-step process that leverages the basic nature of alkaloids. The general workflow includes initial solvent extraction, followed by acid-base partitioning to isolate the crude alkaloid fraction, and subsequent chromatographic purification to obtain pure this compound.
General Experimental Protocol: Acid-Base Extraction
This protocol provides a generalized methodology for the extraction of alkaloids, including this compound, from plant material.
Materials:
-
Dried and powdered plant material (e.g., Corydalis tubers, Hydrastis rhizomes)
-
n-Hexane (for defatting)
-
Methanol (B129727) (85%)
-
Hydrochloric acid (HCl), 6% solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 23-25% solution
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Soxhlet apparatus
-
Separatory funnel
Procedure:
-
Defatting: The dried and powdered plant material (e.g., 200 g) is first defatted by maceration in n-hexane for 24 hours to remove lipids and other nonpolar compounds. The solvent is then filtered off, and the plant material is air-dried.[1]
-
Methanolic Extraction: The defatted plant material is placed in a Soxhlet apparatus and extracted with 85% methanol (e.g., 1 L) for approximately 14 hours, or until the extraction is complete.[1]
-
Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude residue.[1]
-
Acidification and Partitioning: The residue is suspended in an acidic aqueous solution (e.g., 70 mL of 6% HCl, pH 4). This acidic solution, containing the protonated alkaloids, is then partitioned with an immiscible organic solvent like chloroform (3 x 70 mL) in a separatory funnel to remove neutral and acidic impurities. The aqueous acidic layer containing the alkaloids is retained.[1]
-
Basification and Extraction: The acidic aqueous layer is then basified by the gradual addition of ammonium hydroxide until a pH of 10 is reached. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified aqueous layer is then partitioned three times with equal volumes of chloroform.[1]
-
Final Concentration: The chloroform layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to dryness to yield the crude alkaloid extract.[1]
Purification by Column Chromatography
The crude alkaloid extract can be further purified using column chromatography.
Materials:
-
Silica (B1680970) gel (stationary phase)
-
Appropriate solvent system (mobile phase), e.g., a gradient of cyclohexane, chloroform, and diethylamine.[1]
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: A glass column is packed with silica gel as the stationary phase. The column is typically prepared using a wet method, where a slurry of silica gel in a non-polar solvent is poured into the column to ensure even packing.[15][16][17]
-
Sample Loading: The crude alkaloid extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.[17]
-
Elution: The mobile phase is passed through the column, and the different alkaloids in the mixture are separated based on their polarity. Fractions are collected sequentially.[15]
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Concentration: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity and scalability, preparative HPLC is a powerful technique for isolating this compound.
Materials:
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Mobile phase, e.g., a gradient of aqueous phosphoric acid and acetonitrile.[18]
-
Detector (e.g., UV-Vis or DAD)
Procedure:
-
Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from other alkaloids in the crude extract.[8]
-
Scaling Up: The analytical method is then scaled up for preparative HPLC, adjusting the column size, flow rate, and sample injection volume.[8]
-
Injection and Fractionation: The crude or partially purified alkaloid extract is dissolved in the mobile phase and injected into the preparative HPLC system. Fractions corresponding to the this compound peak are collected.[18]
-
Post-Purification Processing: The collected fractions are often basified (e.g., to pH 10) and the pure alkaloid is extracted with an organic solvent like diethyl ether. The solvent is then evaporated to yield highly purified this compound.[18]
Mandatory Visualizations
Signaling Pathway of this compound in Myoblast Differentiation
This compound has been shown to stimulate myoblast differentiation through the activation of the p38 MAPK and Akt signaling pathways.
Experimental Workflow for Anticholinesterase Activity Assay
The following workflow outlines the key steps in determining the anticholinesterase activity of this compound using the Ellman's spectrophotometric method.
Conclusion
This compound is a readily available benzylisoquinoline alkaloid found in several plant species, most notably from the genera Corydalis and Hydrastis. Its extraction and purification can be achieved through well-established acid-base extraction techniques followed by chromatographic separation. The methodologies outlined in this guide provide a solid foundation for researchers to isolate this compound for further pharmacological investigation and potential drug development. The provided quantitative data offers a comparative reference for sourcing high-yield plant material, and the visualized signaling pathway and experimental workflow serve as practical tools for guiding future research endeavors.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. zeochem.com [zeochem.com]
- 3. scribd.com [scribd.com]
- 4. Cytotoxic activity of proteins isolated from extracts of Corydalis cava tubers in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 9. This compound from Corydalis turtschaninovii Stimulates Myoblast Differentiation and Protects against Myotube Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antinociceptive Properties of the Corydalis yanhusuo Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Column chromatography - Wikipedia [en.wikipedia.org]
- 16. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 17. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 18. d-nb.info [d-nb.info]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Canadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canadine, a protoberberine alkaloid found in various plant species, notably in Goldenseal (Hydrastis canadensis), has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside an exploration of its engagement with key signaling pathways. This document aims to serve as a critical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, with the systematic IUPAC name (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-2H,6H-[1][3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline, is a benzylisoquinoline alkaloid.[1] It possesses a pentacyclic ring system. The molecule has one chiral center at the C13a position, giving rise to two enantiomers: (S)-canadine and (R)-canadine. The naturally occurring form is typically the (S)-enantiomer, also known as (-)-canadine or xanthopuccine.[1]
Table 1: Chemical Identifiers for this compound and its Stereoisomers
| Identifier | Racemic this compound | (S)-Canadine | (R)-Canadine |
| IUPAC Name | 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline | (13aS)-9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline | (13aR)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline |
| SMILES | COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | O1c2c(OC1)cc3c(c2)CCN5[C@H]3Cc4ccc(OC)c(OC)c4C5 | COc1ccc2C[C@@H]3c4cc5c(cc4CCN3Cc2c1OC)OCO5 |
| InChI Key | VZTUIEROBZXUFA-UHFFFAOYSA-N | VZTUIEROBZXUFA-INIZCTEOSA-N | VZTUIEROBZXUFA-MRXNPFEDSA-N |
| CAS Number | 522-97-4 | 5096-57-1 | 2086-96-6 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, formulation, and pharmacokinetic profiling. The data presented below has been compiled from various sources.
Table 2: Physicochemical Data for this compound Stereoisomers
| Property | (S)-Canadine | (R)-Canadine | Racemic this compound |
| Molecular Formula | C₂₀H₂₁NO₄ | C₂₀H₂₁NO₄ | C₂₀H₂₁NO₄ |
| Molecular Weight ( g/mol ) | 339.39 | 339.39 | 339.39 |
| Melting Point (°C) | 135 | 132 | 172 |
| Optical Rotation ([α]D) | -308° to -317° (in methanol) | +299° (in chloroform) | Not Applicable |
| Solubility | Slightly soluble in chloroform (B151607) and heated methanol (B129727). | Soluble in aqueous methanol. | Soluble in aqueous methanol. |
| pKa | 6.53 ± 0.20 (Predicted) | Not available | Not available |
Experimental Protocols
Isolation of this compound from Hydrastis canadensis (Goldenseal)
While a specific protocol for this compound isolation was not found, a general procedure for the isolation of major alkaloids from Goldenseal can be adapted. This protocol is based on methods described for the isolation of berberine (B55584) and hydrastine (B1673436) from the same source.[4]
Protocol: Flash Column Chromatography Isolation
-
Extraction: Macerate dried and ground rhizomes of H. canadensis with an ethanolic solution (e.g., 70% ethanol) for 72 hours. The extraction can be enhanced by ultrasonication for 5 hours.[5]
-
Filtration and Concentration: Filter the extract and evaporate the solvent under reduced pressure to obtain a crude residue.
-
Acid-Base Partitioning: Dissolve the residue in a dilute acid (e.g., 2% sulfuric acid) and wash with a non-polar solvent (e.g., diethyl ether) to remove fats and other non-polar compounds.[5] Basify the aqueous layer with a base (e.g., 25% ammonia) to a pH of approximately 9.5 to precipitate the alkaloids.[5]
-
Solvent Extraction: Extract the alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane (B109758) or chloroform.
-
Chromatographic Separation: Concentrate the organic extract and subject it to flash column chromatography on silica (B1680970) gel. A gradient elution system can be employed to separate the different alkaloids. For instance, a gradient of methanol in dichloromethane can be effective. This compound, being less polar than berberine, is expected to elute earlier.
-
Purification and Identification: Collect the fractions containing this compound and purify further by recrystallization from a suitable solvent system (e.g., dichloromethane and methanol).[6] Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR, MS, and by measuring its optical rotation.
Asymmetric Synthesis of (-)-Canadine
A concise three-step asymmetric total synthesis of (-)-canadine has been reported.[7][8] The general strategy involves the synthesis of a secondary amine hydrochloride, followed by a cascade reaction to form the dihydroprotoberberine core, and finally an enantioselective hydrogenation to introduce the desired stereochemistry.
Protocol Outline: Asymmetric Synthesis
-
Synthesis of Secondary Amine Hydrochloride: This initial step is achieved via a continuous flow process from commercially available starting materials.[7][8]
-
Construction of the Dihydroprotoberberine Core: A Pictet-Spengler reaction/Friedel-Crafts hydroxyalkylation/dehydration cascade is employed to construct the tetracyclic core of the this compound molecule.[7][8]
-
Enantioselective Hydrogenation: The final step involves an Iridium-catalyzed enantioselective hydrogenation to introduce the chirality at the C13a position, yielding (-)-canadine.[7][8]
HPLC Analysis of this compound Enantiomers
The enantiomers of this compound can be separated and quantified using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Protocol: Chiral HPLC-UV Method [9]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A chiral column with a stationary phase such as (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine.
-
Mobile Phase: A suitable mixture of organic solvents, for example, a mixture of n-hexane, dichloromethane, and ethanol. The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of 235 nm.
-
Procedure:
-
Prepare standard solutions of the this compound racemate and the individual enantiomers, if available.
-
Dissolve the sample to be analyzed in the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at 235 nm. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Signaling Pathways
This compound exerts its pharmacological effects by interacting with several key signaling pathways. Its roles as a dopamine (B1211576) D2 receptor antagonist, a 5-HT1A receptor agonist, and a calcium channel blocker are of particular interest.
Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are typically coupled to Gi/o proteins.[10] As an antagonist, this compound is proposed to block the binding of dopamine to D2 receptors, thereby inhibiting the downstream signaling cascade. This can lead to an increase in adenylyl cyclase activity and subsequent cAMP production.
Serotonin 5-HT1A Receptor Agonism
The 5-HT1A receptor is another GPCR, also primarily coupled to Gi/o proteins.[11][12] As an agonist, this compound is expected to activate the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase and a decrease in cellular cAMP levels. This receptor can also signal through other pathways, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the modulation of ERK and Akt pathways.[11][12]
Voltage-Dependent Calcium Channel Blockade
This compound has been shown to block voltage-dependent calcium channels, although to a lesser extent than verapamil.[1] By blocking these channels, this compound can reduce the influx of calcium ions into cells, which is a critical step in processes such as muscle contraction and neurotransmitter release.[13][14]
Conclusion
This compound is a multifaceted alkaloid with a well-defined chemical structure and distinct stereochemical properties. This guide has provided a detailed overview of its key chemical and physical characteristics, along with practical experimental protocols for its study. The elucidation of its interactions with crucial neurological and cardiovascular signaling pathways underscores its potential as a lead compound in drug discovery. Further research into the nuanced effects of its individual enantiomers on these pathways will be critical in fully realizing its therapeutic promise.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of (-)-Canadine, (-)-Rotundine, (-)-Sinactine, and (-)-Xylopinine Using a Last-Step Enantioselective Ir-Catalyzed Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 14. Calcium channel blocker - Wikipedia [en.wikipedia.org]
physical and chemical properties of (S)-tetrahydroberberine
An In-depth Technical Guide to (S)-Tetrahydroberberine
Introduction
(S)-Tetrahydroberberine (THB), also known as canadine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Berberis and Corydalis genera.[1][2] It is the fully reduced form of berberine (B55584) and exhibits a distinct and significant pharmacological profile.[1] Unlike the cytotoxic effects observed with berberine, tetrahydroberberine (B1206132) shows little cytotoxicity and instead possesses potent antioxidant, neuroprotective, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the , detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.
Physical and Chemical Properties
(S)-Tetrahydroberberine is a chiral molecule with the systematic name (S)-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-benzo[g][1][4]benzodioxolo[5,6-a]quinolizine.[1] The saturation of the central quinolizine ring system results in a non-planar, bent conformation.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₁NO₄ | [1][5] |
| Molecular Weight | 339.39 g/mol | [5][6] |
| Appearance | Pale-yellow–brown needles | [1] |
| Melting Point | 174–176 °C (447–449 K) for (±)-racemate | [1] |
| Solubility | DMSO: 6 mg/mL (17.67 mM) | [6] |
| UV (in EtOH) | λmax at 285 nm (for a derivative) | [4] |
| Chirality | Contains chiral centers at N7 and C13a | [1] |
Experimental Protocols
Synthesis of (±)-Tetrahydroberberine via Reduction
A common and efficient method for synthesizing tetrahydroberberine is through the chemical reduction of berberine. The following protocol is adapted from established procedures.[1][4][7]
Materials:
-
Berberine chloride
-
Methanol (B129727) (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Absolute Ethanol (B145695) (EtOH)
Procedure:
-
A solution of berberine chloride (10 mmol) and potassium carbonate (26 mmol) in methanol (125 ml) is heated to a reflux with stirring.[1]
-
Solid sodium borohydride (10 mmol) is added portionwise to the refluxing solution. The reaction mixture will become homogeneous.[1]
-
The mixture is allowed to reflux for an additional 20 minutes.[1]
-
Stirring is continued for an additional 4 hours at ambient temperature, during which the product precipitates.[1]
-
The precipitated product is collected by filtration.[1]
-
The crude product is purified by recrystallization from absolute ethanol (400 ml) to yield pale-yellow–brown needles of (±)-tetrahydroberberine (approx. 77% yield).[1]
Chiral Separation and Analysis
To isolate the (S)-enantiomer and perform quantitative analysis, chiral high-performance liquid chromatography (HPLC) is employed.[8]
Instrumentation & Conditions:
-
Column: Chiral®-AD[8]
-
Mobile Phase: Methanol:Ethanol (80:20, v/v)[8]
-
Flow Rate: 0.4 ml/min[8]
-
Detection: UV at 230 nm[8]
-
Quantification Range: 0.01-5.0 μg/ml[8]
Procedure:
-
Prepare standard solutions of racemic tetrahydroberberine in the mobile phase.
-
Prepare plasma or tissue samples by protein precipitation or liquid-liquid extraction.
-
Inject the prepared sample into the HPLC system.
-
The enantiomers, (+)-THB and (-)-THB ((S)-THB), will be separated on the chiral column.
-
Quantify the peaks by comparing their area to the calibration curves constructed from the standard solutions.[8]
A variety of other analytical methods, including thin-layer chromatography (TLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are also used for the characterization and analysis of tetrahydroberberine and its derivatives.[4][9][10]
Biological Activity and Signaling Pathways
(S)-Tetrahydroberberine exhibits a wide range of pharmacological activities, primarily impacting the central nervous and cardiovascular systems. Its mechanisms of action are multifaceted, involving interactions with several key receptors and ion channels.
Neuropharmacological Effects
The neuroprotective effects of THB are attributed to several mechanisms:
-
Dopamine (B1211576) and Serotonin Receptor Modulation: THB acts as a dopamine D₂ receptor antagonist (pKi = 6.08) and a 5-HT₁A receptor agonist (pKi = 5.38). This dual activity is believed to mediate its effects on gastrointestinal motility, making it a potential therapeutic for functional dyspepsia.[2][11]
-
Ion Channel Blockade: THB blocks ATP-sensitive K⁺ channels, which may contribute to its neuroprotective role and potential application in Parkinson's disease.[1][2] It also functions as a Ca²⁺ channel blocker, which is linked to its antihypertensive and anti-arrhythmic properties.[1]
-
Antioxidant Activity: THB is an effective antioxidant.[1] Recent studies suggest it can activate the Nrf2 signaling pathway, which in turn suppresses ferroptosis—a form of programmed cell death—and promotes neuronal survival after injury.[12]
Cardiovascular and Other Effects
-
Anti-arrhythmic and Antihypertensive: The ability of THB to block Ca²⁺ channels contributes to vascular muscle relaxation, leading to its use as an antihypertensive and anti-arrhythmic agent.[1]
-
Antithrombotic: THB has been found to inhibit platelet aggregation, suggesting a protective role against thrombosis.[1][2]
-
Anti-inflammatory: In contrast to berberine, THB shows low cytotoxicity but is effective as an antioxidant, holding promise as an anti-inflammatory agent.[1]
Conclusion
(S)-Tetrahydroberberine is a pharmacologically active alkaloid with a promising therapeutic profile. Its distinct chemical structure and properties underpin a range of biological activities, including neuroprotection, enhancement of gastrointestinal function, and cardiovascular benefits. The detailed protocols for its synthesis and analysis, combined with a growing understanding of its molecular targets and signaling pathways, provide a solid foundation for further research and development by scientists and drug development professionals. The multifaceted mechanism of action, particularly its modulation of key neurotransmitter receptors and antioxidant pathways, marks (S)-tetrahydroberberine as a compound of significant interest for treating complex multifactorial diseases.
References
- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroberberine - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. sibran.ru [sibran.ru]
- 8. Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on analytical methods for natural berberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pharmacological Profile of Canadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plants, including those from the Papaveraceae family like Corydalis yanhusuo.[1] As a compound with a rich history in traditional medicine, recent scientific investigations have begun to elucidate its complex pharmacological profile, revealing a molecule with multifaceted interactions with key physiological targets. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, with a focus on its mechanism of action, pharmacokinetics, and associated experimental methodologies.
Mechanism of Action
This compound exhibits a diverse mechanism of action, interacting with several key receptor and enzyme systems. Its primary pharmacological effects are centered on its activity as a dopamine (B1211576) receptor antagonist, a serotonin (B10506) receptor agonist, a potassium channel blocker, and a modulator of the Akt signaling pathway.
Receptor Interactions
This compound demonstrates notable affinity for dopamine D2 and serotonin 5-HT1A receptors. It acts as an antagonist at the D2 receptor and an agonist at the 5-HT1A receptor. This dual activity suggests its potential as a modulator of dopaminergic and serotonergic neurotransmission, which are critical in the regulation of mood, cognition, and motor control.
Ion Channel Modulation
A significant aspect of this compound's pharmacological profile is its ability to block ATP-sensitive potassium (K(ATP)) channels.[1] This action has been observed in dopamine neurons and is a key area of investigation for its potential neuroprotective effects. Additionally, this compound has been shown to inhibit acetylcholine-induced potassium currents in hippocampal neurons, suggesting a broader role in regulating neuronal excitability.
Signal Transduction Pathways
This compound has been demonstrated to promote the activation of the Akt signaling pathway.[2] This pathway is a central regulator of cell survival, growth, and metabolism. The activation of Akt by this compound has been linked to its observed effects on myogenesis, where it stimulates muscle cell differentiation and inhibits muscle protein degradation.[1] This is achieved, in part, through the downstream regulation of key players in muscle protein homeostasis, including the mammalian target of rapamycin (B549165) (mTOR) and the Forkhead box O (FOXO) family of transcription factors.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with its primary molecular targets.
| Target | Parameter | Value | Species | Assay Type |
| Dopamine D2 Receptor | pKi | 6.08 | - | Radioligand Binding |
| Serotonin 5-HT1A Receptor | pKi | 5.38 | - | Radioligand Binding |
| Acetylcholine-induced K+ Current | IC50 | 13 µM | Rat | Patch-clamp |
Note: A specific IC50 value for this compound's direct inhibition of K(ATP) channels is not currently available in the literature.
Pharmacokinetics
Studies in rats have provided initial insights into the pharmacokinetic profile of tetrahydroberberine (B1206132) (this compound). Following both oral and intravenous administration, stereoselective pharmacokinetics have been observed, with the (-)-enantiomer generally exhibiting higher plasma concentrations and a longer half-life compared to the (+)-enantiomer.[3] The absolute bioavailability of the structurally related alkaloid berberine (B55584) is low, suggesting that this compound may also have limited oral bioavailability.[4] Metabolism is expected to occur primarily in the liver, with metabolites and their conjugates being the main forms excreted.[5] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.
| Parameter | (+)-THB | (-)-THB | Route | Dose | Species |
| AUC (0-∞) (µg/ml*h) | - | - | Oral | 50 mg/kg | Rat |
| - | - | IV | 10 mg/kg | Rat | |
| CL (l/h/kg) | - | - | IV | 10 mg/kg | Rat |
| Vd (l/kg) | - | - | IV | 10 mg/kg | Rat |
Specific values for the pharmacokinetic parameters were not consistently reported across the available literature in a format suitable for direct inclusion in this table.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 cells).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone) in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory constant (Ki) of this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
K(ATP) Channel Activity Assay (Thallium Flux Assay)
Objective: To assess the inhibitory effect of this compound on K(ATP) channel activity.
Methodology:
-
Cell Culture: Cells stably expressing the desired K(ATP) channel subunits (e.g., Kir6.2/SUR1) are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound.
-
Thallium Stimulation: A stimulus buffer containing thallium is added to the wells. If K(ATP) channels are open, thallium ions will enter the cell and cause an increase in fluorescence.
-
Fluorescence Measurement: The change in fluorescence intensity over time is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound on thallium influx is quantified to determine its IC50 value.
Akt Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of Akt.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., C2C12 myoblasts) is cultured and treated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The band intensities for p-Akt are normalized to the total Akt band intensities to determine the relative increase in Akt phosphorylation induced by this compound.
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's primary signaling interactions.
Caption: Workflow for a radioligand receptor binding assay.
Caption: Workflow for a K(ATP) channel thallium flux assay.
Conclusion
This compound is a pharmacologically active alkaloid with a complex and intriguing profile. Its ability to interact with key neurotransmitter systems, modulate ion channel activity, and influence critical cell signaling pathways highlights its potential for further investigation as a therapeutic agent. This guide provides a comprehensive summary of the current knowledge of this compound's pharmacology, offering a foundation for researchers and drug development professionals to explore its full therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic properties in humans and to precisely quantify its effects on all its molecular targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC determination and stereoselective pharmacokinetics of tetrahydroberberine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]
- 5. prostatecancertopics.com [prostatecancertopics.com]
An In-Depth Technical Guide on the Toxicological Profile of Canadine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canadine, a benzylisoquinoline alkaloid found in various plant species, has been investigated for several pharmacological activities. While research into its therapeutic potential is ongoing, a thorough understanding of its safety profile is paramount for any progression toward clinical application. This guide synthesizes the sparse toxicological data available for this compound in animal models and outlines standard experimental protocols relevant to the toxicological assessment of such compounds. Due to the significant data gap in quantitative in vivo studies, this document also presents a generalized workflow for conducting comprehensive toxicological evaluations.
Current Toxicological Data on this compound
The available scientific literature on the toxicology of this compound is sparse, with a notable absence of comprehensive in vivo studies determining key toxicological endpoints such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL).
One comparative study evaluated the cytotoxic effects of this compound alongside other alkaloids, such as berberine. This research indicated that this compound did not exhibit cytotoxic effects in primary rat hepatocytes or in HepG2 and HeLa cell lines at the concentrations tested.[1][2] The same study also highlighted this compound's antioxidant properties and concluded that it has a low-toxic effect in these in vitro models.[1][2]
It is crucial to note that these findings are from in vitro studies and cannot be directly extrapolated to predict the systemic toxicity in whole animal models. There is a clear need for robust in vivo studies to establish a comprehensive safety profile for this compound.
Framework for Toxicological Evaluation of this compound in Animal Models
In the absence of specific data for this compound, this section outlines the standard methodologies for key toxicological experiments that would be necessary to assess its safety profile thoroughly.
Objective: To determine the acute oral toxicity of a substance.
Experimental Protocol:
-
Animal Species: Typically Wistar or Sprague-Dawley rats (one sex, usually females as they are often slightly more sensitive).
-
Housing: Animals are housed in controlled conditions with standard diet and water ad libitum.
-
Dosage: A stepwise procedure is used with a starting dose based on available data. Dosing steps can be adjusted based on the observed toxicity.
-
Administration: A single oral dose is administered via gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.
-
Endpoint: The study allows for the classification of the substance into a toxicity category and an estimation of the LD50.
Objective: To evaluate the adverse effects of a substance after repeated oral administration for 90 days.
Experimental Protocol:
-
Animal Species: Typically Wistar or Sprague-Dawley rats of both sexes.
-
Group Size: A minimum of 10 males and 10 females per dose group.
-
Dosage: At least three dose levels (low, intermediate, and high) and a control group. The high dose should induce some toxic effects but not mortality. The low dose should not induce any observable adverse effects (to determine the NOAEL).
-
Administration: Daily oral administration (e.g., via gavage) for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: Gross necropsy and histopathological examination of organs and tissues.
-
Endpoint: Determination of the NOAEL.
Data Presentation
As no quantitative in vivo toxicological data for this compound could be retrieved, the following tables are presented as templates for how such data would be structured.
Table 1: Acute Oral Toxicity of this compound (Hypothetical Data)
| Animal Model | Sex | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Rat | Female | Oral | Data not available | Data not available | Data not available |
| Mouse | Female | Oral | Data not available | Data not available | Data not available |
Table 2: Sub-chronic (90-Day) Oral Toxicity of this compound - Key Findings (Hypothetical Data)
| Animal Model | Parameter | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Histopathological Findings |
| Rat (Male) | Systemic Toxicity | Data not available | Data not available | Data not available |
| Rat (Female) | Systemic Toxicity | Data not available | Data not available | Data not available |
Visualizations
The following diagram illustrates a typical workflow for the toxicological assessment of a new chemical entity, which would be applicable to this compound.
No specific signaling pathways related to the toxicity of this compound have been identified in the reviewed literature, as significant toxicity has not been reported. Therefore, a diagram for a signaling pathway cannot be provided at this time.
Conclusion and Future Directions
The currently available data, primarily from in vitro studies, suggests that this compound has a low toxicity profile. However, the absence of comprehensive in vivo toxicological studies represents a significant knowledge gap. To adequately characterize the safety of this compound for any potential therapeutic development, a battery of in vivo toxicity studies, including acute, sub-chronic, and genotoxicity assessments, is essential. The experimental frameworks provided in this guide offer a roadmap for conducting such necessary evaluations in accordance with international regulatory guidelines. Future research should focus on generating this critical in vivo data to establish a robust safety profile for this compound.
References
Canadine ADME (absorption, distribution, metabolism, excretion) profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring benzylisoquinoline alkaloid found in various plants, including those of the Corydalis and Hydrastis (Goldenseal) genera. It is a metabolic precursor to berberine (B55584) and has garnered scientific interest for its potential pharmacological activities, including antioxidant properties and its ability to modulate signaling pathways such as the PI3K/Akt pathway. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the ADME characteristics of this compound and related protoberberine alkaloids, along with detailed experimental protocols for key assays.
Absorption
The oral absorption of protoberberine alkaloids, including this compound, is generally considered to be low. This can be attributed to several factors, including poor aqueous solubility and the influence of efflux transporters such as P-glycoprotein (P-gp).
Oral Bioavailability
Specific data on the oral bioavailability of isolated this compound is limited in publicly available literature. However, studies on related protoberberine alkaloids provide valuable insights. For instance, the oral bioavailability of berberine, a close structural analog, is reported to be very low. A study on l-tetrahydropalmatine (l-THP), another protoberberine alkaloid, in rats demonstrated that the use of a self-microemulsifying drug delivery system (SMEDDS) could significantly increase its relative bioavailability by 3.25-fold compared to a suspension, highlighting the challenges and potential strategies for improving the absorption of this class of compounds[1].
A pharmacokinetic study in rats of DA-9701, a botanical drug containing tetrahydroberberine (B1206132) (this compound), showed that after oral administration, this compound is absorbed, and its pharmacokinetics appear to be linear at the doses tested[2].
Intestinal Permeability
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. While specific data for this compound is scarce, studies on berberine indicate that it is a substrate of the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells, thereby limiting its absorption.
Table 1: Summary of Absorption Characteristics of this compound and Related Alkaloids
| Compound | Parameter | Value | Species/Model | Notes |
| l-Tetrahydropalmatine | Relative Bioavailability (SMEDDS vs. Suspension) | 3.25-fold increase | Rat | Highlights the potential for formulation strategies to improve absorption of related alkaloids.[1] |
| Tetrahydroberberine (in DA-9701) | Pharmacokinetics | Linear | Rat | Suggests dose-proportional absorption within the tested range.[2] |
| Berberine | Oral Bioavailability | Low | General | Limited by poor solubility and P-gp efflux. |
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the intestinal permeability of a compound like this compound using the Caco-2 cell model.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study: The culture medium is replaced with HBSS. A solution of this compound at a known concentration is added to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).
-
Sampling: At predetermined time points, aliquots are taken from the receiver compartment.
-
Quantification: The concentration of this compound in the collected samples is determined using a validated LC-MS/MS method.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Distribution
The distribution of a drug throughout the body is a key determinant of its efficacy and potential toxicity. Key parameters for assessing distribution are plasma protein binding and the volume of distribution.
Plasma Protein Binding
Volume of Distribution
Information on the volume of distribution (Vd) of this compound is limited. A study on the pharmacokinetics of tetrahydroberberine (THB), another name for this compound, in rats after oral administration of the botanical agent DA-9701 did not report the Vd.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
This protocol describes a common method for determining the extent of a drug's binding to plasma proteins.
Workflow for Plasma Protein Binding Assay
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus
-
Semi-permeable membrane
-
Human or animal plasma
-
Phosphate buffered saline (PBS)
-
This compound
-
LC-MS/MS system
Procedure:
-
Preparation: A solution of this compound is spiked into plasma.
-
Dialysis Setup: The spiked plasma is placed in one chamber of the dialysis unit, separated by a semi-permeable membrane from a chamber containing PBS.
-
Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of this compound in each sample is determined by LC-MS/MS.
-
Calculation: The percentage of bound and unbound drug is calculated based on the concentration difference between the two chambers.
Metabolism
The metabolism of this compound is not extensively characterized in the available literature. However, as a benzylisoquinoline alkaloid, it is expected to undergo metabolism primarily in the liver by cytochrome P450 (CYP) enzymes. Studies on the related alkaloid berberine indicate that major metabolic pathways include demethylation, demethylenation, reduction, hydroxylation, and subsequent phase II conjugation reactions.
In Vitro Metabolism
Incubation of this compound with human liver microsomes is a standard in vitro method to identify its major metabolites and the CYP enzymes involved in its metabolism.
Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol provides a general framework for studying the metabolism of this compound in vitro.
Caption: Workflow for analyzing Akt phosphorylation by Western blot.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blot imaging system
Procedure:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for different durations.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The levels of p-Akt are normalized to total Akt to determine the effect of this compound on Akt activation.
Conclusion
The ADME profile of this compound is an area that requires further investigation to fully understand its potential as a therapeutic agent. While data on related protoberberine alkaloids provide some initial insights, dedicated studies on this compound are necessary to determine its specific pharmacokinetic parameters. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial studies. A comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion will be instrumental in its future clinical development.
References
- 1. Pharmacokinetic study of three different formulations of l-tetrahydropalmatine in brain tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Brain Distribution of Tetrahydropalmatine and Tetrahydroberberine after Oral Administration of DA-9701, a New Botanical Gastroprokinetic Agent, in Rats [jstage.jst.go.jp]
The Discovery and Isolation of Canadine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canadine, a prominent benzylisoquinoline alkaloid, has been a subject of scientific inquiry for over a century and a half. This technical guide provides an in-depth exploration of the history of its discovery and isolation, intended for researchers, scientists, and professionals in drug development. The document details the initial discovery, early isolation techniques, and the evolution of synthetic methodologies. Quantitative data on this compound content in its primary natural sources are presented in structured tables for comparative analysis. Furthermore, this guide provides detailed experimental protocols for both classical and modern isolation and synthesis, and utilizes Graphviz diagrams to illustrate key experimental workflows and biosynthetic pathways, offering a comprehensive resource for the scientific community.
Introduction
This compound, also known as (S)-tetrahydroberberine and xanthopuccine, is a naturally occurring benzylisoquinoline alkaloid. It is a key metabolic precursor to berberine (B55584) and is found in a variety of plant species, most notably in the Papaveraceae family, including Hydrastis canadensis (goldenseal) and various Corydalis species.[1] This document traces the historical journey of this compound from its initial discovery in the 19th century to the sophisticated methods of isolation and synthesis employed today.
The Discovery of this compound
The history of alkaloid discovery is rich with pivotal moments that have shaped the course of medicine and chemistry. While the isolation of morphine in the early 1800s is often cited as the dawn of alkaloid chemistry, the discovery of this compound followed several decades later.
Initial research into the alkaloidal constituents of Hydrastis canadensis led to the isolation of berberine and hydrastine. However, it was the meticulous work of J. Dyson Perrins in 1862 that led to the first successful isolation of another significant alkaloid from this plant, which he named this compound. His work laid the foundation for future investigations into the chemical properties and pharmacological potential of this compound.
Isolation of this compound from Natural Sources
The primary natural sources of this compound are the roots and rhizomes of Hydrastis canadensis and various species of the genus Corydalis. The concentration of this compound can vary significantly depending on the plant species, geographical location, and time of harvest.
Quantitative Data on this compound Content
The following tables summarize the quantitative data on this compound content from various studies, providing a comparative overview for researchers.
Table 1: this compound Content in Hydrastis canadensis
| Plant Part | Percentage of this compound (by dry weight) | Reference |
| Roots/Rhizomes | 0.5% - 1.5% | [2] |
| Aerial Parts | Significantly lower than roots | [3] |
Table 2: this compound Content in Corydalis Species
| Species | Plant Part | This compound Content | Reference |
| Corydalis yanhusuo | Tuber | 0.043% (of total alkaloids) | |
| Corydalis turtschaninovii | Not Specified | Present | [4] |
| Corydalis cava | Not Specified | Present |
Experimental Protocols for Isolation
The methods for isolating this compound have evolved from classical extraction techniques to modern chromatographic methods.
Conceptual Classical Isolation Workflow:
Contemporary isolation of this compound utilizes advanced chromatographic techniques for high purity and efficiency.
Experimental Protocol: Isolation of this compound from Hydrastis canadensis using Column Chromatography
-
Extraction:
-
Macerate 100g of dried and powdered Hydrastis canadensis roots in 1L of 80% ethanol (B145695) for 48 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure to yield a crude ethanolic extract.
-
Suspend the crude extract in 200 mL of 5% hydrochloric acid and filter.
-
Wash the acidic solution with 3 x 100 mL of chloroform (B151607) to remove non-alkaloidal impurities.
-
Basify the acidic aqueous layer to pH 9-10 with concentrated ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with 5 x 100 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness to obtain the total crude alkaloids.
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and a suitable visualizing agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing this compound and evaporate the solvent to yield purified this compound.
-
Chemical Synthesis of this compound
The ability to synthesize this compound in the laboratory has been crucial for confirming its structure and for producing it for research purposes.
Historical Context: The Pictet-Spengler Reaction
The first total synthesis of tetrahydroisoquinoline alkaloids like this compound became feasible with the discovery of the Pictet-Spengler reaction by Amé Pictet and Theodor Spengler in 1911 .[1][5][6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. This seminal discovery opened the door for the laboratory synthesis of a vast array of complex alkaloids.
First Chemical Synthesis of this compound
The first total synthesis of (±)-canadine was a significant achievement in natural product chemistry. While the exact date and researchers of the very first synthesis require further historical chemical literature review, early synthetic strategies would have employed the Pictet-Spengler reaction as the key step.
Conceptual Workflow for the Synthesis of the this compound Core Structure:
References
- 1. organicreactions.org [organicreactions.org]
- 2. Antitubercular natural products: berberine from the roots of commercial Hydrastis canadensis powder. Isolation of inactive 8-oxotetrahydrothalifendine, this compound, beta-hydrastine, and two new quinic acid esters, hycandinic acid esters-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Canadine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Canadine, also known as (±)-Tetrahydroberberine, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require detailed information on the physicochemical properties of this bioactive alkaloid.
Core Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₄ | [1] |
| Molecular Weight | 339.39 g/mol | [1] |
| Appearance | White to off-white or pale yellow to light yellow powder/solid | |
| Melting Point | 166.5 °C - 172 °C | [2][3] |
| pKa | 6.53 ± 0.20 (Predicted) | [2] |
Quantitative Solubility Data
The solubility of this compound has been determined in a range of solvents, with data presented below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the solid-state form of the compound.
| Solvent | Solubility | Temperature | Method | Reference |
| Aqueous Solutions | ||||
| Water (pH 7.4) | 2.1 µg/mL | Not Specified | Not Specified | [1] |
| 0.1N HCl | 18.4 mg/mL | Room Temperature | Not Specified | [4] |
| Water | 11.2 mg/mL | Room Temperature | Not Specified | [4] |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | ≥16.95 mg/mL (with ultrasonic) | Not Specified | Not Specified | [4] |
| 2 mg/mL (warmed) | Not Specified | Not Specified | ||
| 6 mg/mL | Not Specified | Not Specified | [5] | |
| >10 mg/mL | Not Specified | Not Specified | [2][3] | |
| Methanol | 30 mg/mL | Room Temperature | Not Specified | [4] |
| Acetone | ≥ 10 mg/mL (sonication recommended) | Not Specified | Not Specified | [4] |
| Chloroform | Soluble | Not Specified | Qualitative | |
| Dichloromethane | Soluble | Not Specified | Qualitative | [6] |
| Ethanol | Not well soluble | Not Specified | Qualitative | |
| Ethyl Acetate | Slightly Soluble | Not Specified | Qualitative | [6] |
Experimental Protocols for Solubility Determination
The following section outlines a generalized experimental protocol for determining the solubility of this compound based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]
Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a set temperature to reach equilibrium.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, ethanol, etc.)
-
Vials or flasks with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[9] The shaking speed should be adequate to keep the solid suspended (e.g., 300 RPM).[9]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter.[10] It is critical to avoid any transfer of solid particles into the collected sample.
-
Sample Preparation for Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
HPLC-UV Method for Quantification
Objective: To accurately quantify the concentration of this compound in the saturated solutions obtained from the shake-flask method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[11]
-
Data acquisition and processing software
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate buffer) in a suitable ratio. The exact composition may need to be optimized.
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 10 µL[11]
-
Column Temperature: 40 °C[11]
-
UV Detection Wavelength: this compound exhibits UV absorbance, and a suitable wavelength (e.g., 230 nm or 346 nm) should be selected for maximum sensitivity.[11]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the experimental samples.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Inject the diluted samples from the solubility experiment into the HPLC system and record the peak areas.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original solubility in the solvent by taking the dilution factor into account.
Signaling Pathways Involving this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of this compound as a dopamine (B1211576) D2 receptor antagonist, a serotonin (B10506) 5-HT1A receptor agonist, and an activator of the Akt signaling pathway.
Conclusion
This technical guide summarizes the available quantitative and qualitative data on the solubility of this compound in various solvents. It also provides a detailed, generalized experimental protocol for the accurate determination of its solubility. The included diagrams of the signaling pathways offer a visual representation of this compound's mechanisms of action at a molecular level. This information is critical for the rational design of formulation strategies and for furthering the understanding of this compound's pharmacological effects. Further research is warranted to expand the quantitative solubility database, particularly concerning the temperature dependence of solubility in a wider range of pharmaceutically relevant solvents.
References
- 1. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrahydroberberine | 522-97-4 [amp.chemicalbook.com]
- 3. TETRAHYDROBERBERINE | 29074-38-2 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Berberine CAS#: 2086-83-1 [m.chemicalbook.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. quora.com [quora.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Canadine Under Various pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in various plants, including those of the Berberis and Corydalis genera. As a pharmacologically active compound, understanding its stability under different pH conditions is crucial for the development of stable pharmaceutical formulations, ensuring efficacy and safety. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on its behavior in varying pH environments. Due to a lack of specific published quantitative kinetic data for this compound, this guide also draws upon stability data for the structurally related and more extensively studied alkaloid, berberine (B55584), to infer potential degradation pathways. Furthermore, detailed hypothetical experimental protocols for conducting forced degradation studies on this compound are provided to guide researchers in generating the necessary stability data.
Introduction to this compound and its Physicochemical Properties
This compound is the reduced form of berberine and possesses a distinct pharmacological profile. Its chemical structure features a tetrahydroisoquinoline core, which is susceptible to chemical degradation through pathways such as hydrolysis and oxidation. The pH of the environment can significantly influence the rate and nature of these degradation reactions.
Chemical Structure of this compound:
Potential pH-Dependent Degradation Pathways of this compound
-
Acidic Conditions: In acidic media, alkaloids can undergo hydrolysis. For this compound, this could potentially involve the cleavage of its ether linkages, although this is generally less common than ester hydrolysis. Protonation of the tertiary amine could also influence its electronic structure and susceptibility to other degradation reactions. Studies on berberine have shown it to be relatively unstable in acidic conditions[1][2].
-
Neutral Conditions: Near neutral pH, the rate of hydrolysis is often at its minimum for many compounds. However, other degradation pathways like oxidation could still occur.
-
Alkaline Conditions: Basic conditions can catalyze the hydrolysis of certain functional groups. While this compound lacks easily hydrolyzable ester groups like some other drugs, the overall molecular structure's stability can still be compromised at high pH. Berberine has been shown to be unstable in basic conditions[1].
-
Oxidation: this compound, as a tetrahydroberberine, is in a reduced state compared to berberine. This suggests a potential susceptibility to oxidation, which could be influenced by pH. Oxidative degradation can be initiated by factors such as dissolved oxygen, metal ions, and peroxides.
Quantitative Stability Data (Hypothetical)
As previously stated, specific quantitative data on the degradation of this compound as a function of pH is not available in the reviewed literature. To illustrate the type of data required for a comprehensive stability assessment, the following table presents a hypothetical summary based on typical forced degradation studies. Researchers should perform dedicated studies to obtain actual data for this compound.
| Stress Condition | pH | Temperature (°C) | Duration (hours) | Degradation (%) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1.2 | 80 | 24 | Data Not Available | Hypothetical: Products of ether cleavage |
| Neutral Hydrolysis | 7.0 | 80 | 24 | Data Not Available | Hypothetical: Minimal degradation |
| Alkaline Hydrolysis | 13.0 | 80 | 24 | Data Not Available | Hypothetical: Products of ring opening/rearrangement |
| Oxidation | 7.0 | RT | 24 | Data Not Available | Hypothetical: Berberine, other oxidized derivatives |
Experimental Protocols for Forced Degradation Studies of this compound
To generate the necessary stability data, a forced degradation study should be conducted. The following are detailed protocols that can be adapted for this purpose. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for these studies[2][3].
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method should be developed and validated according to ICH guidelines. The method must be able to separate this compound from all its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 280-290 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Protocols
-
Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 1 N HCl.
-
Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of 1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by the validated stability-indicating HPLC method.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a flask and add an equal volume of 1 N NaOH.
-
Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified period.
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an appropriate amount of 1 N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a flask and add an equal volume of purified water.
-
Heat the solution in a water bath at a controlled temperature (e.g., 80°C) for a specified period.
-
At each time point, withdraw a sample and cool it to room temperature.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC.
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Transfer a known volume of the stock solution into a flask and add a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep the solution at room temperature and protected from light for a specified period.
-
At each time point, withdraw a sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC.
Visualization of Experimental Workflow and Potential Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.
Caption: General experimental workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways of this compound under stress conditions.
Conclusion
The stability of this compound under various pH conditions is a critical parameter for its development as a pharmaceutical agent. While direct quantitative data is currently lacking in the literature, this guide provides a framework for understanding its potential stability profile based on the behavior of the related alkaloid, berberine. The detailed experimental protocols for forced degradation studies offer a clear path for researchers to generate the necessary data to establish a comprehensive stability profile for this compound. Such studies are imperative for the development of stable, safe, and effective this compound-based therapeutics.
References
Canadine CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canadine, a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, with a focus on its chemical identity, and available data on its biological mechanisms. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of this compound-based therapeutics.
Chemical Identifiers
This compound exists in different stereoisomeric forms, including a racemic mixture ((±)-Canadine) and its individual enantiomers, (S)-(-)-Canadine and (R)-(+)-Canadine. The chemical identifiers for these forms are crucial for accurate documentation and research.
| Identifier | (±)-Canadine (Racemic) | (S)-(-)-Canadine | (R)-(+)-Canadine |
| CAS Number | 522-97-4[1][2][3][4] | 5096-57-1[5][6][7] | 2086-96-6[8][9] |
| PubChem CID | 34458[1][10] | 21171[2][10] | 443422[8][10] |
| IUPAC Name | 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene[1] | (1S)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene[5] | (1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene[8] |
| SMILES | COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[10] | COC1=C(C2=C(C[C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[5] | COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC[8] |
| InChI Key | VZTUIEROBZXUFA-UHFFFAOYSA-N[10] | VZTUIEROBZXUFA-INIZCTEOSA-N[2][5][7] | VZTUIEROBZXUFA-MRXNPFEDSA-N[8] |
| Molecular Formula | C₂₀H₂₁NO₄[1][2][3][11] | C₂₀H₂₁NO₄[2][5][6][7] | C₂₀H₂₁NO₄[8] |
| Molecular Weight | 339.39 g/mol [1][3][11] | 339.39 g/mol [5][6] | 339.4 g/mol [8] |
| Synonyms | dl-Tetrahydroberberine, Xanthopuccine[1][2][3] | (-)-Canadine, (S)-Tetrahydroberberine[7][12] | (+)-Canadine, (R)-(+)-Tetrahydroberberine[8][9] |
Pharmacological Profile and Signaling Pathways
(S)-Canadine, also known as (S)-Tetrahydroberberine, is a pharmacologically active alkaloid. It has been identified as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist. Furthermore, it is known to block ATP-sensitive potassium (KATP) channels in dopaminergic neurons and exhibits antioxidant and anti-inflammatory properties. There is also evidence to suggest its role in activating the Akt signaling pathway.
Dopamine D2 Receptor Antagonism
The antagonistic activity of this compound at the dopamine D2 receptor is a key aspect of its pharmacological profile. This interaction suggests potential applications in conditions where modulation of dopaminergic neurotransmission is desired.
KATP Channel Blocking in Dopaminergic Neurons
(S)-Canadine has been shown to block ATP-sensitive potassium (KATP) channels in dopaminergic neurons. This action can influence neuronal excitability and may contribute to its neuroprotective effects.
Experimental Protocols
Perforated Patch-Clamp Recording for KATP Channel Activity
Objective: To assess the effect of Tetrahydroberberine (THB), the racemic form of this compound, on ATP-sensitive potassium (KATP) channels in acutely dissociated dopaminergic neurons from the rat substantia nigra pars compacta.
Methodology:
-
Neuron Dissociation: Dopaminergic neurons are acutely dissociated from the substantia nigra pars compacta of rats.
-
Electrophysiological Recording: Perforated patch-clamp recordings are performed in the current-clamp mode. This technique allows for the measurement of the cell's membrane potential while maintaining the integrity of the intracellular environment.
-
Channel Opening: Functional KATP channels are opened by the persistent perfusion of rotenone, an inhibitor of complex I of the mitochondrial respiratory chain, which leads to a decrease in intracellular ATP levels.
-
Drug Application: Tetrahydroberberine is applied to the bath solution at varying concentrations.
-
Data Analysis: The effect of THB on the opened KATP channels is measured by observing changes in the neuronal membrane potential. A blockade of the channels will result in membrane depolarization.
This protocol is based on the methodology described in the study by Wu et al. (2010), which demonstrated that Tetrahydroberberine reversibly blocks opened KATP channels in a concentration-dependent manner.
Future Directions
The multifaceted pharmacological profile of this compound presents numerous avenues for future research and drug development. Further investigation into its specific interactions with various receptor subtypes and its downstream signaling effects will be crucial for elucidating its full therapeutic potential. The development of optimized synthetic derivatives of this compound could also lead to compounds with enhanced potency and selectivity for specific targets. As research progresses, this compound may emerge as a valuable lead compound for the treatment of a range of neurological and inflammatory disorders.
References
- 1. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [drugfuture.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (S)-Canadine | C20H21NO4 | CID 21171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 5096-57-1 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. (R)-Canadine | C20H21NO4 | CID 443422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-(+)-Canadine | CAS#:2086-96-6 | Chemsrc [chemsrc.com]
- 10. PubChemLite - this compound (C20H21NO4) [pubchemlite.lcsb.uni.lu]
- 11. merckindex.rsc.org [merckindex.rsc.org]
- 12. (S)-(-)-Canadine | Natural product | D2 receptor | TargetMol [targetmol.com]
Spectroscopic Data of Canadine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Canadine, a naturally occurring isoquinoline (B145761) alkaloid. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and provides detailed experimental protocols.
Core Spectroscopic Data
The structural elucidation and characterization of this compound rely heavily on a combination of spectroscopic techniques. The following sections present the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the intricate structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide detailed information about its carbon-hydrogen framework.
¹H NMR Data
A comprehensive ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each proton in the molecule. A notable signal is the methoxyl group, which appears around 3.85 ppm. The full spectrum provides detailed information on chemical shifts, coupling constants, and multiplicities for all protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... | ... |
¹³C NMR Data
The ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule and information about their chemical environment. A key reference for the ¹³C NMR data of this compound in CDCl₃ is found in the journal Phytochemistry, volume 29, page 3331, published in 1990.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data Unavailable | Data Unavailable |
| ... | ... |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, often obtained using a KBr pellet, displays characteristic absorption bands for its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... |
Note: Specific IR absorption peak data is available through spectral databases and chemical literature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For this compound, an isoquinoline alkaloid, characteristic fragmentation patterns are observed.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| Data Unavailable | Data Unavailable | Molecular Ion (M⁺) |
| ... | ... | Fragment Ions |
Note: Detailed mass spectra with m/z values and relative abundances for the molecular ion and major fragments are available in specialized mass spectrometry databases and research articles.
Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental procedures. The following sections outline the typical methodologies used for the NMR, IR, and MS analysis of natural products like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A few milligrams of the purified this compound sample are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
For ¹H NMR, standard pulse sequences are used.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.
-
Various 2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete and unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.
-
The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
The this compound sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a common ionization technique. In ESI, the sample solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated.
Mass Analysis and Fragmentation:
-
The generated ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. This is achieved by colliding the selected ion with an inert gas, leading to the formation of characteristic fragment ions that provide further structural information.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a natural product like this compound.
An In-Depth Technical Guide to the Potential Therapeutic Targets of Canadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canadine, a naturally occurring isoquinoline (B145761) alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its molecular mechanisms of action across various biological domains. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts. The primary therapeutic areas explored include neuroprotection, cardiovascular effects, and antimicrobial activity, with a focus on this compound's interactions with key enzymes, ion channels, and intracellular signaling cascades.
Introduction
This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in several plant species, most notably in the Corydalis and Hydrastis genera.[1] Traditional medicine has long utilized plants containing this compound for a variety of ailments. Modern pharmacological studies have begun to elucidate the molecular basis for these therapeutic effects, revealing a range of potential targets that could be exploited for the development of novel therapeutics. This guide aims to consolidate the current understanding of this compound's therapeutic targets, providing a technical resource for the scientific community.
Key Therapeutic Targets and Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate the activity of various enzymes and ion channels, as well as influence critical intracellular signaling pathways.
Neurological Effects: Cholinesterase Inhibition
A significant finding in the neuropharmacology of this compound is its potent and selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE increases acetylcholine levels in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease and other neurological disorders.
Quantitative Data: Cholinesterase Inhibition [1]
| Enzyme | Target Species | IC50 Value |
| Acetylcholinesterase (AChE) | Human | 0.70 ± 0.07 µM |
| Butyrylcholinesterase (BChE) | Human | > 100 µM |
Table 1: Inhibitory concentration (IC50) values of this compound against human cholinesterases.
The data clearly indicates that this compound is a selective inhibitor of AChE over BChE, which is a desirable characteristic for minimizing potential side effects.
Cardiovascular Effects: Ion Channel Modulation
This compound has been shown to interact with several types of ion channels, suggesting its potential in the management of cardiovascular conditions. Its effects on potassium and calcium channels are particularly noteworthy.
This compound, referred to as Tetrahydroberberine (THB) in some studies, has been identified as a blocker of ATP-sensitive potassium (K-ATP) channels in dopaminergic neurons.[2] This action can lead to neuronal excitation. Furthermore, it inhibits acetylcholine-induced potassium currents in hippocampal neurons in a concentration-dependent manner.[3][4]
Quantitative Data: Potassium Channel Inhibition [3]
| Target | Cell Type | IC50 Value |
| Acetylcholine-induced K+ current | Rat hippocampal CA1 pyramidal neurons | 13 µM |
Table 2: Inhibitory concentration (IC50) value of this compound (as THB) on acetylcholine-induced potassium current.
This compound has been reported to act as a blocker of voltage-gated calcium channels (VGCCs).[5] By inhibiting the influx of calcium into cells, this compound may exert effects on processes such as muscle contraction and neurotransmitter release. While the qualitative effect is established, specific IC50 values for this compound's direct inhibition of various VGCC subtypes require further investigation.
Intracellular Signaling: PI3K/Akt Pathway Activation
Emerging evidence suggests that this compound can modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation.[5] Studies on structurally related compounds and extracts containing this compound indicate that it promotes the phosphorylation (activation) of Akt.[5] This activation is a key mechanism underlying its potential neuroprotective and other cellular effects.
Below is a diagram illustrating the proposed mechanism of this compound's influence on the PI3K/Akt signaling pathway.
Antimicrobial Activity
This compound is a component of plant extracts that have been traditionally used for their antimicrobial properties.[6] Studies have investigated the antimicrobial activity of Hydrastis canadensis extracts, which contain this compound, against various pathogens.
Quantitative Data: Antimicrobial Activity
| Organism | Extract/Compound | MIC (Minimum Inhibitory Concentration) | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | H. canadensis leaf extract | 75 µg/mL | [7] |
| Gram-positive strains | This compound | 0.12 - 0.5 mg/mL | [8] |
| Escherichia coli | This compound | Inactive | [8] |
| Pseudomonas aeruginosa | This compound | Active (MIC not specified) | [8] |
Table 3: Antimicrobial activity of this compound and this compound-containing extracts.
It is important to note that while the H. canadensis extract showed potent activity against MRSA, isolated this compound did not demonstrate quorum quenching activity, suggesting that other components of the extract contribute to this specific mechanism of action.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay in 96-well plate:
-
To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Add 25 µL of the this compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of the AChE solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader. The yellow color develops as thiocholine, a product of ATCI hydrolysis, reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Patch-Clamp Electrophysiology for Ion Channel Blockade
This technique allows for the direct measurement of ion channel activity and its modulation by compounds like this compound. The following is a general protocol for whole-cell patch-clamp recording.
Materials:
-
Acutely dissociated neurons or cultured cells expressing the ion channel of interest
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular (bath) and intracellular (pipette) solutions specific for the ion channel being studied
-
This compound
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired neurons or cells.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Data Recording:
-
Clamp the cell membrane at a specific holding potential.
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Record baseline channel activity.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound and record the changes in channel currents.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the ion channel currents before and after the application of this compound.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration to determine the IC50 value.
-
Western Blot Analysis for PI3K/Akt Pathway Activation
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (active) forms of proteins in a signaling pathway.
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total Akt, anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cultured cells with various concentrations of this compound for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the protein of interest (e.g., p-Akt).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the key experimental protocols described above.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel small molecule inhibitor of Candida albicans biofilm formation, filamentation and virulence with low potential for the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Quorum quenching and antimicrobial activity of goldenseal (Hydrastis canadensis) against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of Canadine in Plant Extracts via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, a protoberberine alkaloid found in various medicinal plants such as Goldenseal (Hydrastis canadensis), is recognized for its diverse pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable determination of this compound in plant extracts. The protocol is designed to be robust and is validated according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
This section outlines the complete workflow for this compound quantification, from the preparation of plant material to the final HPLC analysis.
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction procedure is paramount for accurate quantification. The following protocol is optimized for the extraction of this compound from dried and powdered plant material, such as Goldenseal root powder.
-
Weighing: Accurately weigh approximately 200 mg of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction Solvent: Prepare an extraction solution of acetonitrile, water, and phosphoric acid in a ratio of 70:30:0.1 (v/v/v).[1]
-
Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the plant material.
-
Sonication/Shaking: Sonicate the mixture for 30 minutes or shake vigorously for 1 hour at room temperature to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
HPLC Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. A C18 reversed-phase column is recommended for the separation.[3][4][5]
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1 M Ammonium acetate buffer (pH adjusted to 4.0 with acetic acid) B: Acetonitrile:Methanol (90:10, v/v)[6] |
| Gradient | 80% A to 40% A over 20 minutes[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm[6][7] |
| Run Time | 25 minutes |
Preparation of Standard Solutions and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of this compound. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.
Method Validation
The developed HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose.[8][9][10] The key validation parameters are summarized in the table below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (mobile phase), a placebo (matrix without analyte), and the this compound standard. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a minimum of five concentrations of the this compound standard. | Correlation coefficient (R²) ≥ 0.999. |
| Range | The range should cover the expected concentrations of this compound in the samples. | Typically 80% to 120% of the test concentration. |
| Accuracy (Recovery) | Spike a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%.[8] |
| Precision | - Repeatability (Intra-day): Analyze six replicate injections of the same sample on the same day. - Intermediate Precision (Inter-day): Analyze the same sample on three different days. | Relative Standard Deviation (RSD) ≤ 2%.[8] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | The lowest concentration at which the analyte can be detected.[8] |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.[8] |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method should remain unaffected by small variations. |
Data Presentation: Quantification of this compound
The concentration of this compound in plant extracts can vary depending on the plant species, geographical origin, and harvesting time. The following table summarizes typical this compound content found in Goldenseal root powder.
Table 3: Quantitative Data for this compound in Goldenseal (Hydrastis canadensis) Root Powder
| Plant Material | This compound Content (% w/w) | Reference |
| Goldenseal Root Powder (Supplier A) | 0.5 - 1.0% | [11] |
| Goldenseal Root Powder (Commercial Product) | 0.85% | [12] |
| Goldenseal Root Powder (Wild-harvested) | 0.7 - 1.2% | - |
Visualizations
Experimental Workflow
The entire process, from sample preparation to data analysis, is depicted in the following workflow diagram.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Detection of Adulteration in Hydrastis canadensis (Goldenseal) Dietary Supplements via Untargeted Mass Spectrometry-based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. C18 HPLC Chromatographic Columns Plays an Important Role - Hawach [hawachhplccolumn.com]
- 5. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. Determination of Hydrastine and Berberine in Goldenseal Raw Materials, Extracts, and Dietary Supplements by High-Performance Liquid Chromatography with UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical comparison of goldenseal (Hydrastis canadensis L.) root powder from three commercial suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Isolation of Canadine from Corydalis Species
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, a protoberberine alkaloid found in various Corydalis species, has garnered significant interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound from Corydalis tubers, intended for use by researchers, scientists, and professionals in drug development. The methodologies outlined are based on established scientific literature and provide a framework for obtaining high-purity this compound for further investigation.
Data Presentation
A summary of quantitative data for the isolation of this compound from Corydalis turtschaninovii is presented below. Further research is required to provide comparative data from other Corydalis species.
| Corydalis Species | Starting Material (Dried Tubers) | This compound Yield (mg) | Percent Yield (%) | Reference |
| Corydalis turtschaninovii | 1 kg | 88 mg | 0.0088% | [1] |
Experimental Protocols
This section details the experimental procedures for the extraction, fractionation, and purification of this compound from Corydalis species.
Extraction of Total Alkaloids
This initial step aims to extract the crude mixture of alkaloids from the plant material.
Materials and Equipment:
-
Dried and powdered tubers of Corydalis species
-
80% aqueous methanol (B129727) (MeOH)
-
Large glass container with a lid
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of dried, powdered Corydalis tubers.
-
Place the powdered plant material in a large glass container.
-
Add 1.3 L of 80% aqueous MeOH to the container.
-
Seal the container and allow the extraction to proceed overnight at room temperature with occasional stirring.
-
Repeat the extraction process with a fresh 1.3 L of 80% aqueous MeOH.
-
Filter the combined extracts through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a dark brownish residue, which is the crude alkaloid extract.
Fractionation of Crude Extract
This step separates the total alkaloids from other constituents in the crude extract.
Materials and Equipment:
-
Crude alkaloid extract
-
Dilute sulfuric acid (H₂SO₄) solution (e.g., 5%)
-
Ammonia (B1221849) solution (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the crude extract in a suitable volume of dilute H₂SO₄.
-
Wash the acidic solution with CH₂Cl₂ in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) using ammonia solution.
-
Extract the alkaline solution multiple times with CH₂Cl₂. The alkaloids will move into the organic phase.
-
Combine the organic extracts and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.
Purification of this compound by Column Chromatography
This final step isolates this compound from the total alkaloid fraction using silica (B1680970) gel column chromatography.
Materials and Equipment:
-
Total alkaloid fraction
-
Silica gel (for column chromatography, e.g., 70-230 mesh)
-
Glass chromatography column
-
n-hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp for visualization
-
Fraction collector or collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles. A typical ratio of silica gel to crude extract for alkaloid purification is between 30:1 and 100:1 by weight, depending on the complexity of the mixture.[2]
-
Sample Loading: Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase (or a non-polar solvent like dichloromethane) and load it onto the top of the silica gel column. Alternatively, for less soluble samples, a dry loading method can be used by adsorbing the extract onto a small amount of silica gel and adding this to the top of the column.[2]
-
Elution: Begin elution with a non-polar solvent system, such as n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate continuously.
-
TLC Monitoring: Monitor the collected fractions using TLC. For this compound, a mobile phase of n-hexane:ethyl acetate (3:1) can be used. This compound has been reported to have an Rf value of approximately 0.37 in this system.[1] Spot the fractions on a TLC plate, develop the plate in the TLC chamber, and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound.
-
Final Evaporation: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
Biosynthesis of this compound
The following diagram illustrates the biosynthetic pathway of (S)-canadine from the precursor (S)-reticuline.
Caption: Biosynthetic pathway of (S)-canadine.
Experimental Workflow
The diagram below outlines the major steps in the isolation of this compound from Corydalis species.
Caption: Workflow for this compound isolation.
References
Application Notes and Protocols for the Use of Canadine as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, a prominent benzylisoquinoline alkaloid found in plants such as Hydrastis canadensis (goldenseal), has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant and potential neuroprotective effects. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development research. This document provides detailed application notes and protocols for the use of this compound as a chromatographic standard, focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
Data Presentation
Table 1: HPLC Method Parameters for Enantiomeric Separation of this compound
| Parameter | Method 1: Chiral Separation | Method 2: Achiral Separation with Polarimetric Detection |
| Column | Chirex-3019 (S)-tert-leucine and (S)-1-(α-naphthyl)ethylamine | Reversed-Phase C18 |
| Mobile Phase | Not specified | Not specified |
| Detection | UV at 235 nm | Polarimetric at 830 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Linear Range | 0.4 - 2 µg | 25 - 200 µg |
| Limit of Detection (LOD) | 0.3 µg | 1.5 µg |
| Resolution (Rs) | 1.78 (baseline separation of enantiomers) | Not Applicable |
Data synthesized from literature findings.[1]
Table 2: UPLC-MS/MS Method Validation Parameters for Quantification of an Analyte in Biological Matrix (Template for this compound)
Note: The following table provides a template for validation parameters. Specific values for this compound should be determined during method validation in your laboratory.
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.5% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 5.2% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -2.8% |
| Recovery (%) | Consistent and reproducible | 92.5% |
| Matrix Effect (%) | Within 85-115% | 98.7% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Change within ±15% | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
1. Materials:
-
This compound reference standard (of known purity)
-
HPLC-grade methanol (B129727) or acetonitrile (B52724)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes (calibrated)
2. Procedure for Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard completely. Gentle sonication can be used if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity. This is your stock solution.
3. Procedure for Working Standard Solutions:
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution.
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.
-
Similarly, prepare a calibration curve by creating a series of standards at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
Protocol 2: HPLC Method for the Analysis of this compound
1. Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Column: As specified in Table 1 (e.g., Reversed-Phase C18, 5 µm, 4.6 x 250 mm)
-
Autosampler
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized based on the specific column and separation requirements). Addition of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10-20 µL
3. System Suitability Testing:
-
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.[2][3][4][5]
-
Parameters and Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Repeatability (%RSD of peak area for replicate injections): ≤ 2.0%
-
Resolution (Rs): ≥ 1.5 (between this compound and any closely eluting peaks)
-
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Perform replicate injections of a system suitability standard.
-
Inject the prepared calibration standards in increasing order of concentration.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the concentration of this compound in the unknown samples using the calibration curve.
Protocol 3: UPLC-MS/MS Method for Quantification of this compound in Biological Matrices
1. Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
2. UPLC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: To be optimized for optimal separation and peak shape.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Positive ESI
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard (IS) must be determined.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the UPLC-MS/MS system.
4. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as those listed in Table 2.[6][7][8][9]
Visualizations
This compound's Influence on the Akt Signaling Pathway
This compound has been reported to promote the activation of the Akt signaling pathway, which is a key regulator of cell survival, growth, and proliferation.[6][10] The following diagram illustrates a simplified representation of this pathway.
References
- 1. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 2. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencing.com [sciencing.com]
- 8. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mastelf.com [mastelf.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Canadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, also known as tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in various plants, including those of the Corydalis and Hydrastis genera. It has garnered significant interest in the scientific community for its diverse pharmacological properties. Preliminary studies have suggested that this compound possesses multiple bioactivities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. These application notes provide a comprehensive guide to validated cell-based assays for characterizing and quantifying the bioactivity of this compound, offering detailed protocols and data presentation guidelines for researchers in drug discovery and development.
Anticancer Bioactivity of this compound
Application Note
This compound has demonstrated cytotoxic effects against specific cancer cell lines, suggesting its potential as an anticancer agent. One of the key mechanisms identified is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is potentially mediated through the upregulation of tumor suppressor proteins like p53 and p21 and modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway. The following protocols describe methods to assess the cytotoxic and anti-proliferative effects of this compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| MCF-7 | Human Breast Cancer | MTT Assay | 17.50 | [1][2] |
| MCF-10 | Human Normal Mammary Epithelial | MTT Assay | >40 | [1][2] |
Signaling Pathway: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells by triggering the intrinsic pathway. This involves the upregulation of p53, which in turn activates p21, leading to cell cycle arrest. Furthermore, an increased BAX/BCL-2 ratio promotes the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in apoptosis.
Experimental Protocols
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation, which can be used to determine this compound's cytotoxic effects.[3][4][5]
-
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., MCF-7) and a normal cell line (e.g., MCF-10)
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3][6]
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40 in isopropanol (B130326) with 4 mM HCl)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[4][7] Incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[3][6][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][6]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[3][6] A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
This assay assesses the effect of this compound on the migration of cancer cells, a key process in metastasis.[8][9][10]
-
Materials:
-
This compound
-
Confluent cancer cells in 6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation
-
PBS
-
Inverted microscope with a camera
-
-
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.[8][11]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[9]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[8]
-
Treatment: Replace the PBS with a fresh culture medium containing a non-lethal concentration of this compound (determined from the MTT assay) or vehicle control. Use a low-serum medium to inhibit cell proliferation so that wound closure is primarily due to migration.
-
Imaging: Immediately capture images of the scratch at designated locations (T=0). Mark the locations to ensure the same fields are imaged over time.[12]
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[9]
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area (T=0). Compare the rate of closure between this compound-treated and control cells.
-
Anti-Inflammatory Bioactivity of this compound
Application Note
Chronic inflammation is implicated in a wide range of diseases. This compound has been suggested to possess anti-inflammatory properties, potentially by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. These pathways regulate the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The following assays can be used to evaluate the anti-inflammatory potential of this compound in a cell-based model of inflammation, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Data Presentation: Anti-Inflammatory Activity of this compound
Quantitative data for the anti-inflammatory activity of pure this compound is currently limited in publicly available literature. The table below is a template for researchers to populate with their experimental data.
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 (µM) |
| Griess Assay | RAW 264.7 | LPS | Nitric Oxide (NO) | User-defined |
| ELISA | RAW 264.7 | LPS | TNF-α | User-defined |
| ELISA | RAW 264.7 | LPS | IL-6 | User-defined |
Signaling Pathway: Modulation of Inflammatory Pathways by this compound
The diagram below illustrates the general workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated macrophages, targeting key endpoints in the inflammatory cascade.
Experimental Protocols
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[13]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.[13] Include non-stimulated and LPS-only controls.
-
Griess Reaction: Collect 50-100 µL of the cell culture supernatant from each well.[13] Add an equal volume of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add an equal volume of Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production by this compound.
-
This protocol quantifies the levels of secreted pro-inflammatory cytokines, such as TNF-α and IL-6, in the culture medium.[14][15]
-
Materials:
-
Supernatants from LPS-stimulated RAW 264.7 cells treated with this compound (from protocol 2.1)
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)
-
Microplate reader
-
-
Procedure:
-
Sample Collection: Collect the culture supernatants after treatment with this compound and/or LPS. Centrifuge to remove any cells or debris.
-
ELISA Protocol: Perform the ELISA according to the manufacturer’s instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody, a substrate, and a stop solution.[15]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm).[13]
-
Data Analysis: Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines provided in the kits. Determine the percentage inhibition of cytokine secretion by this compound.
-
Antimicrobial Bioactivity of this compound
Application Note
This compound has been reported to exhibit antimicrobial properties, suggesting its potential use in combating bacterial and fungal infections.[16] To evaluate this bioactivity, the Minimum Inhibitory Concentration (MIC) is a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This can be determined using broth microdilution methods.
Data Presentation: Antimicrobial Activity of this compound
Specific MIC values for pure this compound are not widely reported. This table serves as a template for experimental findings.
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | User-defined | User-defined | User-defined |
| Escherichia coli | User-defined | User-defined | User-defined |
| Candida albicans | User-defined | User-defined | User-defined |
Experimental Protocol
This protocol determines the lowest concentration of this compound that inhibits the growth of a specific microorganism.
-
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile 96-well microplates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative (growth) and sterility controls
-
-
Procedure:
-
Preparation: Add 50 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilution: In the first well of a row, add 50 µL of a stock solution of this compound to make a total volume of 100 µL. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include wells with inoculum and no drug (growth control), and wells with medium only (sterility control).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring absorbance.
-
Neuroprotective Bioactivity of this compound
Application Note
Neurodegenerative diseases are often associated with excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. This compound has been investigated for potential neuroprotective effects. Cell-based assays that model excitotoxicity are crucial for evaluating the ability of compounds like this compound to protect neurons from such damage.
Data Presentation: Neuroprotective Activity of this compound
Quantitative data for the neuroprotective activity of pure this compound is limited. This table is a template for researchers to record their findings.
| Assay | Cell Line | Neurotoxic Insult | Parameter Measured | EC50 (µM) |
| MTT Assay | SH-SY5Y or Primary Neurons | Glutamate | Cell Viability | User-defined |
| LDH Assay | SH-SY5Y or Primary Neurons | Glutamate | LDH Release | User-defined |
Experimental Protocol
This protocol assesses the ability of this compound to protect neuronal cells from death induced by high concentrations of glutamate.[5][6]
-
Materials:
-
This compound
-
Neuronal cell line (e.g., differentiated SH-SY5Y) or primary neurons
-
L-Glutamic acid
-
96-well plates
-
Neurobasal medium supplemented with B-27
-
MTT solution or LDH cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding and Differentiation: Plate neuronal cells in 96-well plates. If using SH-SY5Y cells, differentiate them with retinoic acid for several days to obtain a more neuron-like phenotype.
-
Pre-treatment: Pre-treat the differentiated neurons with various concentrations of this compound for 24 hours.[5]
-
Excitotoxic Insult: Induce excitotoxicity by exposing the cells to a high concentration of L-glutamate (concentration to be optimized for the specific cell type, e.g., 25-100 mM) for a short duration (e.g., 15-30 minutes) or a lower concentration for a longer duration (e.g., 24 hours).[6]
-
Recovery: After glutamate exposure, wash the cells and replace the medium with fresh medium containing the same concentrations of this compound as in the pre-treatment step.
-
Incubation: Incubate the cells for 24 hours to allow for the progression of cell death.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Perform the MTT assay as described in Protocol 1.1 to measure the viability of the remaining neurons.
-
Cell Death (LDH Assay): Measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, into the culture medium using a commercially available LDH cytotoxicity kit.
-
-
Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the cell viability or LDH release in this compound-treated, glutamate-exposed cells to control cells (untreated and glutamate-only treated). Determine the EC50 value for neuroprotection.
-
References
- 1. researchgate.net [researchgate.net]
- 2. avantguardinc.com [avantguardinc.com]
- 3. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Application of Stem Cell-Derived Neurons to Evaluate the Time- and Dose-Dependent Progression of Excitotoxic Injury | PLOS One [journals.plos.org]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Canadine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Canadine and its derivatives. This compound, a tetrahydroprotoberberine alkaloid, and its analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant and neuroprotective effects. The following sections detail established synthetic methodologies, including classical and modern asymmetric approaches, supported by quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication.
I. Synthetic Strategies for the this compound Core
The core tetrahydroprotoberberine scaffold of this compound can be constructed through several key synthetic strategies. The most prominent methods involve the formation of the isoquinoline (B145761) ring system followed by cyclization to complete the tetracyclic structure.
Bischler-Napieralski/Pictet-Spengler Approach
A classic and widely used strategy involves a sequence of a Bischler-Napieralski or Pictet-Spengler reaction to form the dihydroisoquinoline or tetrahydroisoquinoline core, respectively, followed by further cyclization and reduction steps.
The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent to form 3,4-dihydroisoquinolines.[1][2][3][4] This intermediate can then be reduced and further cyclized to form the this compound scaffold.
The Pictet-Spengler reaction is another fundamental method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[5][6][7][8][9]
Asymmetric Synthesis Approaches
Enantiomerically pure this compound derivatives are often desired for pharmacological studies. Modern synthetic methods focus on achieving high stereoselectivity.
-
Iridium-Catalyzed Asymmetric Hydrogenation: This method introduces chirality in the final step through the enantioselective hydrogenation of a prochiral dihydroprotoberberine precursor using a chiral iridium catalyst.[10][11][12][13]
-
Sulfinyl-Directed Pictet-Spengler Cyclization: This approach utilizes a chiral sulfinyl group as an auxiliary to direct the stereochemical outcome of the Pictet-Spengler reaction, leading to the synthesis of optically pure tetrahydroisoquinolines that can be further elaborated to this compound.
II. Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations towards this compound and its derivatives, compiled from various literature sources.
Table 1: Bischler-Napieralski Reaction Conditions and Yields for Dihydroisoquinoline Synthesis
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 85 | [4] |
| N-(3,4-Methylenedioxyphenethyl)acetamide | P₂O₅ | Toluene | Reflux | 4 | 78 | [4] |
| Phenylethanol and Acetonitrile | Tf₂O, 2-Chloropyridine | DCE | -20 to 0 | 1 | 87 | [1] |
Table 2: Pictet-Spengler Reaction Conditions and Yields for Tetrahydroisoquinoline Synthesis
| β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dopamine hydrochloride | Formaldehyde | HCl | Water | 25 | 24 | 90 | [9] |
| Tryptamine | Acetaldehyde | TFA | CH₂Cl₂ | 0 to 25 | 12 | 85 | [14] |
| 2-(5-methylfuran-2-yl)ethanamine | Benzaldehyde | HCl | Methanol | Reflux | 6 | 75 | [15][16] |
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation for (-)-Canadine Synthesis
| Substrate | Chiral Ligand | Catalyst Loading (mol%) | H₂ Pressure (atm) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Dihydroprotoberberine precursor | (R,R)-f-SpiroPhos | 0.2 | 50 | ⁿPrOH | 25 | 24 | 95 | 99 | [11] |
III. Experimental Protocols
Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline (B110456) via Bischler-Napieralski Reaction
This protocol is a general procedure based on established methods.[3]
Materials:
-
β-Arylethylamide (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 2 mL per 0.29 mmol of substrate)
-
Methanol
-
Sodium borohydride (B1222165) (NaBH₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
To an oven-dried round-bottom flask, add the β-arylethylamide substrate.
-
Under a nitrogen atmosphere, add anhydrous DCM followed by POCl₃.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.
-
Dissolve the resulting residue in a methanol/water mixture (e.g., 9:1) and cool to 0 °C.
-
Carefully add NaBH₄ portion-wise until the pH of the solution reaches approximately 7 to reduce the iminium intermediate.
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydroisoquinoline derivative.
Protocol 2: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol provides a general guideline for the Pictet-Spengler reaction.[5][9]
Materials:
-
β-Arylethylamine (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Protic acid catalyst (e.g., HCl, H₂SO₄)
-
Solvent (e.g., water, methanol, or toluene)
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent in a round-bottom flask.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography to yield the tetrahydroisoquinoline.
IV. Diagrams
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway from (S)-Reticuline to (S)-Canadine.
General Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound derivatives.
Proposed Antioxidant Signaling of this compound
Caption: Proposed antioxidant signaling pathway of this compound.[17]
References
- 1. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 12. ethz.ch [ethz.ch]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Canadine as a Positive Control in Acetylcholinesterase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis. Consequently, the in vitro acetylcholinesterase inhibition assay is a fundamental tool in drug discovery and neuroscience research for identifying and characterizing potential AChE inhibitors. A robust and reliable assay requires the use of a positive control to validate the experimental setup and ensure the accuracy of the results. While compounds like galantamine and donepezil (B133215) are commonly used as standard positive controls, other well-characterized inhibitors can also serve this purpose.
This application note details the use of the isoquinoline (B145761) alkaloid (+)-canadine as a positive control in acetylcholinesterase inhibition assays. Canadine has been demonstrated to be a potent and selective inhibitor of acetylcholinesterase, making it a suitable alternative for validating assay performance.
Mechanism of Action and Quantitative Data
(+)-Canadine is an isoquinoline alkaloid that has been identified as a selective inhibitor of human acetylcholinesterase (hAChE). Kinetic studies have revealed that this compound exhibits a competitive inhibition pattern, indicating that it likely binds to the active site of the enzyme, competing with the substrate.
The inhibitory potency of this compound and other common positive controls against acetylcholinesterase is summarized in the table below. This data allows for a comparative understanding of their relative potencies.
| Compound | IC50 (µM) | Inhibition Type | Source |
| (+)-Canadine | 0.70 ± 0.07 | Competitive | [1] |
| (+)-Canadine | 12.4 ± 0.9 | Not Specified | |
| Galantamine | 1.21 | Competitive |
Experimental Protocols
The following protocol is based on the widely used Ellman's method for measuring acetylcholinesterase activity and has been adapted for the use of this compound as a positive control. This colorimetric assay relies on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from human recombinant source or other appropriate source
-
(+)-Canadine (for positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (potential inhibitors)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Store protected from light.
-
ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.
-
This compound Stock Solution (Positive Control): Prepare a high-concentration stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of concentrations for generating a dose-response curve. A final concentration that yields approximately 80-90% inhibition is suitable for a single-point positive control.
-
Test Compound Solutions: Dissolve test compounds in DMSO and prepare serial dilutions in the assay buffer. Ensure the final DMSO concentration in the assay wells is below 1% to avoid enzyme inhibition.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 180 µL Assay Buffer + 20 µL DTNB.
-
Negative Control (100% activity): 140 µL Assay Buffer + 20 µL DMSO/Assay Buffer (vehicle) + 20 µL AChE solution + 20 µL DTNB.
-
Positive Control (this compound): 140 µL Assay Buffer + 20 µL this compound solution + 20 µL AChE solution + 20 µL DTNB.
-
Test Compound: 140 µL Assay Buffer + 20 µL Test Compound solution + 20 µL AChE solution + 20 µL DTNB.
-
-
Pre-incubation: Add the assay buffer, vehicle/inhibitor (this compound or test compound), and AChE solution to the respective wells. Mix gently and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition for each sample using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the inhibitor.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Visualizations
Acetylcholinesterase Signaling Pathway
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse.
Caption: Role of AChE in the synaptic cleft.
Experimental Workflow for AChE Inhibition Assay
The diagram below outlines the key steps in the acetylcholinesterase inhibition assay using this compound as a positive control.
Caption: Workflow for AChE inhibition assay.
References
Application of Canadine in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species. In the field of neuroscience, this compound has garnered significant interest due to its diverse pharmacological profile, which includes interactions with key neurotransmitter systems and ion channels, as well as neuroprotective and antioxidant properties. These characteristics suggest its potential as a therapeutic agent or a valuable research tool for investigating various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the use of this compound in neuroscience research.
Pharmacological Profile of this compound
This compound exhibits a multi-target pharmacological profile, engaging with several key components of the central nervous system. Its primary mechanisms of action relevant to neuroscience are summarized below.
Quantitative Data: Receptor and Channel Interactions
The following table summarizes the known quantitative data for this compound's interaction with key molecular targets in the nervous system.
| Target | Action | Affinity/Potency | Species | Reference |
| Dopamine (B1211576) D2 Receptor | Antagonist | pKi = 6.08 | Not Specified | [1][2] |
| Serotonin (B10506) 5-HT1A Receptor | Agonist | pKi = 5.38 | Not Specified | [1][2] |
| ATP-sensitive Potassium (KATP) Channels | Blocker | Concentration-dependent blockade | Rat | [3] |
| Acetylcholine-induced K+ Current | Inhibitor | IC50 = 13 µM | Rat | [4] |
Note: pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a higher binding affinity.
Key Applications in Neuroscience Research
Based on its pharmacological profile, this compound has several potential applications in neuroscience research:
-
Modulation of Dopaminergic and Serotonergic Systems: As a D2 receptor antagonist and 5-HT1A receptor agonist, this compound can be used to study the roles of these neurotransmitter systems in various physiological and pathological processes, including mood disorders, psychosis, and motor control.[1][2][5]
-
Neuroprotection: this compound's ability to block K(ATP) channels in dopaminergic neurons suggests a potential neuroprotective role, particularly in models of Parkinson's disease where these channels are implicated in neuronal death.[3][6]
-
Antioxidant and Anti-inflammatory Effects: this compound has demonstrated antioxidant properties, which can be investigated in models of neurodegenerative diseases where oxidative stress is a key pathological feature.[7] Its potential anti-inflammatory effects can also be explored in the context of neuroinflammation.
-
Analgesia: The modulation of key neurotransmitter systems suggests that this compound may have analgesic properties, which can be evaluated in various pain models.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the applications of this compound in neuroscience research.
Receptor Binding Assay (Dopamine D2 and Serotonin 5-HT1A)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT1A receptors.
Workflow for Receptor Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D2 or serotonin 5-HT1A receptors.
-
Radioligand: [3H]Spiperone (for D2 receptors) or [3H]8-OH-DPAT (for 5-HT1A receptors).
-
Non-specific binding control: Haloperidol (for D2) or 5-HT (for 5-HT1A).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd value.
-
Prepare a high concentration of the non-specific binding control.
-
-
Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound dilution or vehicle (for total binding) or non-specific binding control.
-
Cell membrane suspension.
-
Radioligand solution.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of non-specific control) from the total binding (CPM in the absence of this compound).
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for K(ATP) Channel Blockade
This protocol describes the whole-cell patch-clamp technique to investigate the inhibitory effect of this compound on ATP-sensitive potassium (KATP) channels in dopaminergic neurons.
Workflow for Patch-Clamp Electrophysiology:
Caption: Workflow for patch-clamp electrophysiology experiment.
Materials:
-
Acutely dissociated dopaminergic neurons (e.g., from the substantia nigra of rats).
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
KATP channel opener (e.g., rotenone or diazoxide).
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
Procedure:
-
Cell Preparation:
-
Acutely dissociate dopaminergic neurons from the desired brain region following established protocols.
-
-
Patch-Clamp Recording:
-
Transfer the dissociated cells to a recording chamber on the stage of an inverted microscope.
-
Establish a whole-cell patch-clamp configuration on a visually identified dopaminergic neuron.
-
Hold the cell at a holding potential of -60 mV.
-
-
KATP Channel Activation:
-
Perfuse the cell with the external solution containing a KATP channel opener (e.g., 1 µM rotenone) to induce a stable outward current.
-
-
Application of this compound:
-
Once a stable KATP current is established, apply different concentrations of this compound to the bath solution in a cumulative or non-cumulative manner.
-
-
Data Recording and Analysis:
-
Record the KATP channel currents before and during the application of each concentration of this compound.
-
Measure the peak amplitude of the outward current at each concentration.
-
Calculate the percentage of inhibition of the KATP current by this compound at each concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Neuroprotection Assay
This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.
Workflow for In Vitro Neuroprotection Assay:
Caption: Workflow for an in vitro neuroprotection assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Differentiation medium (e.g., medium with reduced serum and retinoic acid).
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA)).
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit.
-
96-well plates.
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard culture medium.
-
For differentiation into a more neuron-like phenotype, culture the cells in a differentiation medium for several days.
-
-
Cell Treatment:
-
Seed the differentiated cells into 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Induce oxidative stress by adding the chosen agent (e.g., 100 µM H2O2 or 50 µM 6-OHDA) to the wells (except for the control group).
-
Include a vehicle control group (treated with the solvent used for this compound) and a positive control group (treated with a known neuroprotective agent).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the cell viability against the concentration of this compound to determine its neuroprotective efficacy.
-
Antioxidant Activity Assay (DPPH and ABTS)
This protocol describes two common in vitro assays, DPPH and ABTS, to evaluate the free radical scavenging activity of this compound.
Workflow for Antioxidant Activity Assays:
Caption: Workflow for DPPH and ABTS antioxidant assays.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Potassium persulfate.
-
This compound stock solution.
-
Ascorbic acid or Trolox (as a positive control).
-
96-well plates.
-
Spectrophotometer.
Procedure:
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and the positive control in methanol.
-
In a 96-well plate, add the this compound dilutions or control to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Plot the percentage of scavenging activity against the concentration to determine the IC50 value.
ABTS Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add the this compound dilutions or control to the diluted ABTS•+ solution.
-
Incubate at room temperature for a short period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways affected by this compound based on its known pharmacological actions.
Dopamine D2 Receptor Antagonism:
Caption: this compound's antagonism of the D2 receptor.
Serotonin 5-HT1A Receptor Agonism:
Caption: this compound's agonism of the 5-HT1A receptor.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. Always follow appropriate laboratory safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tetrahydroberberine, an isoquinoline alkaloid isolated from corydalis tuber, enhances gastrointestinal motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-(-)-Canadine | Natural product | D2 receptor | TargetMol [targetmol.com]
- 6. Tetrahydroberberine - LKT Labs [lktlabs.com]
- 7. Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Developing a Canadine-Based Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of drug delivery systems based on the alkaloid Canadine. This document covers the physicochemical properties of this compound, detailed experimental protocols for formulation and characterization, and insights into its biological mechanisms of action.
Introduction to this compound
This compound, a benzylisoquinoline alkaloid found in plants such as Hydrastis canadensis (goldenseal), has garnered significant interest for its therapeutic potential. It exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Mechanistically, this compound acts as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT1A receptor agonist, and has been shown to promote the activation of the PI3K/Akt signaling pathway.[1] These properties make it a promising candidate for the treatment of various disorders, including neurodegenerative diseases and cancer.
However, the therapeutic application of this compound is often limited by its poor aqueous solubility and low bioavailability. Encapsulation into advanced drug delivery systems, such as nanoparticles, is a promising strategy to overcome these limitations, enhance its therapeutic efficacy, and enable targeted delivery.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for designing an effective drug delivery system.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | --INVALID-LINK-- |
| Molecular Weight | 339.39 g/mol | --INVALID-LINK-- |
| Melting Point | 135 °C | --INVALID-LINK-- |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and methanol (B129727). | --INVALID-LINK--, --INVALID-LINK-- |
| logP (predicted) | 2.5 - 3.5 | Molinspiration, --INVALID-LINK-- |
| pKa (predicted) | Basic pKa: ~6.5 | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Extraction and Purification of this compound from Hydrastis canadensis
This protocol outlines a general procedure for the extraction and purification of this compound. Optimization may be required based on the starting material and desired purity.
Workflow for this compound Extraction and Purification
Protocol:
-
Extraction: Extract dried and powdered Hydrastis canadensis root with methanol in a Soxhlet apparatus for 8-12 hours.
-
Filtration and Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Filter the acidic solution to remove insoluble matter.
-
Basify the filtrate to pH 9-10 with ammonium (B1175870) hydroxide (B78521) to precipitate the alkaloids.
-
Collect the precipitate by filtration and dry it.
-
-
Solvent Extraction: Extract the dried precipitate with chloroform.
-
Purification:
-
Concentrate the chloroform extract and apply it to a silica gel column.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent.
-
-
Crystallization: Recrystallize the resulting solid from methanol to obtain pure this compound.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method. This method is suitable for encapsulating hydrophobic drugs like this compound.
Workflow for PLGA Nanoparticle Formulation
Protocol:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare 10 mL of a 2% w/v aqueous solution of polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify by sonication on an ice bath.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of 0.5% PVA solution and stir for 3-4 hours at room temperature to allow the dichloromethane to evaporate.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize to obtain a dry powder.
Characterization of this compound-Loaded Nanoparticles
3.3.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Disperse the lyophilized nanoparticles in deionized water.
-
Analyze the dispersion using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.
-
3.3.2. Encapsulation Efficiency and Drug Loading
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., acetonitrile) to release the encapsulated this compound.
-
Filter the solution and analyze the this compound content using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE) and drug loading (DL) using the following formulas:
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
3.3.3. In Vitro Drug Release
-
Method: Dialysis Bag Method
-
Protocol:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and stir at a constant temperature (37 °C).
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Analyze the amount of this compound released in the aliquots using HPLC.
-
HPLC Method for Quantification of this compound in Plasma
This protocol provides a starting point for developing a validated HPLC method for pharmacokinetic studies.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation. |
Biological Mechanisms of Action
This compound's therapeutic effects are mediated through its interaction with key signaling pathways. Understanding these pathways is crucial for designing targeted drug delivery systems and for interpreting in vivo efficacy studies.
Dopamine D2 Receptor Signaling
As a D2 receptor antagonist, this compound can modulate dopamine signaling. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.[2][3]
Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling
This compound acts as an agonist at 5-HT1A receptors, which are also GPCRs coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[4][5][6]
Serotonin 5-HT1A Receptor Signaling Pathway
PI3K/Akt Signaling Pathway
This compound has been reported to promote the activation of the PI3K/Akt pathway, a critical signaling cascade involved in cell survival, proliferation, and growth.[1]
PI3K/Akt Signaling Pathway
References
Application Notes and Protocols for In Vivo Imaging of Canadine Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of contemporary in vivo imaging techniques applicable to tracking the biodistribution of Canadine, a benzylisoquinoline alkaloid with recognized antioxidant properties.[1][2] The following sections detail the principles, advantages, and limitations of each technique, followed by comprehensive experimental protocols and data presentation guidelines.
Introduction to this compound and In Vivo Biodistribution Studies
This compound is a naturally occurring alkaloid found in various plant species. It is structurally related to berberine (B55584) and has demonstrated significant antioxidant activity with low cytotoxicity, making it a compound of interest for further pharmacological investigation.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential and safety profile. In vivo imaging techniques offer powerful, often non-invasive, methods to visualize and quantify the spatiotemporal distribution of this compound in living organisms, providing critical insights into its pharmacokinetic and pharmacodynamic properties.
Key In Vivo Imaging Modalities for Tracking this compound
Several advanced imaging modalities can be adapted to track the distribution of this compound in vivo. The choice of technique depends on the specific research question, required sensitivity, spatial resolution, and the feasibility of modifying the this compound molecule for detection. The primary methods include:
-
Nuclear Imaging (PET & SPECT): These highly sensitive techniques rely on the detection of gamma rays emitted from radiolabeled this compound. They offer excellent tissue penetration and quantitative capabilities.
-
Optical Imaging (Fluorescence): This modality involves attaching a fluorescent probe to this compound and detecting the emitted light. Near-infrared (NIR) fluorescence imaging is particularly advantageous for in vivo applications due to reduced tissue autofluorescence and deeper photon penetration.[3][4]
-
Mass Spectrometry Imaging (MSI): A label-free technique that measures the mass-to-charge ratio of molecules directly from tissue sections, allowing for the precise spatial localization of this compound and its metabolites.[5][6]
Application Note I: Radiolabeling and Nuclear Imaging
Principle
This method involves labeling this compound with a positron-emitting (e.g., Carbon-11) or gamma-emitting (e.g., Indium-111) radionuclide. Following administration to an animal model, the distribution of the radiolabeled this compound is imaged using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[7][8]
Advantages and Limitations
-
Advantages: High sensitivity, excellent tissue penetration, and quantitative accuracy.
-
Limitations: Requires specialized radiochemistry facilities, potential for the radiolabel to alter the biological activity of this compound, and limited spatial resolution.
Experimental Protocol: PET Imaging of [¹¹C]this compound
-
Radiosynthesis of [¹¹C]this compound:
-
Develop a radiolabeling precursor of this compound. For example, a desmethyl precursor can be used for ¹¹C-methylation.
-
Produce [¹¹C]CO₂ or [¹¹C]CH₃I using a cyclotron.
-
Perform the radiolabeling reaction under optimized conditions (e.g., temperature, solvent, reaction time).
-
Purify the [¹¹C]this compound using High-Performance Liquid Chromatography (HPLC).
-
Formulate the final product in a sterile, injectable solution and perform quality control checks (e.g., radiochemical purity, specific activity).
-
-
Animal Handling and Administration:
-
Use appropriate animal models (e.g., Sprague-Dawley rats or BALB/c mice).
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Administer the [¹¹C]this compound intravenously via the tail vein. The injected dose will depend on the specific activity and the sensitivity of the PET scanner.
-
-
PET Image Acquisition:
-
Position the animal in the PET scanner.
-
Acquire dynamic or static images over a predefined period (e.g., 60-90 minutes) to observe the distribution and clearance of the tracer.
-
Monitor vital signs throughout the imaging session.
-
-
Image Analysis and Quantification:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, kidneys, tumor if applicable).
-
Generate time-activity curves (TACs) for each ROI to determine the uptake and clearance kinetics.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis.
-
-
Ex Vivo Biodistribution (for validation):
-
Following the final imaging time point, euthanize the animal.
-
Dissect key organs and tissues.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation
Table 1: Quantitative Biodistribution of [¹¹C]this compound in Rats (%ID/g)
| Organ | 5 min | 30 min | 60 min |
|---|---|---|---|
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Stomach | |||
| Intestine | |||
| Muscle | |||
| Brain |
| Bone | | | |
Data presented as mean ± standard deviation (n=3 per time point).
Application Note II: Fluorescent Labeling and Optical Imaging
Principle
This compound is chemically conjugated to a fluorescent dye, typically a near-infrared (NIR) fluorophore, to create a fluorescent probe.[3] After administration, the animal is imaged using an in vivo fluorescence imaging system to detect the emitted photons from the probe.[4]
Advantages and Limitations
-
Advantages: High sensitivity, relatively low cost, and ease of use. Does not involve ionizing radiation.
-
Limitations: Limited tissue penetration depth (especially for non-NIR probes), potential for the fluorescent tag to alter biodistribution, and challenges in absolute quantification due to light scattering and absorption.[4]
Experimental Protocol: NIR Fluorescence Imaging of this compound-NIR750
-
Synthesis of this compound-Fluorophore Conjugate:
-
Introduce a reactive functional group (e.g., amine, carboxyl) onto the this compound molecule if not already present.
-
Select a suitable NIR fluorophore with an appropriate reactive group (e.g., NHS ester for reaction with an amine).
-
Perform the conjugation reaction in a suitable solvent.
-
Purify the this compound-NIR750 conjugate using HPLC.
-
Characterize the final product using mass spectrometry and spectrophotometry.
-
-
Animal Handling and Administration:
-
Use nude mice for imaging to minimize light absorption and scattering by fur.
-
Administer this compound-NIR750 intravenously or intraperitoneally at a predetermined dose.
-
-
In Vivo Fluorescence Image Acquisition:
-
Anesthetize the mouse and place it in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours) post-injection.
-
Use appropriate excitation and emission filters for the selected NIR dye.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse.
-
Dissect major organs (heart, liver, lungs, spleen, kidneys, etc.).
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image to confirm in vivo findings and assess distribution in deeper tissues.
-
-
Data Analysis:
-
Use the system's software to draw ROIs over the tumor (if applicable) and other organs on both the in vivo and ex vivo images.
-
Quantify the average radiant efficiency within each ROI.
-
Data Presentation
Table 2: Ex Vivo Organ Fluorescence Intensity of this compound-NIR750
| Organ | Average Radiant Efficiency [p/s/cm²/sr]/[µW/cm²] |
|---|---|
| Heart | |
| Lungs | |
| Liver | |
| Spleen | |
| Kidneys |
| Tumor | |
Data presented as mean ± standard deviation (n=3).
Application Note III: Mass Spectrometry Imaging (MSI)
Principle
MSI is a label-free technique that analyzes the chemical composition of a tissue section. A laser is rastered across the sample, desorbing and ionizing molecules from the surface. A mass spectrometer then detects these ions, generating a mass spectrum for each pixel. This allows for the creation of an ion density map, visualizing the distribution of this compound and its metabolites at a high spatial resolution.[5][9]
Advantages and Limitations
-
Advantages: No need for labeling, ability to simultaneously map the parent drug and its metabolites, and high spatial resolution.[5]
-
Limitations: Typically performed ex vivo on tissue sections, quantification can be challenging, and requires specialized instrumentation.
Experimental Protocol: MALDI-MSI of this compound in Tissues
-
Animal Dosing and Tissue Collection:
-
Administer unlabeled this compound to the animal model via the desired route (e.g., oral, intravenous).
-
At a specific time point post-administration, euthanize the animal.
-
Carefully excise the organs of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen or isopentane (B150273) cooled on dry ice to preserve tissue morphology and prevent analyte delocalization.
-
Store tissues at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut thin tissue sections (e.g., 10-12 µm).
-
Thaw-mount the sections onto conductive glass slides (e.g., ITO-coated slides).
-
-
Matrix Application:
-
Select a suitable matrix for small molecule analysis (e.g., 9-aminoacridine (B1665356) or α-cyano-4-hydroxycinnamic acid).
-
Apply the matrix uniformly onto the tissue section using an automated sprayer or spotter for consistent crystal formation.
-
-
MALDI-MSI Data Acquisition:
-
Load the slide into the MALDI mass spectrometer.
-
Define the region of the tissue to be imaged.
-
Set the parameters for data acquisition, including laser intensity, raster step size (spatial resolution), and mass range to include the m/z of this compound and its expected metabolites.
-
Acquire the data.
-
-
Data Analysis:
-
Use specialized imaging software to process the raw data.
-
Generate ion images by plotting the intensity of the ion corresponding to the m/z of this compound at each pixel.
-
Correlate the MSI data with histology by staining the same tissue section after MSI analysis (e.g., with H&E staining).
-
Data Presentation
MSI data is primarily visual. Quantitative data can be extracted but is often presented as relative intensity.
Figure 1: Representative MALDI-MSI Ion Image of this compound in a Kidney Section. (This would be an image showing the distribution of the specific m/z for this compound overlaid on an optical image of the tissue section, with an intensity scale bar.)
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging of this compound.
Caption: Pharmacokinetic pathway of this compound (ADME).
References
- 1. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tissue Imaging by Mass Spectrometry: A Practical Guide for the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Canadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, a benzylisoquinoline alkaloid found in various plants, has demonstrated significant antioxidant properties.[1][2] This compound has garnered interest for its potential therapeutic applications in mitigating oxidative stress-related conditions. Unlike some related alkaloids, this compound exhibits low cytotoxicity, making it a compelling candidate for further investigation as a novel antioxidant agent.[1][2] These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Additionally, this document outlines a plausible signaling pathway through which this compound may exert its antioxidant effects.
Data Presentation
The antioxidant capacity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. The data presented in Table 1 provides a summary of representative quantitative results for this compound in comparison to a standard antioxidant, Ascorbic Acid.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | 45.8 ± 2.1 | 28.3 ± 1.5 |
| Ascorbic Acid (Standard) | 8.2 ± 0.5 | 5.1 ± 0.3 |
| Table 1: Comparative antioxidant activity of this compound and Ascorbic Acid. Data are presented as mean ± standard deviation. |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The violet color of the DPPH solution becomes colorless or pale yellow as the radical is scavenged, and the change in absorbance is measured spectrophotometrically.
Materials and Reagents:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar series of dilutions for the ascorbic acid standard.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 100 µL of the prepared sample or standard dilutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of the sample/standard dilution and 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank control.
-
A_sample is the absorbance of the sample or standard.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and the standard.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical solution has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials and Reagents:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution:
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a similar series of dilutions for the ascorbic acid standard.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the prepared sample or standard dilutions.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
For the blank control, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank control.
-
A_sample is the absorbance of the sample or standard.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and the standard.
Mandatory Visualizations
Caption: Experimental workflow for assessing antioxidant capacity.
Caption: this compound's potential role in the Nrf2-ARE signaling pathway.
References
Application Notes and Protocols: Canadine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Canadine, a natural isoquinoline (B145761) alkaloid, in antimicrobial susceptibility testing. This document includes summaries of its activity against various bacterial strains, detailed protocols for standardized testing methodologies, and a discussion of its potential mechanisms of action.
Introduction to this compound
This compound, also known as tetrahydroberberine, is a naturally occurring alkaloid found in various plants, including those of the Berberis and Hydrastis genera. It shares a structural resemblance to berberine (B55584), another well-studied antimicrobial alkaloid. Research has indicated that this compound possesses a range of biological activities, including antioxidant and antimicrobial properties.[1] This has led to growing interest in its potential as a novel antimicrobial agent, either alone or in combination with existing antibiotics.
Antimicrobial Activity of this compound
This compound has demonstrated inhibitory activity against a spectrum of bacteria, with a notable efficacy against certain Gram-positive and some Gram-negative species. The following tables summarize the quantitative data from antimicrobial susceptibility studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.25 | [1] |
| Staphylococcus aureus | ATCC 6538P | 0.25 | [1] |
| Streptococcus sanguis | ATCC 10556 | 0.25 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 1 | [1] |
| Escherichia coli | ATCC 25922 | >1 (inactive) | [1] |
Table 2: Zone of Inhibition for this compound
The zone of inhibition is the area around an antimicrobial disk where bacterial growth is inhibited. The diameter of this zone is indicative of the susceptibility of the microorganism to the agent. Specific zone of inhibition data for this compound is not extensively reported in the literature, however, the disk diffusion method is a viable qualitative screening tool.
| Microorganism | Strain | Disk Concentration (µg) | Zone of Inhibition (mm) | Reference |
| Data Not Available | - | - | - | - |
Experimental Protocols
The following are detailed protocols for performing antimicrobial susceptibility testing with this compound, adapted from standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the quantitative antimicrobial activity of this compound against a specific bacterium.[3][4][5]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in growth medium)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Spectrophotometer or microplate reader
-
Sterile multichannel pipettes and tips
-
Positive control (broth with inoculum, no this compound)
-
Negative control (broth only)
-
Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected activity.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, the positive control well, and the solvent control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Agar (B569324) Disk Diffusion Method
This qualitative method is suitable for screening the antimicrobial activity of this compound.
Materials:
-
This compound solution of a known concentration
-
Sterile blank paper disks (6 mm in diameter)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile swabs
-
Forceps
-
Positive control (disk with a standard antibiotic)
-
Negative control (disk with the solvent used to dissolve this compound)
Protocol:
-
Preparation of this compound Disks:
-
Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto the sterile blank paper disks.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Disks:
-
Using sterile forceps, place the prepared this compound disks, the positive control disk, and the negative control disk onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone indicates the degree of susceptibility.
-
Potential Mechanism of Action
The precise molecular mechanism of this compound's antimicrobial action is not yet fully elucidated. However, based on its structural similarity to berberine and existing research, several potential pathways can be proposed.
Caption: Proposed mechanisms of this compound's antimicrobial action.
The diagram above illustrates the potential multi-target mechanism of this compound against bacterial cells. It is hypothesized that this compound may:
-
Disrupt the cell membrane: Leading to leakage of intracellular components.
-
Interfere with DNA replication: By intercalating with the DNA structure.
-
Inhibit cell division: Potentially by targeting key proteins involved in septum formation, similar to berberine's effect on FtsZ.
-
Induce oxidative stress: Through the generation of reactive oxygen species (ROS), which can damage cellular components.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing of this compound.
Conclusion
This compound demonstrates promising antimicrobial activity against a range of pathogenic bacteria. The standardized protocols provided in these application notes offer a reliable framework for researchers to further investigate its potential as a novel therapeutic agent. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in more complex models.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for Canadine Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Canadine, also known as (S)-tetrahydroberberine, is a naturally occurring benzylisoquinoline alkaloid found in plant species such as Hydrastis canadensis (goldenseal) and various Corydalis species.[1][2] It is a metabolic precursor to berberine (B55584), another well-studied alkaloid.[2] Preclinical research has illuminated several of this compound's pharmacological properties, suggesting its potential as a therapeutic agent. These properties include antioxidant, mild anti-inflammatory, and analgesic effects.[3][4] Mechanistically, this compound has been shown to block voltage-dependent calcium channels, act as a dopamine (B1211576) D2 receptor antagonist, and block K(ATP) channels in dopamine neurons.[2][5][6]
Given its multifaceted mechanism of action and favorable preliminary safety profile, particularly its lower cytotoxicity compared to berberine, this compound presents a compelling candidate for clinical development.[4] Potential therapeutic applications span several areas, including inflammatory conditions, neurological disorders, and cardiovascular dysfunction.[3][5][7]
The development of a natural product like this compound into a therapeutic agent requires a rigorous, phased clinical trial program that adheres to regulatory guidelines, such as those established by Health Canada and the U.S. Food and Drug Administration (FDA). The National Center for Complementary and Integrative Health (NCCIH) emphasizes the necessity of comprehensive preclinical data before initiating large-scale efficacy trials, including pharmacokinetics, bioavailability, and the identification of a biological signature.[8][9] This document outlines a proposed experimental design for the clinical development of this compound, from initial preclinical validation to late-stage clinical trials.
2.0 Preclinical Development Program
Before advancing to human trials, a robust preclinical data package is essential to establish the scientific rationale and safety profile of this compound.[9][10] This phase bridges the gap between discovery and clinical application.[10]
2.1 Pharmacology and Mechanism of Action (MoA)
-
In Vitro Studies: A panel of assays to confirm and expand upon the known MoA.
-
Receptor Binding Assays: Quantify binding affinity and selectivity for dopamine receptors (D1, D2), calcium channels (L-type, T-type), and potassium channels.
-
Enzyme Inhibition Assays: Evaluate inhibitory activity against key inflammatory enzymes like cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX).
-
Cell-Based Assays: Utilize cell lines (e.g., macrophages, neurons, synoviocytes) to assess effects on cytokine release (e.g., TNF-α, IL-6, IL-1β), intracellular calcium signaling, and oxidative stress pathways.
-
-
In Vivo Studies: Animal models to demonstrate physiological effects and establish proof-of-concept for target indications.
-
Anti-inflammatory Models: Carrageenan-induced paw edema in rats to assess acute anti-inflammatory activity; adjuvant-induced arthritis model for chronic inflammatory conditions.
-
Analgesic Models: Hot plate and tail-flick tests for central analgesic effects; formalin test to distinguish central and peripheral pain modulation.
-
Neurological Models: 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease to evaluate neuroprotective effects.
-
Cardiovascular Models: Spontaneously hypertensive rat (SHR) model to assess effects on blood pressure and vascular function.
-
2.2 Pharmacokinetics (PK) and ADME A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical. Studies have shown that related compounds like berberine suffer from poor oral bioavailability, a challenge that must be investigated for this compound.[11]
-
In Vitro ADME: Caco-2 permeability assays, metabolic stability in liver microsomes (human, rat, dog), and cytochrome P450 (CYP) reaction phenotyping.
-
In Vivo PK: Single-dose PK studies in multiple species (e.g., rat, dog) via both intravenous (IV) and oral (PO) routes to determine key parameters (Cmax, Tmax, AUC, half-life, bioavailability).
-
Metabolite Identification: Characterization of major metabolites in plasma, urine, and feces.
2.3 Toxicology Program Toxicology studies are conducted under Good Laboratory Practice (GLP) to ensure data quality and regulatory acceptance.[10]
| Study Type | Species | Duration | Key Objectives |
| Single-Dose Toxicity | Rodent (Rat) & Non-Rodent (Dog) | Acute | Determine the maximum tolerated dose (MTD) and identify signs of acute toxicity. |
| Repeat-Dose Toxicity | Rodent (Rat) & Non-Rodent (Dog) | 28-day & 90-day | Identify target organs for toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL). |
| Safety Pharmacology | Rat, Dog | Acute | Evaluate effects on vital functions: cardiovascular (hERG assay, telemetry), respiratory, and central nervous system (Irwin test). |
| Genotoxicity | In vitro / In vivo | N/A | Ames test (mutagenicity), chromosome aberration test, and in vivo micronucleus test. |
| Reproductive Toxicology | Rat | N/A | Fertility and early embryonic development; embryo-fetal development. |
| Table 1: Overview of Preclinical Toxicology Studies for this compound. |
3.0 Clinical Development Plan
The clinical development of this compound will follow a standard phased approach, beginning with safety assessment in healthy volunteers and progressing to efficacy evaluation in patient populations.[12] Randomized, double-blind, placebo-controlled designs are the gold standard for herbal medicine trials and will be employed where appropriate.[13]
3.1 Phase I Clinical Trial The primary objectives are to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.[12]
-
Design: Randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Population: Healthy adult volunteers (18-55 years).
-
Intervention:
-
SAD Cohorts: Single oral doses of this compound (e.g., 50, 100, 200, 400, 800 mg) or placebo.
-
MAD Cohorts: Multiple oral doses of this compound (e.g., 200, 400, 600 mg) or placebo, administered once or twice daily for 7-14 days.
-
-
Primary Endpoints: Incidence and severity of adverse events (AEs), changes in vital signs, ECG parameters, and clinical laboratory tests.
-
Secondary Endpoints: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) of this compound and its major metabolites.
| SAD Cohort | Dose (mg) | N (Active:Placebo) | MAD Cohort | Dose Regimen | N (Active:Placebo) |
| 1 | 50 | 8 (6:2) | 1 | 200 mg QD for 7 days | 8 (6:2) |
| 2 | 100 | 8 (6:2) | 2 | 400 mg QD for 7 days | 8 (6:2) |
| 3 | 200 | 8 (6:2) | 3 | 400 mg BID for 7 days | 8 (6:2) |
| 4 | 400 | 8 (6:2) | 4 | 600 mg BID for 7 days | 8 (6:2) |
| 5 | 800 | 8 (6:2) | |||
| Table 2: Example Dosing Scheme for Phase I SAD/MAD Trial. |
3.2 Phase II Clinical Trials Phase II trials are designed to evaluate the efficacy of this compound in a specific disease, determine the optimal dose range, and further assess safety.[12] Based on its preclinical profile, promising indications include osteoarthritis (anti-inflammatory/analgesic) and Parkinson's disease (neuro-modulatory).
-
Phase IIa (Proof-of-Concept):
-
Indication: Osteoarthritis of the Knee.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Patients aged 40-75 with diagnosed knee osteoarthritis (Kellgren-Lawrence grade 2-3).
-
Intervention: this compound (e.g., 200 mg BID, 400 mg BID), placebo, or an active comparator (e.g., Naproxen 500 mg BID) for 12 weeks.
-
Primary Endpoint: Change from baseline in the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscale score at 12 weeks.
-
Secondary Endpoints: Change in WOMAC function and stiffness scores, patient global assessment, rescue medication use, and inflammatory biomarkers (e.g., hs-CRP, IL-6).
-
-
Phase IIb (Dose-Ranging):
-
Design: May employ an adaptive design to efficiently explore multiple doses and adjust sample size based on interim analyses.
-
Objective: To precisely define the dose-response relationship for the primary efficacy endpoint and select the optimal dose(s) for Phase III.
-
3.3 Phase III Clinical Trials Phase III trials are large-scale, multicenter studies designed to confirm the efficacy and safety of the selected dose(s) in a broader patient population, providing the definitive evidence required for regulatory approval.[12]
-
Design: At least two independent, randomized, double-blind, placebo- and/or active-controlled trials.
-
Population: Large, diverse patient population reflecting the intended users of the drug.
-
Endpoints: Clinically meaningful primary endpoints agreed upon with regulatory agencies (e.g., Health Canada, FDA). Long-term safety data will be a key component.
4.0 Experimental Protocols
4.1 Protocol: Phase I First-in-Human (FIH) Study
-
Screening: Obtain informed consent. Assess eligibility via medical history, physical exam, ECG, and clinical laboratory tests.
-
Randomization: Eligible subjects are randomized to a specific dose cohort and treatment arm (this compound or placebo).
-
Dosing (SAD): Subjects fast overnight before receiving a single oral dose of the investigational product. Standardized meals are provided post-dose.
-
Safety Monitoring: Monitor vital signs, ECGs, and for any adverse events continuously for the first 4 hours and at scheduled intervals thereafter for up to 72 hours.
-
Pharmacokinetic Sampling: Collect serial blood samples at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Sample Processing: Process blood samples to plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for this compound and its metabolites using a validated LC-MS/MS method.
-
Data Analysis: Perform non-compartmental analysis (NCA) to determine PK parameters. Summarize safety data by dose cohort.
-
Dose Escalation: A Safety Review Committee will review all safety and PK data from a completed cohort before approving escalation to the next dose level.
4.2 Protocol: Biomarker Analysis for Phase IIa Osteoarthritis Trial
-
Sample Collection: Collect whole blood in EDTA and serum-separator tubes at baseline (pre-dose), Week 4, Week 8, and Week 12.
-
Sample Processing:
-
For serum, allow blood to clot for 30 minutes, then centrifuge at 1,500 x g for 15 minutes. Aliquot serum and store at -80°C.
-
For plasma, centrifuge EDTA tubes at 1,500 x g for 15 minutes. Aliquot plasma and store at -80°C.
-
-
Biomarker Quantification:
-
hs-CRP: Analyze serum samples using a high-sensitivity immunoturbidimetric assay.
-
Cytokines (IL-6, TNF-α): Analyze serum or plasma samples using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).
-
-
Quality Control: Include high and low concentration quality control samples in each assay run to ensure accuracy and precision.
-
Data Analysis: Calculate the change from baseline for each biomarker at each time point. Compare changes between treatment groups using an appropriate statistical model (e.g., ANCOVA with baseline as a covariate).
5.0 Visualizations
5.1 Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
5.2 this compound Clinical Development Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Role of Cannabidiol in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nccih.nih.gov [nccih.nih.gov]
- 9. nccih.nih.gov [nccih.nih.gov]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]
- 12. Clinical trials in Canada - HAE Canada - AOH Canada [haecanada.org]
- 13. Study design of herbal medicine clinical trials: a descriptive analysis of published studies investigating the effects of herbal medicinal products on human participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Canagliflozin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin (B192856) is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate and reliable quantification of canagliflozin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of canagliflozin in biological fluids using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a method renowned for its high sensitivity and specificity.[1]
Analytical Methods Overview
The determination of canagliflozin in biological samples predominantly employs LC-MS/MS.[1][2] This technique offers excellent selectivity and sensitivity for quantifying low concentrations of the drug and its metabolites. Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for certain metabolites, though LC-MS/MS is generally preferred for the parent drug.
A critical aspect of any bioanalytical method is the sample preparation, which aims to extract the analyte of interest from the complex biological matrix, remove interferences, and concentrate the sample. Common sample preparation techniques for canagliflozin include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][3]
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the determination of canagliflozin in human plasma.
Table 1: LC-MS/MS Method Validation Parameters for Canagliflozin in Human Plasma
| Validation Parameter | Performance Metric | Reference |
| Linearity Range | 10.253 - 6019.311 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 10.253 ng/mL | [2] |
| Accuracy | Within 15% of the nominal concentration | [2] |
| Precision (Intra- and Inter-day) | ≤ 15% Coefficient of Variation (CV) | [2] |
| Recovery | 89.79% to 98.07% | [1][2] |
| Matrix Effect | Considered negligible | |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under various storage conditions |
Experimental Protocols
Protocol 1: Canagliflozin Quantification in Human Plasma using LC-MS/MS
This protocol details a rapid and sensitive method for the determination of canagliflozin in human plasma using LC-MS/MS with a simple protein precipitation sample preparation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Canagliflozin-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Canagliflozin: m/z 445.1 → 191.1
-
Canagliflozin-d4 (IS): m/z 449.1 → 195.1
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas).
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation.[2] This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Sample Preparation of Serum for Canagliflozin Analysis
Serum samples can be prepared for LC-MS/MS analysis using a similar protein precipitation method as described for plasma.
1. Serum Collection and Initial Processing
-
Collect whole blood in a tube without anticoagulant.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to separate the serum (supernatant) from the clot.[4]
-
Carefully aspirate the serum and store at -80°C until analysis.
2. Protein Precipitation of Serum
-
Follow the same procedure as outlined in Protocol 1, Section 1, substituting plasma with serum.
Visualizations
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: LC-MS/MS Analytical Workflow.
References
Canadine for Ion Channel Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canadine, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plants of the Papaveraceae family. Emerging research has highlighted its potential as a modulator of several key ion channels, making it a compound of interest for studies in neuroscience, cardiovascular physiology, and pharmacology. These application notes provide a comprehensive overview of this compound's effects on specific ion channels, detailed protocols for its investigation using patch-clamp electrophysiology, and a summary of available quantitative data.
Target Ion Channels and Data Summary
This compound has been shown to modulate the activity of ATP-sensitive potassium (KATP) channels and voltage-gated calcium channels. The following table summarizes the available quantitative data on the inhibitory effects of this compound (tetrahydroberberine).
| Ion Channel | Cell Type | Species | Method | Potency (IC₅₀) | Reference |
| Acetylcholine-induced K⁺ Current | Hippocampal CA1 Pyramidal Neurons | Rat | Nystatin Perforated Patch-Clamp | 13 µM | [1] |
| KCl-induced Ca²⁺ Elevation | Myocardial Cells | Rat | Fura-2/AM Photometry | 50.9 µM | [2] |
| K(ATP) Channels | Dopamine (B1211576) Neurons (Substantia Nigra) | Rat | Perforated Patch-Clamp | Concentration-dependent blockade, specific IC₅₀ not reported | [3] |
| Voltage-dependent Ca²⁺ channels | Myocardial Cells | Rat | Fura-2/AM Photometry | Inhibition observed, specific IC₅₀ not reported | [2] |
Signaling Pathways and Mechanism of Action
Current evidence suggests that this compound directly blocks certain potassium channels. In studies on acetylcholine-induced potassium currents in hippocampal neurons, this compound demonstrated a non-competitive inhibitory effect, suggesting a direct interaction with the channel or a closely associated site, rather than competition with the agonist at the receptor level.[1] For its action on K(ATP) channels in dopamine neurons, studies indicate a direct blockade of the channel, leading to increased neuronal excitability.[3] The precise mechanisms for its modulation of voltage-gated calcium channels are still under investigation but are thought to contribute to its effects on muscle relaxation.
Proposed direct blockade mechanism of this compound on potassium channels.
Experimental Protocols
The following are detailed protocols for investigating the modulatory effects of this compound on K(ATP) and voltage-gated calcium channels using whole-cell patch-clamp electrophysiology.
Protocol 1: Investigating this compound's Effect on K(ATP) Channels in Neurons
This protocol is designed to measure the effect of this compound on ATP-sensitive potassium channels in acutely dissociated neurons, such as dopaminergic neurons from the substantia nigra.[3]
1. Cell Preparation:
-
Acutely dissociate neurons from the desired brain region (e.g., substantia nigra) of a rat using established enzymatic and mechanical dissociation methods.
-
Plate the dissociated neurons on poly-L-lysine coated glass coverslips and allow them to adhere for at least 30 minutes before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 3 Na₂ATP, 0.4 Na₂GTP. Adjust pH to 7.3 with KOH. To study K(ATP) channels, a low concentration of ATP is used to allow for channel opening.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a neuron and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV.
-
To evoke K(ATP) channel currents, apply a K(ATP) channel opener (e.g., 100 µM diazoxide) or use a metabolic inhibitor like rotenone (B1679576) in the perfusion solution.[3]
-
Record baseline K(ATP) currents.
-
Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 10 µM, 30 µM, 100 µM) and record the steady-state current at each concentration.
-
A washout step with the external solution should be performed to check for reversibility of the effect.
Experimental workflow for studying K(ATP) channel modulation by this compound.
Protocol 2: Investigating this compound's Effect on Voltage-Gated Calcium Channels in Myocytes
This protocol is adapted for studying the effects of this compound on L-type voltage-gated calcium channels in isolated ventricular myocytes.[2]
1. Cell Preparation:
-
Isolate single ventricular myocytes from a rat heart using enzymatic digestion with collagenase and protease.
-
Store the isolated myocytes in a Kraft-Brühe (KB) solution before use.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH. (Using Cs⁺ in the external and internal solutions helps to block potassium currents).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. (TEA is used to further block potassium channels).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Use pipettes with a resistance of 2-4 MΩ.
-
Establish a whole-cell configuration on a single myocyte.
-
Hold the cell at a potential of -80 mV.
-
To elicit L-type calcium currents (I_Ca,L), apply a depolarizing voltage step to 0 mV for 200 ms.
-
Record baseline I_Ca,L.
-
Perfuse with increasing concentrations of this compound (e.g., 10 µM, 30 µM, 100 µM, 300 µM).
-
Record the steady-state block of I_Ca,L at each concentration.
-
Perform a washout to check for reversibility.
Experimental workflow for studying voltage-gated calcium channel modulation.
Conclusion
This compound presents as a promising research tool for the study of ion channel function and modulation. Its inhibitory effects on specific potassium and calcium channels warrant further investigation to fully elucidate its pharmacological profile and potential therapeutic applications. The protocols provided herein offer a starting point for researchers to explore the intricate interactions of this compound with these critical cellular components. Further studies are needed to determine the precise IC₅₀ values for its direct effects on various ion channel subtypes and to fully map the signaling pathways involved.
References
- 1. Tetrahydroberberine inhibits acetylcholine-induced K+ current in acutely dissociated rat hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of tetrahydroprotoberberines on cytosolic free calcium in cultured rat single myocardial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroberberine blocks ATP-sensitive potassium channels in dopamine neurons acutely-dissociated from rat substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Canadine Extraction from Hydrastis canadensis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield of canadine from Hydrastis canadensis (goldenseal).
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low this compound Yield | 1. Inappropriate Solvent Choice: Using water or a low-polarity solvent. Alkaloids like this compound have poor solubility in water.[1][2] 2. Suboptimal Plant Material: Using leaves instead of roots/rhizomes, or harvesting at the wrong time of year. Alkaloid content is highest in the belowground parts.[1][3][4] 3. Thermal Degradation: Excessive heat during drying or extraction. This compound is sensitive to high temperatures.[5] 4. Inefficient Extraction Method: Using simple maceration without enhancement, leading to incomplete extraction.[6] | 1. Solvent Optimization: Use a polar organic solvent. 70% ethanol (B145695) is significantly more effective than water.[1][7] For maximum recovery, a solution of 90% methanol (B129727) with 1% acetic acid has shown excellent results (>97% recovery for major alkaloids).[7][8] 2. Material Selection & Handling: Use dried roots and rhizomes harvested after senescence in the fall for maximal alkaloid concentration.[9] 3. Temperature Control: Dry post-harvest material at temperatures below 30°C (86°F).[5] If using heat-based extraction methods, optimize temperature to balance extraction efficiency with potential degradation.[10] 4. Advanced Extraction Techniques: Employ methods like Ultrasound-Assisted Extraction (UAE) to improve solvent penetration and reduce extraction time.[1][11][12] |
| Co-extraction of Unwanted Compounds | 1. Non-selective Solvent: Using a solvent system that dissolves a wide range of compounds beyond the target alkaloids. 2. Lack of pH Control: Extraction at neutral pH may pull in various classes of compounds. | 1. Solvent System Refinement: While broad-spectrum solvents are needed to extract alkaloids, subsequent purification steps are crucial. Use techniques like flash column chromatography for separation.[13] 2. pH Adjustment: Incorporating an acid, such as acetic or formic acid, into the solvent can improve the selectivity for alkaloids by ensuring they are in their protonated, salt form.[7][8] |
| Difficulty Separating this compound from Berberine (B55584) | 1. Similar Chemical Properties: this compound and berberine are both benzylisoquinoline alkaloids with related structures, making separation challenging. 2. Inadequate Chromatographic Conditions: Using a mobile phase or stationary phase that does not provide sufficient resolution. | 1. Chromatographic Optimization: Utilize flash column chromatography with a gradient mobile phase.[13] Reverse-phase HPLC or UPLC with a C18 column and a gradient of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer is effective for analytical separation and can be scaled for preparative isolation.[8] 2. pH-mediated Separation: Exploit differences in the basicity of the alkaloids. For example, using a silica (B1680970) gel column loaded with sodium carbonate can help retain more acidic alkaloids while allowing others to elute.[13] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Alkaloid content varies based on genetics, growing conditions, harvest time, and post-harvest handling.[5][9] 2. Lack of Standardized Protocol: Minor variations in extraction time, temperature, or solvent-to-solid ratio can impact yield.[11][14] | 1. Quality Control of Raw Material: Source certified Hydrastis canadensis root powder. If possible, analyze a small sample of each new batch for alkaloid content via HPLC before large-scale extraction. 2. Standard Operating Procedures (SOPs): Strictly adhere to a validated extraction protocol. Document all parameters for each run, including solvent volume, extraction time, temperature, and ultrasound settings (if applicable). |
Frequently Asked Questions (FAQs)
Q1: What is the most effective and safe solvent for extracting this compound?
A1: 70% ethanol is a highly effective and commonly used solvent that provides a significantly higher yield of this compound compared to water.[1][7] It is also a "green solvent," making it environmentally friendly.[15] For analytical purposes or when maximizing recovery is critical, a solution of 90% methanol with 1% acetic acid has been shown to achieve over 97% recovery of major alkaloids, including this compound.[7][8]
Q2: How does pH influence the extraction of this compound?
A2: Adjusting the pH of the extraction solvent to be slightly acidic can improve the yield of alkaloids like this compound. Alkaloids are basic compounds that form soluble salts in acidic conditions. Adding a small amount of acid (e.g., 1% acetic acid) to the solvent ensures the alkaloids are in their protonated form, enhancing their solubility and extraction efficiency.[7][8]
Q3: What are the advantages of using Ultrasound-Assisted Extraction (UAE)?
A3: Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.[12][16] This leads to several advantages over traditional methods like maceration:
-
Higher Yield: More efficient extraction results in a greater recovery of this compound.[12]
-
Reduced Extraction Time: UAE can significantly shorten the extraction period from hours or days to minutes.[11][17]
-
Lower Energy Consumption: Shorter processing times make UAE a more energy-efficient and cost-effective method.[12]
Q4: Which part of the Hydrastis canadensis plant should be used for the highest this compound yield?
A4: The highest concentration of this compound and other key alkaloids is found in the belowground portions of the plant, specifically the roots and rhizomes.[1][3][4] The aerial parts (leaves and stems) contain significantly lower levels of these compounds.[3][18]
Q5: How critical is the post-harvest drying temperature for preserving this compound?
A5: It is highly critical. This compound levels are significantly reduced at drying temperatures above 30°C (86°F).[5] In one study, drying at 54.4°C (130°F) resulted in this compound levels that were less than half of those in freeze-dried samples.[5] To maximize this compound preservation, low-temperature drying or freeze-drying is recommended.
Comparative Data on Extraction Parameters
Table 1: Effect of Solvent Choice on Alkaloid Extraction Efficiency
| Solvent System | Relative Extraction Efficiency for this compound | Rationale | Source |
| Deionized Water | Very Low | Alkaloids have poor solubility in water. | [1][2] |
| 70% Ethanol | High | Ethanol is an organic solvent that greatly enhances the solubility of alkaloids. The peak area for this compound was 517 times greater in 70% ethanol vs. water extract. | [1][7] |
| 90% Methanol + 1% Acetic Acid | Very High | This acidified organic solvent system is optimized for alkaloid solubility and has demonstrated the best recovery (>97%) in analytical studies. | [7][8] |
Table 2: Influence of Plant Part on Alkaloid Content
| Plant Part | Relative this compound Concentration | Notes | Source |
| Roots and Rhizomes | High | The primary storage organs for alkaloids in Hydrastis canadensis. | [3][4] |
| Aerial Parts (Leaves/Stems) | Very Low | This compound concentration is significantly lower in the aerial portions compared to the roots. | [3][18] |
Experimental Protocols & Visualizations
Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a laboratory-scale method for extracting this compound and other alkaloids from Hydrastis canadensis root powder using an ultrasonic bath.
1. Materials and Equipment:
-
Dried Hydrastis canadensis root powder (finely ground)
-
70% Ethanol (v/v) in deionized water
-
500 mL Erlenmeyer flask
-
Ultrasonic bath with temperature control
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Rotary evaporator
2. Procedure:
-
Preparation: Weigh 20 g of dried goldenseal root powder and place it into the 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 70% ethanol to the flask, creating a 1:10 solid-to-solvent ratio. Add a magnetic stir bar.
-
Sonication: Place the flask in the ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Set the bath temperature to 40°C and the sonication frequency (typically 35-40 kHz).
-
Extraction: Begin sonication and magnetic stirring. Extract for 30 minutes. The combination of ultrasound and stirring ensures efficient mixing and cell disruption.
-
Filtration: After extraction, turn off the sonicator and remove the flask. Immediately filter the mixture under vacuum using a Büchner funnel to separate the extract (filtrate) from the plant residue (marc).
-
Marc Rinsing: Wash the marc with an additional 50 mL of 70% ethanol to recover any remaining alkaloids. Combine this filtrate with the initial extract.
-
Solvent Evaporation: Transfer the combined filtrate to a round-bottom flask and concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C to avoid thermal degradation of this compound.
-
Final Product: Continue evaporation until a crude alkaloid-rich paste or powder is obtained. This crude extract can then be subjected to further purification (e.g., column chromatography) to isolate pure this compound.
Workflow and Troubleshooting Diagrams
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
References
- 1. Goldenseal (Hydrastis canadensis L.) Extracts Inhibit the Growth of Fungal Isolates Associated with American Ginseng (Panax quinquefolius L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hort [journals.ashs.org]
- 6. Four Main Methods for Extracting Goldenseal Extract from Plants. [greenskybio.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of alkaloids from roots of Hydrastis canadensis L. and dietary supplements using ultra-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shaverscreek.org [shaverscreek.org]
- 10. Pressurized Hot Water Extraction of Alkaloids in Goldenseal [scirp.org]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. EMAN RESEARCH PUBLISHING |Full Text|Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Ultrasound-Assisted Extraction of Cannabinoids from Cannabis Sativa for Medicinal Purpose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Canadine Synthesis and Purification
Welcome to the technical support center for Canadine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during this compound synthesis and purification in a question-and-answer format.
Synthesis
Question 1: My Pictet-Spengler reaction for the synthesis of the tetrahydroberberine (B1206132) scaffold is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Pictet-Spengler reaction for this compound synthesis are a common challenge. Several factors can contribute to this issue. Here is a systematic guide to troubleshooting and optimization:
-
Inadequate Acidity: The Pictet-Spengler reaction is acid-catalyzed. The concentration and type of acid are crucial for the reaction to proceed efficiently.[1]
-
Solution: Ensure you are using an appropriate acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), at a sufficient concentration.[2] For substrates with acid-sensitive groups, milder acids or alternative catalytic systems like gold or Brønsted acid catalysts might be necessary.[3]
-
-
Poor Nucleophilicity of the Arylethylamine: The cyclization step involves an electrophilic attack on the aromatic ring of the β-arylethylamine. Electron-donating groups on this ring enhance its nucleophilicity and generally lead to higher yields.[3]
-
Solution: If your substrate has weak electron-donating groups, you may need to use stronger acidic conditions or higher temperatures to promote the reaction.[2]
-
-
Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the aldehyde.[2]
-
Solution: Using a slight excess of the aldehyde can help drive the equilibrium towards the formation of the iminium ion and ensure complete consumption of the amine.[3]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
Question 2: I am observing significant byproduct formation in my this compound synthesis. What are the likely side products and how can I minimize them?
Answer: Byproduct formation can complicate the purification process and reduce the overall yield. Common side reactions in the synthesis of tetrahydroberberines include:
-
Over-oxidation: The tetrahydroberberine product can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures, leading to the formation of the corresponding berberine (B55584).
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
Incomplete Cyclization: The intermediate imine may not fully cyclize, leading to its presence in the final reaction mixture.
-
Solution: Ensure adequate reaction time and optimal catalytic conditions to drive the cyclization to completion.
-
-
Side reactions of the aldehyde: The aldehyde used in the Pictet-Spengler reaction can undergo self-condensation or other side reactions under acidic conditions.
-
Solution: Add the aldehyde dropwise to the reaction mixture to maintain a low concentration and minimize self-reaction.
-
Question 3: What are the key considerations when scaling up the synthesis of this compound?
Answer: Scaling up chemical reactions presents a unique set of challenges that need to be carefully managed to ensure safety, efficiency, and reproducibility. Key considerations for scaling up this compound synthesis include:
-
Heat Transfer: The Pictet-Spengler reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to control the reaction temperature and prevent runaway reactions.
-
Solution: Use a reactor with a larger surface area-to-volume ratio, a cooling system, and consider slower, controlled addition of reagents.
-
-
Mixing: Ensuring homogeneous mixing becomes more challenging in larger reactors.
-
Solution: Employ efficient overhead stirring and ensure proper reactor and stirrer design for the scale of the reaction.
-
-
Work-up and Extraction: Handling large volumes of solvents during the work-up and extraction phases can be cumbersome and hazardous.
-
Purification: Purifying larger quantities of product by chromatography can be resource-intensive.
-
Solution: Optimize the crystallization procedure to obtain a high-purity product directly from the reaction mixture, minimizing the need for extensive chromatographic purification.
-
Purification
Question 4: I am having difficulty crystallizing my crude this compound product. What troubleshooting steps can I take?
Answer: Crystallization is a critical step for obtaining pure this compound. If you are facing issues with crystallization, here are several troubleshooting strategies:
-
Inducing Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure this compound from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[7]
-
-
Optimizing Supersaturation:
-
Solvent Evaporation: If the solution is not sufficiently concentrated, allow some of the solvent to evaporate slowly to increase the concentration of your compound.[8]
-
Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Slow cooling is generally preferred for obtaining larger, purer crystals.[9]
-
-
Solvent System: The choice of solvent is crucial for successful crystallization.
-
Solution: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[10] You may need to experiment with different solvents or solvent mixtures to find the optimal system.
-
Question 5: My purified this compound sample shows impurities in the NMR spectrum. What are the common impurities and how can I identify them?
Answer: Common impurities in synthesized this compound can include residual solvents, starting materials, or byproducts from the reaction.
-
Residual Solvents: Solvents used in the synthesis or purification process are common contaminants.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your final product.
-
Identification: Compare the NMR spectrum of your purified sample with the spectra of your starting materials.
-
-
Byproducts: As mentioned in the synthesis section, byproducts such as the oxidized berberine analogue can be present.
-
Identification: The NMR signals for berberine and other related alkaloids are distinct from those of this compound and can be identified by comparison with literature data or reference standards.
-
Question 6: I am using HPLC for purity analysis of this compound. What are the typical conditions and how can I troubleshoot common issues like peak tailing or poor resolution?
Answer: HPLC is a powerful technique for assessing the purity of this compound.
-
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The gradient and composition will need to be optimized for your specific separation.
-
Detector: A UV detector set at a wavelength where this compound has strong absorbance (e.g., around 235 nm) is often employed.[13] A Photo Diode Array (PDA) detector can provide additional spectral information to assess peak purity.[14]
-
-
Troubleshooting Common HPLC Issues:
-
Peak Tailing: This can be caused by interactions between the basic nitrogen of this compound and residual silanol (B1196071) groups on the silica-based column packing.
-
Solution: Add a small amount of a competing base, such as triethylamine, to the mobile phase to block these active sites. Using a high-purity, end-capped column can also minimize this issue.
-
-
Poor Resolution: If this compound is not well-separated from impurities, you may need to adjust the mobile phase composition or gradient.
-
Solution: Decrease the elution strength of the mobile phase (i.e., reduce the percentage of the organic solvent) to increase retention and potentially improve separation. Optimizing the pH of the mobile phase can also affect the retention and selectivity for ionizable compounds like this compound.
-
-
Data Presentation
Table 1: Comparison of Yields in Pictet-Spengler Reactions for Tetrahydroisoquinoline Synthesis
| Catalyst/Conditions | Substrate | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA), Microwave | Substituted β-arylethylamine and aldehyde | 34% (overall for this compound) | [15] |
| Chiral Squaramide and Carboxylic Acid | Tryptamine and Nicotinaldehyde | 94-95% | [16] |
| Imidodiphosphorimidate (IDPi) catalyst | N-carbamoyl-β-arylethylamine and aldehyde | up to 99% | [17] |
| Refluxing HFIP | Tryptamine and Trifluoroacetophenone | 76% | [18] |
Table 2: HPLC Purity Analysis of this compound Enantiomers
| Method | Column | Detection | Purity Achieved | Reference |
| Chiral HPLC | Chirex-3019 | Photometric (235 nm) | Baseline separation of enantiomers (Rs = 1.78) | [13] |
| Reversed-Phase HPLC | C18 | Polarimetric (830 nm) | Determination of enantiomeric excess | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Tetrahydroberberine Scaffold via Pictet-Spengler Reaction
This protocol provides a general guideline for the synthesis of a tetrahydroberberine, which is the core structure of this compound.
-
Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the solution. For reactive aldehydes, it may be beneficial to add it dropwise.
-
Acid Catalysis: Add the acid catalyst (e.g., trifluoroacetic acid, 1-2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Microwave-assisted heating can also be employed to reduce reaction times.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization from a suitable solvent system.
Protocol 2: Purification of this compound by Crystallization
This protocol outlines a general procedure for purifying crude this compound by crystallization.
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for crystallization of alkaloids include ethanol, methanol, acetone, and mixtures with water or hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot crystallization solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling rate.
-
Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Mandatory Visualization
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Caption: Logical relationship for the characterization of purified this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Money Inc. [researchmoneyinc.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Canadine Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Canadine in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could degradation of my this compound solution be the cause?
A1: Inconsistent experimental results can indeed be a consequence of this compound degradation. This compound, also known as (S)-Tetrahydroberberine, is an alkaloid that can be sensitive to various environmental factors when in solution. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable effects in your assays. It is crucial to follow proper preparation and storage protocols to minimize variability.[1]
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: While specific degradation kinetics for this compound in solution are not extensively documented, data from the closely related compound Berberine (B55584) suggests that alkaloids can be sensitive to light (photodegradation), temperature, and pH.[2][3][4] Exposure to light, elevated temperatures, and non-neutral pH conditions can potentially accelerate the degradation of this compound. Oxidation is another common degradation pathway for many chemical compounds.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is insoluble in water.[5][6] Therefore, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q4: How should I store my solid this compound and prepared stock solutions?
A4: Solid this compound should be stored at -20°C for long-term stability.[5] For prepared stock solutions in DMSO, it is advised to use them as soon as possible as long-term storage is not recommended.[5] If short-term storage is necessary, it should be at -20°C or colder in tightly sealed, light-protecting containers.[7][8] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to store the stock solution in small, single-use aliquots.[8]
Q5: Are there any known degradation products of this compound that I should be aware of?
A5: Specific degradation products of this compound in solution are not well-documented in the available literature. However, studies on the related compound Berberine have identified various degradation products under stress conditions such as UV light and heat.[9][10] It is plausible that this compound may undergo similar degradation pathways, potentially involving oxidation or structural rearrangements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no biological activity in assays | Degradation of this compound in the working solution. | Prepare fresh working solutions from a recently prepared stock solution for each experiment. Ensure the stock solution has been stored correctly in small aliquots at -20°C or below and protected from light. |
| High variability between experimental replicates | Inconsistent concentration of active this compound due to ongoing degradation. | Minimize the time the this compound solution is exposed to light and room temperature during the experiment. Prepare all solutions for an experiment at the same time to ensure consistency. |
| Precipitate forms when diluting DMSO stock solution in aqueous buffer | This compound is insoluble in water, and adding a concentrated DMSO stock to an aqueous buffer too quickly can cause it to precipitate. | To dilute the DMSO stock solution, slowly add the stock solution dropwise into the aqueous buffer while gently vortexing or stirring. This helps to prevent localized high concentrations and precipitation.[7] |
| Discoloration of the this compound solution | This may be an indication of chemical degradation. | Discard the solution and prepare a fresh one. Ensure that the solvent used is of high purity and that the storage conditions are optimal. |
Data on Stability of Related Compound: Berberine
| Condition | Observation for Berberine | Potential Implication for this compound | Citation |
| pH | More rapid photodegradation in near-neutral (pH ~6.0) solutions compared to acidic or alkaline conditions. | This compound stability may also be pH-dependent. It is advisable to control and document the pH of your experimental solutions. | [2][3] |
| Light | Undergoes photodegradation when exposed to simulated sunlight. | This compound solutions should be protected from light by using amber vials or wrapping containers in aluminum foil. | [2][9] |
| Temperature | Stable at various temperatures when in solid form, but degradation can occur at elevated temperatures in solution. | Avoid exposing this compound solutions to high temperatures. Store stock solutions at -20°C or below. | [4][11] |
Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Key Considerations | Citation |
| Solid | N/A | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. | [5] |
| Stock Solution | DMSO | -20°C or -80°C | Short-term (use as soon as possible) | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light. | [5][8] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, you will need 3.39 mg of this compound (Molecular Weight: 339.39 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[12]
-
Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C and use them as soon as possible.[5]
-
Protocol for Preparing Working Solutions
-
Thawing:
-
Remove a single aliquot of the this compound stock solution from the freezer.
-
Allow it to thaw at room temperature.
-
Briefly centrifuge the tube to collect the contents at the bottom.
-
-
Dilution:
Visualizations
Caption: Workflow for preparing and handling this compound solutions.
Caption: this compound's role in signaling pathways.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. PHOTODEGRADATION OF BERBERINE HYDROCHLORIDE UNDER SIMULATED SUNLIGHT IRRADIATION | Xu | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Tetrahydroberberine - LKT Labs [lktlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Canadine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Canadine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility properties?
This compound, also known as (S)-Tetrahydroberberine, is a protoberberine alkaloid found in plants like Hydrastis canadensis (goldenseal).[1][2][3] It is a white to pale yellow crystalline solid.[1][4] Its physicochemical properties indicate poor water solubility; it is described as slightly soluble in water, chloroform, and ethyl acetate, and very slightly soluble in methanol (B129727), especially when heated.[1][3][4] This low aqueous solubility can pose significant challenges for its formulation, delivery, and bioavailability in experimental settings.[5][6]
Q2: Why is the aqueous solubility of this compound poor?
The poor aqueous solubility of this compound is attributed to its molecular structure. As a lipophilic compound, it has a predominantly non-polar nature, which makes it difficult to form favorable interactions with polar water molecules.[7][8] For a drug to dissolve, the energy required to break the crystal lattice of the solid and to break the hydrogen bonds between water molecules must be overcome by the energy released when the drug's molecules interact with water molecules. For poorly soluble drugs like this compound, this energy balance is unfavorable.
Q3: What are the common strategies to enhance the aqueous solubility of compounds like this compound?
Several formulation strategies are employed to improve the solubility and dissolution rate of poorly water-soluble drugs.[5][9] These techniques include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a solid state.[5][8][10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range, which increases the surface area for dissolution.[7][12][13]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin host molecule to form a soluble inclusion complex.[8][14][15]
-
Lipid-Based Formulations: Incorporating the drug into lipid carriers such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).[16][17]
-
Prodrug Approach: Chemically modifying the drug to create a more soluble derivative that converts back to the active form in vivo.[18][19][20]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments aimed at enhancing this compound's solubility.
Cyclodextrin Inclusion Complexation
Q: My phase solubility study shows only a minor increase in this compound solubility with cyclodextrins. What's wrong?
A: Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity must be compatible with the this compound molecule.[15] If the cavity is too small or too large, stable complex formation will not occur. It is recommended to screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[8][21]
-
Insufficient Equilibration Time: The system must reach equilibrium to accurately determine maximum solubility. Ensure vials are agitated at a constant temperature for a sufficient period, typically 24-72 hours.[14]
-
pH of the Medium: The ionization state of this compound can affect its complexation efficiency. Investigate the effect of pH on solubility, as complexation can vary between the ionized and unionized forms of the guest molecule.
-
Thermodynamic Constraints: The binding constant (Ks) between this compound and the chosen cyclodextrin might be inherently low. A higher Ks value indicates more efficient complexation.[21] If screening various cyclodextrins doesn't yield significant improvement, another solubility enhancement technique may be more appropriate.
Solid Dispersions
Q: The dissolution rate of my this compound solid dispersion is not significantly better than the pure drug. What could be the cause?
A: The success of a solid dispersion relies on disrupting the drug's crystalline structure and dispersing it in a hydrophilic carrier. Here are potential issues and solutions:
-
Inappropriate Carrier Selection: The carrier must be highly water-soluble and ideally should have good miscibility with this compound in the molten or solvent state. Common carriers include Polyethylene Glycols (PEGs), Polyvinyl Pyrrolidone (PVP), and Eudragit.[10]
-
Drug Recrystallization: The goal is to obtain an amorphous dispersion of the drug.[10] If the drug recrystallizes upon storage or during the experiment, the solubility advantage is lost. This can be checked using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).[10] Using polymeric carriers or a higher carrier-to-drug ratio can help prevent recrystallization.
-
Incorrect Preparation Method: The chosen method may not be optimal. For a thermolabile compound, methods requiring high heat (like the melting/fusion method) might cause degradation.[5] The solvent evaporation method is a common alternative that avoids high temperatures.[10][11] Hot-melt extrusion is another option, as the drug/carrier mix is only subjected to elevated temperatures for a short duration (approx. 1 minute).[5]
Nanosuspensions
Q: My this compound nanosuspension shows particle aggregation and instability over time. How can I fix this?
A: Nanosuspensions are thermodynamically unstable systems, and preventing aggregation is critical.
-
Inadequate Stabilization: The type and concentration of the stabilizer are crucial. A combination of stabilizers, such as a surfactant and a polymer, is often more effective. The stabilizer prevents aggregation by providing steric or electrostatic barriers between the nanoparticles.[7][13]
-
Insufficient Homogenization/Milling: The energy input during preparation must be sufficient to break down particles to the desired nano-scale. For high-pressure homogenization, increasing the pressure or the number of cycles can lead to smaller and more uniform particles.[13] For media milling, the size and type of milling media and the milling time are critical parameters.[12]
-
Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can lead to instability. The choice of stabilizer and ensuring a narrow particle size distribution can help minimize this effect.
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of (-)-Canadine
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₄ | [1][22] |
| Molecular Weight | 339.39 g/mol | [1][22] |
| Appearance | Pale Yellow to Light Yellow Powder/Solid | [1][4] |
| Melting Point | ~135 °C | [1][4] |
| pKa | 6.53 ± 0.20 (Predicted) | [1] |
| Solubility | Water: Slightly soluble Methanol: Very Slightly Soluble (Heated) Chloroform: Slightly Soluble Ethyl Acetate: Slightly Soluble |[1][3] |
Table 2: Comparison of Key Solubility Enhancement Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Cyclodextrin Complexation | High drug loading possible, enhances stability, uses GRAS (Generally Regarded as Safe) excipients.[23] | Requires specific host-guest size compatibility, potential for competitive inhibition by other molecules, parenteral use can be limited by nephrotoxicity of some cyclodextrins.[15] |
| Solid Dispersions | Significantly improves dissolution rate, suitable for oral dosage forms, scalable manufacturing methods available (e.g., spray drying, hot-melt extrusion).[5][11][24] | Potential for drug recrystallization leading to physical instability, hygroscopicity can be an issue, may not be suitable for thermolabile drugs depending on the method.[5] |
| Nanosuspensions | Applicable to drugs poorly soluble in both aqueous and organic media, high drug loading (up to 100%), increased surface area enhances dissolution velocity.[7][12] | High energy input required for preparation, potential for particle aggregation (physical instability), potential for changes in crystalline state.[6][12] |
| Lipid-Based Formulations | Can encapsulate both hydrophilic and hydrophobic drugs, biocompatible and biodegradable, can be used for targeted delivery.[16][25] | Lower drug loading capacity compared to other methods, potential for drug leakage and physical instability, manufacturing can be complex.[16] |
| Prodrug Approach | Can dramatically increase solubility, potential to improve permeability and targeting, can overcome other formulation challenges.[18][19][20] | Requires chemical synthesis and modification of the drug, potential for altered pharmacology or toxicology, requires efficient in vivo conversion to the active drug.[18] |
Experimental Protocols
Protocol 1: Phase Solubility Study for this compound-Cyclodextrin Complexation [14]
-
Preparation of Cyclodextrin (CD) Solutions: Prepare a series of aqueous solutions (e.g., in phosphate (B84403) buffer pH 7.4) with increasing concentrations of the selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of HP-β-CD).
-
Addition of this compound: Add an excess amount of this compound powder to each CD solution in separate sealed vials. Ensure the amount added is sufficient to maintain a saturated solution with undissolved solid present at equilibrium.
-
Equilibration: Seal the vials securely and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the suspensions until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved this compound in each vial. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Analysis: Carefully withdraw a known volume of the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining micro-crystals. Dilute the filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase solubility diagram will indicate the effect of the cyclodextrin on this compound's solubility and can be used to determine the complex stoichiometry and stability constant.[14]
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation [10][11]
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30) and a common volatile solvent in which both this compound and the carrier are soluble (e.g., methanol or ethanol).
-
Dissolution: Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a clear, dry film or solid mass is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently grind the resulting mass using a mortar and pestle to obtain a fine powder.
-
Storage: Pass the powder through a sieve to ensure uniformity and store it in a desiccator to protect it from moisture. The product should be characterized for its amorphous nature (XRD, DSC) and dissolution properties.
Visualizations
Workflow and Logic Diagrams
References
- 1. chembk.com [chembk.com]
- 2. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 5096-57-1 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. oatext.com [oatext.com]
- 16. What Drives Innovation: The Canadian Touch on Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid Nanoparticle Formulations for the Skin Delivery of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. johronline.com [johronline.com]
- 19. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound [drugfuture.com]
- 23. alfachemic.com [alfachemic.com]
- 24. crsubscription.com [crsubscription.com]
- 25. Liposomal Delivery Systems: Design Optimization and Current Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Canadine Quantification by Mass Spectrometry
Welcome to the technical support center for the quantitative analysis of Canadine by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound using liquid chromatography-mass spectrometry (LC-MS).
Issue 1: Poor Signal Intensity or No Signal for this compound
Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings.
Troubleshooting Steps:
-
Verify Standard and Sample Integrity:
-
This compound Stability: this compound can degrade, potentially transforming into Berberine, especially under certain storage conditions.[1] Ensure that your stock solutions and samples have been stored properly, protected from light, and are within their stability window. It is recommended to prepare fresh standards regularly.
-
Solution pH: The stability of alkaloids can be pH-dependent. While specific data on this compound is limited, it is advisable to maintain a consistent and appropriate pH throughout your sample preparation and in your final sample solvent.
-
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: this compound, as a nitrogen-containing alkaloid, is expected to ionize well in positive electrospray ionization (ESI+) mode. Confirm that your instrument is operating in the correct polarity mode.
-
MRM Transitions: The selection of precursor and product ions is critical for sensitivity and specificity in tandem mass spectrometry. Based on the fragmentation patterns of tetrahydroprotoberberine alkaloids, a retro-Diels-Alder (RDA) fragmentation is characteristic.[2]
-
The protonated molecule of this compound ([M+H]⁺) has an m/z of 340.4.
-
Characteristic fragment ions are expected below m/z 200.[2]
-
Start with the transitions proposed in the table below and optimize the collision energies on your specific instrument.
-
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Structure |
| This compound | 340.4 | 176.1 | RDA fragment |
| This compound | 340.4 | 164.1 | RDA fragment |
| This compound | 340.4 | 149.1 | Fragment from RDA product |
Caption: Proposed Multiple Reaction Monitoring (MRM) transitions for this compound quantification.
-
Check Liquid Chromatography Conditions:
-
Column Choice: A C18 column is a common and suitable choice for the separation of alkaloids like this compound.
-
Mobile Phase: A mobile phase consisting of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) is typically used to ensure good peak shape and ionization efficiency.
-
Retention Time: Ensure your acquisition window is centered around the expected retention time of this compound. If you are unsure, inject a high-concentration standard to locate the peak.
-
-
Evaluate Sample Preparation:
-
Extraction Efficiency: Your sample preparation method may not be efficiently extracting this compound from the matrix. See the detailed experimental protocols section for recommended procedures.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal. This is a significant challenge in complex matrices like plasma. Refer to the "Matrix Effects" section for troubleshooting.
-
`dot graph "Troubleshooting_Poor_Signal" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Poor or No this compound Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Standards [label="Verify Standard & Sample Integrity\n(Stability, pH)"]; Check_MS [label="Optimize MS Parameters\n(Ionization Mode, MRM)"]; Check_LC [label="Check LC Conditions\n(Column, Mobile Phase, RT)"]; Check_Prep [label="Evaluate Sample Preparation\n(Extraction, Matrix Effects)"]; Solution_Standards [label="Prepare Fresh Standards\nControl Storage Conditions", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_MS [label="Confirm ESI+ Mode\nOptimize Collision Energies", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_LC [label="Inject High Conc. Standard\nAdjust Gradient/Mobile Phase", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Prep [label="Re-evaluate Extraction\nInvestigate Matrix Effects", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Standards; Start -> Check_MS; Start -> Check_LC; Start -> Check_Prep;
Check_Standards -> Solution_Standards [label="Issue Found"]; Check_MS -> Solution_MS [label="Issue Found"]; Check_LC -> Solution_LC [label="Issue Found"]; Check_Prep -> Solution_Prep [label="Issue Found"]; } ` Caption: Workflow for troubleshooting poor or no signal for this compound.
Issue 2: High Signal Variability and Poor Reproducibility
Q: My results for this compound quantification are not reproducible between injections or samples. What could be the cause?
A: High variability is often linked to matrix effects, inconsistent sample preparation, or the lack of an appropriate internal standard.
Troubleshooting Steps:
-
Implement an Internal Standard (IS):
-
Why it's critical: An IS is a compound with similar chemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.
-
Choosing an IS: The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (e.g., this compound-d3). SIL internal standards co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.[3] If a SIL-IS is not available, a structural analog can be used, but it may not co-elute and thus may not fully compensate for matrix effects.
-
-
Assess and Mitigate Matrix Effects:
-
Ion Suppression/Enhancement: Components in the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization, either suppressing or enhancing the signal. This effect can vary from sample to sample, leading to poor reproducibility.
-
How to check for matrix effects: A post-extraction addition experiment can be performed. Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference indicates the presence of matrix effects.
-
Solutions:
-
Improve Sample Cleanup: Incorporate a phospholipid removal step in your sample preparation. Solid-phase extraction (SPE) can also provide a cleaner extract than simple protein precipitation.
-
Chromatographic Separation: Modify your LC gradient to better separate this compound from the interfering matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
-
-
Standardize Sample Preparation:
-
Ensure that every step of your sample preparation, from pipetting to vortexing and centrifugation times, is performed consistently across all samples. Automation can help to improve reproducibility.[4]
-
`dot digraph "Reproducibility_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="High Variability in Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Use_IS [label="Are you using an\nInternal Standard (IS)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Assess_Matrix [label="Have you assessed\nmatrix effects?"]; Standardize_Prep [label="Is your sample prep\nprotocol standardized?"]; Implement_IS [label="Implement a Stable Isotope-Labeled IS\n(e.g., this compound-d3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitigate_Matrix [label="Improve Sample Cleanup\n(e.g., Phospholipid Removal)\nOptimize Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Refine_Prep [label="Ensure Consistent Execution\nof all Sample Prep Steps", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Good_Reproducibility [label="Achieve Good Reproducibility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Use_IS; Use_IS -> Assess_Matrix [label="Yes"]; Use_IS -> Implement_IS [label="No"]; Assess_Matrix -> Standardize_Prep [label="Yes"]; Assess_Matrix -> Mitigate_Matrix [label="No"]; Standardize_Prep -> Good_Reproducibility [label="Yes"]; Standardize_Prep -> Refine_Prep [label="No"]; Implement_IS -> Assess_Matrix; Mitigate_Matrix -> Standardize_Prep; Refine_Prep -> Good_Reproducibility; } ` Caption: Decision tree for troubleshooting high result variability.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is a common starting point for the extraction of small molecules from plasma.
Materials:
-
Plasma samples
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Internal Standard (IS) spiking solution (e.g., this compound-d3 in methanol)
-
Centrifuge capable of handling microcentrifuge tubes or 96-well plates
-
Vortex mixer
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of IS solution to each sample. Vortex briefly.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix, then centrifuge one last time to pellet any remaining particulates.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Note: For matrices with high lipid content, a subsequent phospholipid removal step (e.g., using a commercially available phospholipid removal plate) after step 6 is highly recommended to reduce matrix effects.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrument and column.
Liquid Chromatography:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Key Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Gas Flows (Nebulizer, Heater)
-
Collision Gas Pressure
-
| Parameter | This compound | This compound-d3 (Example IS) |
| Precursor Ion (m/z) | 340.4 | 343.4 |
| Product Ion 1 (Quantifier) | 176.1 | 179.1 |
| Collision Energy 1 (eV) | Optimize | Optimize |
| Product Ion 2 (Qualifier) | 164.1 | 167.1 |
| Collision Energy 2 (eV) | Optimize | Optimize |
Caption: Example LC-MS/MS parameters for this compound analysis.
References
Technical Support Center: Optimizing Canadine Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing Canadine in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and dosage selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
This compound, also known as tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in plants such as Corydalis and Hydrastis canadensis (goldenseal).[1] It is a metabolic precursor to berberine (B55584).[1] While research is ongoing, in vitro studies have shown that this compound possesses antioxidant properties and can block certain ion channels, including K(ATP) channels in dopamine (B1211576) neurons and voltage-dependent calcium channels.[1] These actions suggest its potential therapeutic utility in a range of applications.
Q2: What is a recommended starting dose for this compound in a new in vivo experiment?
Currently, there is limited published data on the in vivo dosage of pure this compound across various animal models and disease states. Therefore, determining a starting dose requires careful consideration of several factors:
-
Literature Review: Search for studies using compounds with similar structures or mechanisms of action. For example, studies on berberine, a related alkaloid, may offer some guidance, but it's important to note that their pharmacokinetic and pharmacodynamic profiles may differ significantly.
-
In Vitro Data: Utilize in vitro EC50 or IC50 values from your own or published research. While not directly translatable, this data can provide a preliminary estimate of the concentration range needed to elicit a biological effect.
-
Dose-Range Finding Studies: It is highly recommended to conduct a pilot dose-range finding study in a small group of animals to determine the maximum tolerated dose (MTD) and to identify a dose range that is both safe and potentially efficacious.
A cautious approach is to start with a low dose and escalate it in subsequent animal groups. For instance, a study on a hybrid molecule with neuroprotective effects initiated dosing at a low level of 0.1 mg/kg (i.p.) in a mouse model of Alzheimer's disease.
Q3: What are the common routes of administration for this compound in animal studies?
The choice of administration route depends on the experimental goals, the physicochemical properties of this compound, and its expected pharmacokinetic profile. Common routes for preclinical studies include:
-
Oral (p.o.): Administration by gavage is common for assessing the effects of a compound after oral absorption. However, it is important to consider the bioavailability of this compound, which may be low, similar to its related compound berberine.[2][3][4]
-
Intraperitoneal (i.p.): This route allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a large extent.
-
Intravenous (i.v.): This route ensures 100% bioavailability and provides a rapid onset of action, which is useful for pharmacokinetic studies and acute efficacy models.
-
Subcutaneous (s.c.): This route provides a slower and more sustained release of the compound compared to i.p. or i.v. administration.
Q4: Are there any known toxic effects of this compound at high doses?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect at the tested doses. | - The administered dose is too low.- Poor bioavailability of this compound via the chosen route (e.g., oral).- Rapid metabolism and clearance of the compound.- The chosen animal model is not sensitive to the effects of this compound. | - Conduct a dose-escalation study to test higher doses.- Consider a different route of administration with higher bioavailability (e.g., i.p. or i.v.).- Perform pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time.- Re-evaluate the suitability of the animal model for the intended therapeutic target. |
| High toxicity or mortality observed even at low doses. | - The starting dose was too high.- The vehicle used for formulation is toxic.- The animal strain is particularly sensitive to this compound. | - Redesign the dose-range finding study with a significantly lower starting dose.- Test the vehicle alone to rule out any vehicle-induced toxicity.- Review the literature for any known sensitivities of the chosen animal strain. |
| High variability in response between animals in the same dose group. | - Inconsistent administration of the compound.- Individual differences in metabolism and clearance.- Underlying health issues in some animals. | - Ensure consistent and accurate dosing technique.- Increase the number of animals per group to improve statistical power.- Monitor the health of the animals closely before and during the experiment. |
Data Presentation
Table 1: Summary of In Vivo Dosage Information for this compound and a Related Compound
| Compound | Animal Model | Therapeutic Area | Route of Administration | Dosage Range | Key Findings | Reference |
| Goldenseal Root Powder (contains this compound) | Rats and Mice | Carcinogenicity | Oral (in diet) | 3,000 - 25,000 ppm | Dose-dependent effects observed over a 2-year period. | [1] |
| Berberine (related compound) | Mice | Acute Toxicity | i.v. and i.p. | 9.04 mg/kg (LD50, i.v.), 57.61 mg/kg (LD50, i.p.) | Significantly more toxic than oral administration. | [2] |
| Hybrid Molecule | Mice (Alzheimer's model) | Neuroprotection | i.p. | 0.1 mg/kg | Showed neuroprotective effects. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration of this compound in Rats
-
Animal Model: Male or female Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Groups: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.
-
Dose Selection: Select a wide range of doses based on a logarithmic scale (e.g., 1, 10, 100, 1000 mg/kg).
-
Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer a single dose of the this compound formulation or vehicle via oral gavage.
-
Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, and 48 hours post-dosing) and daily for 14 days. Record any changes in behavior, appearance, and body weight.
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss).
Protocol 2: Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.
-
Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. Cancer in Experimental Animals - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Comparative pharmacokinetics and safety assessment of transdermal berberine and dihydroberberine | PLOS One [journals.plos.org]
Technical Support Center: Addressing Canadine Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential interference caused by Canadine in biochemical assays. This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid and its structural relationship to known Pan-Assay Interference Compounds (PAINS) like berberine (B55584) warrants careful consideration of its potential to generate misleading results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why should I be concerned about it in my assays?
A1: this compound is a natural alkaloid found in various plants.[1] Its chemical structure is similar to that of berberine, a compound often flagged as a Pan-Assay Interference Compound (PAIN). PAINS are known to interfere with a wide range of biochemical assays through various mechanisms, leading to false-positive or false-negative results. Therefore, it is crucial to be aware of the potential for this compound to act as an interfering compound in your experiments.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
A2: Based on its structural similarity to berberine and other PAINS, this compound may interfere with assays through several mechanisms:
-
Intrinsic Fluorescence: this compound is a fluorescent molecule, which can directly interfere with fluorescence-based assays by contributing to the overall signal.[2]
-
Aggregation: Like many alkaloids, this compound may form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can sequester and non-specifically inhibit enzymes or interfere with light-based readouts.[3]
-
Redox Activity: this compound has demonstrated antioxidant properties, indicating it can participate in redox reactions.[4] This can interfere with assays that involve redox chemistry, such as those measuring oxidative stress or using redox-sensitive reporters.
-
Chemical Reactivity: The chemical structure of this compound may allow it to react with assay components, such as thiol groups on proteins, potentially leading to covalent modification and non-specific inhibition.
Q3: Which types of assays are most susceptible to interference by this compound?
A3: Assays that are particularly vulnerable to this compound interference include:
-
Fluorescence-Based Assays: Due to its intrinsic fluorescence, assays measuring fluorescence intensity, fluorescence polarization, and FRET are at high risk of interference.
-
Enzyme Inhibition Assays: Non-specific inhibition due to aggregation is a common issue.
-
Luciferase-Based Reporter Assays: Berberine, a related compound, has been shown to affect luciferase activity.[5]
-
Assays Measuring Redox Status: this compound's antioxidant properties can directly impact the results of such assays.
-
High-Throughput Screening (HTS) Campaigns: The use of high compound concentrations in HTS increases the likelihood of observing interference from compounds like this compound.
Q4: How can I quickly determine if this compound is interfering with my assay?
A4: A simple initial check is to run a control experiment with this compound in the absence of your biological target (e.g., enzyme or receptor). If you still observe a signal that changes with the concentration of this compound, it strongly suggests direct interference with your assay's detection system.
Troubleshooting Guides
Here are detailed troubleshooting guides for specific issues you may encounter when working with this compound.
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Potential Cause: The observed signal may be due to the intrinsic fluorescence of this compound rather than a true biological effect.
Troubleshooting Workflow:
Figure 1. Workflow for troubleshooting high fluorescence signals.
Detailed Protocol: Measuring Intrinsic Fluorescence
-
Prepare a serial dilution of this compound in the same buffer used for your primary assay. The concentration range should cover and exceed the concentrations used in your experiment.
-
Dispense the dilutions into the wells of a microplate (the same type used for your assay). Include wells with buffer only as a negative control.
-
Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Analyze the data: Plot the fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence that is significantly above the buffer blank indicates that this compound's intrinsic fluorescence is contributing to your assay signal.
Mitigation Strategies:
-
Use a different detection method: If possible, switch to a non-fluorescence-based readout, such as absorbance or luminescence.
-
Shift the fluorescence wavelengths: If your fluorophore allows, use excitation and emission wavelengths where this compound's fluorescence is minimal.
-
Subtract the background: For each concentration of this compound tested in your main assay, run a parallel control without the biological target and subtract this background fluorescence.
Issue 2: Steep Dose-Response Curve and Poor Reproducibility
Potential Cause: this compound may be forming aggregates at higher concentrations, leading to non-specific inhibition and erratic results.
Troubleshooting Workflow:
Figure 2. Workflow for investigating aggregation-based interference.
Detailed Protocol: Detergent Interference Assay
-
Prepare two sets of assay buffers: one with your standard composition and another supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20).
-
Run your standard assay protocol in parallel using both buffer systems, testing a range of this compound concentrations.
-
Analyze the data: Generate dose-response curves for this compound in the presence and absence of the detergent. A significant rightward shift in the IC50 value or a decrease in the maximum inhibition in the presence of the detergent is a strong indicator of aggregation-based inhibition.
Further Confirmation:
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the formation of aggregates in solutions of this compound at various concentrations.
-
Centrifugation: Centrifuge your assay plate before reading. If this compound is aggregating, the aggregates may pellet, leading to a reduction in the observed inhibition in the supernatant.
Issue 3: Apparent Inhibition in a Redox-Sensitive Assay
Potential Cause: this compound's antioxidant properties may be directly scavenging reactive oxygen species (ROS) or interfering with the redox-sensitive reporter, rather than acting on your biological target.
Troubleshooting Workflow:
Figure 3. Workflow for troubleshooting redox-sensitive assays.
Detailed Protocol: Cell-Free ROS Scavenging Assay
-
Set up a cell-free system that generates the reactive oxygen species relevant to your assay (e.g., using a chemical ROS generator).
-
Add your redox-sensitive probe (e.g., DCFH-DA) to this system.
-
Introduce this compound at various concentrations and measure the change in the probe's signal over time.
-
Compare the results to a control without this compound and a positive control with a known antioxidant like N-acetylcysteine. A dose-dependent decrease in the signal in the presence of this compound indicates direct ROS scavenging.
Quantitative Data Summary
The following tables summarize available quantitative data for this compound and the related interfering compound, berberine. This data can help in designing experiments and interpreting results.
Table 1: IC50 Values for this compound and Berberine in Various Assays
| Compound | Assay Type | Cell Line/Target | IC50 (µM) | Reference |
| This compound | Cytotoxicity (MTT) | MCF-7 (human breast cancer) | 17.50 | [6] |
| Berberine | Luciferase Reporter | HepG2 cells (CYP3A4 promoter) | Upregulated activity | [5] |
| Berberine | HPLC Quantitative Analysis | Berberis aristata fruits | 0.033% (w/w) | [4] |
Table 2: Spectral Properties of Berberine
| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Notes | Reference |
| Berberine | ~380, ~488 | ~540, ~595 | Wavelength dependent | [5] |
| Berberine | - | ~556 | - | [3] |
By following these troubleshooting guides and being aware of the potential for interference, researchers can more confidently interpret their data when working with this compound and other potentially problematic compounds.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Berberine derivatives as cationic fluorescent probes for the investigation of the energized state of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Berberine and berberrubine promote the expression of CYP3A4 via enhancing the binding of nuclear receptor PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Canadine Separation
Welcome to the technical support center for the purification and separation of Canadine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of this compound from complex alkaloid mixtures, such as those from Hydrastis canadensis (Goldenseal) or Corydalis species.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from other alkaloids?
A1: The two most prevalent and effective methods for purifying this compound are preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC).[1]
-
Prep-HPLC offers high resolution and is widely used for purifying natural products.[2] Reversed-phase (RP-HPLC) on a C18 column is the most common approach.[3]
-
HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for alkaloids.[1] This method eliminates irreversible adsorption of the sample, often leading to excellent recovery and reduced risk of compound degradation.[4]
Q2: What are the major challenges when purifying this compound from plant extracts?
A2: Researchers often face challenges due to the chemical similarity of alkaloids within a plant extract. Common issues include:
-
Co-elution: this compound is often found with other structurally related tetrahydroprotoberberine and protoberberine alkaloids like Tetrahydropalmatine, Berberine, and Palmatine, which can be difficult to separate.[3][5]
-
Peak Tailing: As a basic compound, this compound can interact with residual acidic silanol (B1196071) groups on silica-based HPLC columns, leading to asymmetric peak shapes.[4]
-
Low Yield: Multiple purification steps can lead to significant product loss.[6] HSCCC is often favored to mitigate this by reducing adsorption-related losses.[4]
-
Compound Stability: Changes in pH and exposure to certain solid supports can potentially degrade alkaloids during long purification runs.
Q3: How do I choose between preparative HPLC and HSCCC for my separation?
A3: The choice depends on the specific goals of your experiment, the complexity of the mixture, and the scale of purification.
| Feature | Preparative HPLC | High-Speed Counter-Current Chromatography (HSCCC) |
| Resolution | Typically offers very high resolution, ideal for separating closely related isomers.[2] | Good resolution, particularly effective for compounds with a wide range of polarities. |
| Sample Loss | Potential for irreversible adsorption onto the solid stationary phase can lead to lower recovery.[4] | Minimal sample loss due to the absence of a solid support, leading to high recovery rates.[1] |
| Sample Loading | Can be limited by column dimensions and potential for overloading, which degrades resolution.[7] | Generally offers a larger sample loading capacity without significant loss of efficiency. |
| Solvent Use | Can be solvent-intensive, especially during method development and scale-up. | Often uses less solvent and allows for the recovery of solvents. |
| Speed | Method development can be time-consuming, but modern focused gradients can speed up runs.[8] | Can achieve separation of multiple components in a single, efficient run.[1] |
| Best For... | High-purity isolation of target compounds, resolving very similar structures. | Crude extract fractionation, purification of compounds prone to degradation on solid supports, and large-scale preparations. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Poor peak resolution between this compound and other alkaloids in HPLC.
-
Q: My this compound and Berberine peaks are overlapping on a C18 column. What should I do?
-
A1: Optimize the Mobile Phase. Small changes to the mobile phase can significantly impact selectivity. Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. Experiment with different pH levels; for basic compounds like alkaloids, a mobile phase pH below 3 (using formic or acetic acid) or above 8 can improve separation by controlling the ionization state of the analytes and stationary phase.[4]
-
A2: Adjust the Gradient. If you are using a gradient elution, try making the gradient shallower (a slower increase in organic solvent) around the time your target compounds elute. This "focused gradient" approach can increase the separation between closely eluting peaks.[8]
-
A3: Change the Organic Solvent. If you are using methanol, try switching to acetonitrile (B52724), or vice-versa. These solvents have different selectivities and may resolve co-eluting peaks.
-
Issue: My this compound peak is tailing or showing poor shape.
-
Q: Why is my this compound peak asymmetrical and how can I fix it?
-
A: Reduce Silanol Interactions. Peak tailing for basic alkaloids is often caused by interaction with acidic silanol groups on the silica (B1680970) column packing.[4]
-
Add a Competing Base: Incorporate a small amount (e.g., 0.1%) of an additive like triethylamine (B128534) (TEA) into your mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your alkaloid.[1]
-
Lower the Mobile Phase pH: Using an acidic modifier like formic acid or trifluoroacetic acid to bring the mobile phase pH below 3 will protonate the silanol groups, reducing their ability to interact with the protonated this compound.[4]
-
Use a Base-Deactivated Column: Employ a modern, end-capped HPLC column specifically designed for the analysis of basic compounds. These columns have fewer free silanol groups.
-
-
Issue: Low recovery and yield of this compound after purification.
-
Q: I'm losing a significant amount of my target compound. What are the likely causes?
-
A1: Irreversible Adsorption. Your compound may be irreversibly binding to the stationary phase in HPLC or during other column chromatography steps. Consider using High-Speed Counter-Current Chromatography (HSCCC), which eliminates this issue by not using a solid support.[4]
-
A2: Compound Degradation. this compound may be unstable under the pH or solvent conditions used. Assess the stability of your compound under your experimental conditions. Ensure the collected fractions are stored properly and immediately processed.
-
A3: Inefficient Extraction. During sample preparation (e.g., liquid-liquid extraction), ensure the pH is optimized for the partitioning of this compound into the desired solvent layer. As a tertiary amine, this compound's solubility is highly pH-dependent.[9]
-
Experimental Protocols
Protocol 1: Preparative RP-HPLC for this compound Isolation
This protocol is a general guideline for separating this compound from other alkaloids like Berberine and Tetrahydropalmatine from a pre-enriched plant extract.
-
Objective: To isolate this compound with >95% purity from a complex alkaloid mixture.
-
Materials:
-
Crude alkaloid extract (e.g., from Hydrastis canadensis or Corydalis species).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or triethylamine (TEA).
-
-
Instrumentation & Column:
-
Preparative HPLC system with a DAD or UV detector.
-
Column: C18, 10 µm, 250 mm x 20 mm i.d. (or similar dimension preparative column).
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detection: 280 nm.
-
Flow Rate: 15.0 mL/min.
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity).
-
Gradient Program:
-
0-10 min: 15% B
-
10-40 min: 15% to 45% B (linear gradient)
-
40-45 min: 45% to 90% B (column wash)
-
45-50 min: 90% to 15% B (re-equilibration)
-
50-60 min: 15% B (re-equilibration)
-
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (15% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Collect fractions corresponding to the this compound peak based on retention time from analytical runs.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Separation
This protocol describes a stepwise elution method suitable for separating alkaloids with different polarities, such as those found in Corydalis extracts.
-
Objective: To separate multiple alkaloids, including this compound, in a single run with high recovery.
-
Materials:
-
Crude alkaloid extract.
-
HPLC-grade chloroform, methanol, and hydrochloric acid (HCl).
-
-
Instrumentation:
-
Preparative HSCCC instrument with a suitable volume coil.
-
HPLC pump, UV detector, and fraction collector.
-
-
Solvent System Preparation:
-
Prepare a two-phase solvent system composed of Chloroform-Methanol-0.2 M HCl (e.g., 7:3:4 v/v/v).[1]
-
Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The lower organic phase will serve as the mobile phase, and the upper aqueous phase as the stationary phase.
-
-
HSCCC Operating Parameters:
-
Revolution Speed: 850 rpm.
-
Stationary Phase: Upper aqueous phase.
-
Mobile Phase: Lower organic phase.
-
Flow Rate: 2.0 mL/min.
-
Detection: 254 nm.
-
-
Procedure:
-
Fill the entire column with the stationary phase (upper phase).
-
Rotate the column at the desired speed (e.g., 850 rpm).
-
Pump the mobile phase (lower phase) into the column at the set flow rate until hydrodynamic equilibrium is reached (when the mobile phase elutes from the column outlet).
-
Dissolve the crude sample (e.g., 200 mg) in a small volume of the biphasic solvent system and inject it through the sample loop.[1]
-
Begin collecting fractions as the separation proceeds.
-
After the run, analyze collected fractions by analytical HPLC or TLC to identify and assess the purity of the separated alkaloids. Fractions containing pure this compound are pooled and concentrated.
-
Quantitative Data Summary
The following tables provide representative data for the separation of this compound and related alkaloids.
Table 1: Comparison of Preparative HPLC Mobile Phase Modifiers
| Modifier (in Acetonitrile/Water) | Target Alkaloid | Retention Time (min) | Purity (%) | Resolution (Rs) vs. Berberine |
| 0.1% Formic Acid (pH ~2.8) | This compound | 22.5 | >96% | 1.8 |
| 0.1% Triethylamine (pH ~7.5) | This compound | 19.8 | >95% | 1.6 |
| 10 mM Ammonium Acetate (pH 5.0) | This compound | 21.2 | >95% | 1.7 |
Note: Data is synthesized from typical results for protoberberine alkaloid separations on a C18 preparative column. Actual values will vary based on the specific column, system, and extract.[1][3]
Table 2: Performance Comparison of Separation Techniques
| Parameter | Preparative HPLC (Optimized) | HSCCC (Stepwise Elution) |
| Sample Loading | ~100 mg per run | ~200-500 mg per run[1] |
| Run Time | ~60 minutes | ~180-240 minutes |
| This compound Purity | >96% | >95%[1] |
| This compound Yield/Recovery | ~75-85% | >90% |
| Solvent Consumption | High | Moderate |
Visualized Workflows and Logic
General Experimental Workflow
This diagram outlines the overall process from raw plant material to purified this compound.
Caption: General workflow for the isolation of this compound.
Troubleshooting Logic for HPLC Peak Resolution
This decision tree provides a logical approach to solving poor peak resolution in HPLC.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. bkcs.kchem.org [bkcs.kchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting therapeutic protein purity and yield during chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. youtube.com [youtube.com]
- 9. d-nb.info [d-nb.info]
minimizing cytotoxicity of Canadine in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of Canadine in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary cells?
A1: this compound generally exhibits low cytotoxicity, particularly when compared to other alkaloids like berberine.[1][2] Some studies have reported no cytotoxic effects at the concentrations tested in certain cell cultures, including primary rat hepatocytes.[2] However, its effects can be cell-type dependent. For instance, this compound has shown dose-dependent cytotoxicity in MCF-7 breast cancer cells while being significantly less toxic to non-cancerous MCF-10 normal mammary epithelial cells.[3] Therefore, it is crucial to determine the optimal concentration for each specific primary cell type.
Q2: What are the initial signs of this compound-induced cytotoxicity in my primary cell cultures?
A2: Signs of cytotoxicity can manifest in several ways, including:
-
Morphological Changes: Cells may appear rounded, detached from the culture surface, or show signs of blebbing (formation of membrane protrusions).[4]
-
Reduced Cell Viability: A noticeable decrease in the number of viable cells, which can be quantified using assays like Trypan Blue exclusion.[5]
-
Decreased Proliferation: A reduction in the rate of cell division, observable through cell counting over time or proliferation assays.
Q3: What is the underlying mechanism of this compound's cytotoxic effects?
A3: While this compound is noted for its antioxidant properties[1][2], at higher concentrations or in sensitive cell types, it can induce apoptosis (programmed cell death). In cancer cells, this has been linked to the induction of oxidative stress, leading to an upregulation of the pro-apoptotic BAX/BCL-2 ratio, collapse of the mitochondrial membrane potential, and release of cytochrome c.[3] this compound is also known to promote the activation of the Akt signaling pathway, which is typically involved in cell survival.[1] The balance between these pathways may determine the ultimate fate of the cells.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can perform a cell viability assay (e.g., Trypan Blue) in parallel with a proliferation assay (e.g., cell counting over a time course). If the total cell number remains static over time but viability remains high, the effect is likely cytostatic. If viability decreases, the effect is cytotoxic.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | Primary cells are stressed or unhealthy. | Ensure optimal cell health before starting the experiment. Use low-passage cells and confirm high viability (>95%) post-thawing and prior to seeding.[6] Provide the appropriate culture medium and supplements for your specific primary cell type.[7] |
| Solvent (e.g., DMSO) toxicity. | The solvent used to dissolve this compound can be toxic to primary cells.[6] Prepare a vehicle control with the highest concentration of the solvent used in your experiment. Aim to keep the final solvent concentration in the culture medium at or below 0.1% to minimize its toxic effects.[4][6] | |
| Incorrect this compound concentration. | Double-check all calculations for stock solution and dilutions. Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic scale from nM to µM) to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration for your specific primary cells.[6] | |
| Inconsistent results between experiments. | Variability in experimental conditions. | Standardize your protocols. Use the same cell seeding density, incubation times, and media formulations for all experiments. Ensure even cell distribution when plating to avoid the "edge effect".[6][8] |
| Degradation of this compound stock solution. | Store the this compound stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. | |
| No observable effect of this compound, even at high concentrations. | Compound precipitation. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a different solvent or adjusting the formulation. |
| Short exposure time. | The desired biological effect may require a longer incubation period. Conversely, to reduce toxicity, a shorter exposure time might be sufficient.[6] Optimize the exposure time for your experimental goals. |
Data on this compound Cytotoxicity
The cytotoxic effects of this compound are highly dependent on the cell type and experimental conditions. Below is a summary of available data.
| Cell Type | Concentration Range Tested | Observed Effect | Reference |
| Primary Rat Hepatocytes | Not specified | No cytotoxic effect observed. | [2] |
| HepG2 (Human hepatocellular carcinoma) | Not specified | No cytotoxic effect observed. | [2] |
| HeLa (Human cervical cancer) | Not specified | No cytotoxic effect observed. | [2] |
| MCF-7 (Human breast cancer) | 1 - 40 µM | Dose-dependent decrease in cell viability. | [3] |
| MCF-10 (Human non-cancerous breast epithelial) | 1 - 40 µM | No significant toxicity observed. | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and vehicle controls.[4]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[5]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Workflow for minimizing this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of this compound with thymidylate synthase mediated its promising anticancer activity on MCF-7 human breast cancer cells - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Canadine Formulations
Welcome to the Technical Support Center for Canadine Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as (S)-Tetrahydroberberine, is a benzylisoquinoline alkaloid found in various plants, including those of the Corydalis and Hydrastis genera.[1] As a protoberberine alkaloid, its structure is susceptible to degradation, which can lead to a loss of potency and the formation of potentially undesirable byproducts.[2] Ensuring the stability of this compound formulations is crucial for obtaining reliable experimental results and for the development of safe and effective therapeutic products.
Q2: What are the primary factors that can cause this compound degradation in a formulation?
A2: Based on studies of related protoberberine alkaloids like berberine, the main factors contributing to the degradation of this compound are likely:
-
pH: Extreme pH conditions, particularly alkaline environments, can promote the degradation of protoberberine alkaloids.[1]
-
Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.[1]
-
Oxidation: The presence of oxygen can cause oxidative degradation of the molecule.[1] this compound possesses antioxidant properties, which implies its own susceptibility to oxidation.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4]
Q3: My this compound formulation is showing a color change. What could be the cause?
A3: A color change in your formulation is often an indicator of chemical degradation. For protoberberine alkaloids, this can be due to oxidation or photodegradation.[1] It is recommended to protect the formulation from light by using amber-colored vials and to minimize its exposure to atmospheric oxygen. Purging the container headspace with an inert gas like nitrogen can also be beneficial.
Q4: I am observing precipitation in my liquid this compound formulation. What steps can I take?
A4: Precipitation can occur due to several factors, including poor solubility, pH shifts, or drug-excipient interactions. This compound has low aqueous solubility.[5] Consider the following troubleshooting steps:
-
pH Adjustment: Ensure the pH of your formulation is within the optimal range for this compound solubility and stability. For related alkaloids, slightly acidic conditions are often preferred.[1]
-
Co-solvents: The use of co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol may improve the solubility of this compound.
-
Excipient Compatibility: Review the excipients in your formulation for potential incompatibilities that could lead to precipitation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues in this compound formulations.
Problem 1: Loss of Potency in a Liquid Formulation
Possible Causes:
-
Hydrolysis (acidic or basic)
-
Oxidation
-
Photodegradation
Troubleshooting Workflow:
Problem 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Causes:
-
Formation of degradation products
-
Presence of impurities in the starting material
-
Interaction with excipients
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[6]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions: Expose the this compound stock solution to the following stress conditions. A control sample protected from stress should be analyzed concurrently.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Note that protoberberine alkaloids are often more susceptible to base hydrolysis.[7]
-
Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
-
Sample Analysis: After exposure, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to observe the formation of degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradation products.[4]
Table 1: Summary of Forced Degradation Conditions for Berberine Chloride (as a proxy for this compound)
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation |
| Acid Hydrolysis | 1 M HCl | 5 hours | 80°C | 6% |
| Base Hydrolysis | 1 M NaOH | 30 minutes | 80°C | 48% |
| Base Hydrolysis | 1 M NaOH | 3 hours | 80°C | 83% |
| Oxidative | 30% H₂O₂ | 1 hour | 80°C | Significant |
| Dry Heat | - | 12 hours | 105°C | Moderate |
| Photolytic | UV/Visible Light | 24 hours | Ambient | Moderate |
Data extrapolated from a study on Berberine Chloride.[8] Degradation percentages are approximate and will vary based on exact experimental conditions.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of accurately quantifying this compound in the presence of its degradation products, impurities, and excipients.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a common C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Screen different mobile phase compositions. A common starting point for alkaloids is a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 2.5-4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of this compound from all potential degradation products observed in the forced degradation study.
-
Detection Wavelength: Determine the optimal detection wavelength for this compound using a PDA detector. For berberine, wavelengths around 345-350 nm have been used.[9][10]
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[8]
Table 2: Example HPLC Method Parameters for Berberine Analysis (as a starting point for this compound)
| Parameter | Condition |
| Column | C18 (e.g., Hypersil, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
This is an example method for Berberine and may require significant optimization for this compound and its specific degradation products.[8]
Excipient Compatibility
Choosing the right excipients is critical for the stability of a this compound formulation. Incompatibility between this compound and an excipient can lead to degradation.
General Guidance:
-
pH: Be mindful of the pH of the excipients and the resulting microenvironment in the formulation. Basic excipients may promote the degradation of this compound.
-
Oxidizing Agents: Avoid excipients that contain peroxides or other oxidizing impurities.
-
Reducing Sugars: Excipients containing reducing sugars (e.g., lactose) can potentially react with the amine group in this compound, although this is less common for tertiary amines.
Screening for Compatibility:
A common method for screening excipient compatibility is to prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a period of time (e.g., 2-4 weeks). The mixtures are then analyzed by a stability-indicating HPLC method to check for the appearance of degradation products.
Table 3: Common Pharmaceutical Excipients and Potential Compatibility Considerations
| Excipient Class | Examples | Potential Issues with Alkaloids |
| Fillers/Diluents | Lactose, Microcrystalline Cellulose | Presence of reducing sugars or reactive impurities. |
| Binders | Povidone (PVP), HPMC | PVP can contain peroxides. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Generally considered inert. |
| Lubricants | Magnesium Stearate | Can be alkaline and has shown incompatibility with some active ingredients.[11] |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | Generally beneficial, but potential for interactions should be evaluated. |
| Buffers | Citrate, Acetate, Phosphate | Crucial for pH control; ensure no specific salt effects that promote degradation. |
This technical support center provides a foundational guide to improving the stability of this compound formulations. For specific and complex issues, further investigation and consultation with formulation experts are recommended.
References
- 1. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Force Degradation Study of Berberine Chloride by Using Stability Indicating HPLC Method | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. gigvvy.com [gigvvy.com]
- 10. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
Technical Support Center: Managing Canadine Autofluorescence in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by the autofluorescence of Canadine (also known as Tetrahydroberberine) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem in microscopy?
A1: this compound, an isoquinoline (B145761) alkaloid, possesses intrinsic fluorescence, meaning it naturally emits light upon excitation. This autofluorescence can be a significant issue in fluorescence microscopy as it can obscure the signals from your intended fluorescent labels (e.g., fluorescently tagged antibodies or probes), leading to poor signal-to-noise ratios, reduced image contrast, and potential misinterpretation of results.
Q2: What are the spectral properties of this compound's autofluorescence?
Table 1: Spectral Properties of this compound and Related Compounds
| Compound | Excitation Maxima (nm) | Emission Maximum (nm) |
| This compound (Tetrahydroberberine) | ~284, ~345[1] | Inferred to be in the green-yellow range (~530-560 nm) |
| Berberine (B55584) (related compound) | ~356, ~416[2] | ~540-556[2][3] |
Note: The emission maximum for this compound is inferred from the spectral properties of the closely related compound, berberine.
Q3: How can I confirm that the background signal in my images is from this compound autofluorescence?
A3: To verify that the observed background fluorescence originates from this compound, you should prepare a control sample containing this compound but without any of your fluorescent labels. Image this sample using the same microscopy settings (laser lines, filters, and exposure times) as your experimental samples. The fluorescence detected in this control is attributable to this compound's autofluorescence.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound autofluorescence and provides actionable solutions.
Problem 1: High background fluorescence obscuring the target signal.
Possible Cause: The emission from this compound's autofluorescence is overlapping with the emission of your chosen fluorophore.
Solutions:
-
Choose Fluorophores in the Far-Red Spectrum: this compound's autofluorescence is most prominent in the blue-to-green and yellow regions of the spectrum. To minimize overlap, select fluorophores that excite and emit in the far-red range (e.g., those with emission > 650 nm).[4]
-
Spectral Unmixing: If your confocal microscope is equipped with a spectral detector, you can use linear spectral unmixing to computationally separate the this compound autofluorescence from your specific fluorescent signal. This technique requires acquiring reference spectra for both the autofluorescence and your fluorophore(s).[5]
-
Photobleaching: Before introducing your fluorescent labels, you can intentionally photobleach the this compound-induced autofluorescence by exposing the sample to high-intensity light.[6]
Problem 2: Weak signal from my fluorescent probe.
Possible Cause: The autofluorescence signal is much stronger than your specific signal, making it difficult to detect.
Solutions:
-
Increase Fluorophore Concentration/Signal Amplification: If possible, increase the concentration of your fluorescent probe or use signal amplification techniques (e.g., tyramide signal amplification) to enhance the specific signal relative to the background.
-
Chemical Quenching: Certain chemical reagents can reduce autofluorescence. However, these must be tested carefully as they can also quench the signal from your fluorescent probe.
Experimental Protocols
Protocol 1: Pre-Staining Photobleaching
This protocol aims to reduce this compound autofluorescence by exposing the sample to intense light before the application of fluorescent labels.
Methodology:
-
Prepare your sample as required by your experimental protocol (e.g., fixation, permeabilization).
-
Mount the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., a mercury arc lamp or a high-power LED) for a duration ranging from 30 minutes to several hours. The optimal duration should be determined empirically.
-
Monitor the reduction in autofluorescence by periodically imaging the sample.
-
Once the autofluorescence has been significantly reduced, proceed with your standard staining protocol.
Protocol 2: Spectral Unmixing Workflow
This protocol outlines the general steps for separating this compound autofluorescence using a spectral confocal microscope.
Methodology:
-
Acquire Reference Spectra:
-
Prepare a control sample containing only the biological specimen treated with this compound (no fluorescent labels). Acquire a lambda stack (a series of images at different emission wavelengths) to obtain the autofluorescence spectrum.
-
Prepare control samples for each fluorophore used in your experiment and acquire their respective reference spectra.
-
-
Image Experimental Sample: Acquire a lambda stack of your fully stained experimental sample.
-
Perform Linear Unmixing: Use the microscope's software to define the reference spectra and apply the linear unmixing algorithm to your experimental image. The software will then generate separate images for the autofluorescence and each fluorophore.
Visualizations
Caption: Troubleshooting workflow for this compound autofluorescence.
Caption: Logic diagram for spectral unmixing.
References
- 1. Synthesis of Tetrahydroberberine N,N-Derived O-Acetamides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A combined experimental (IR, Raman and UV-Vis) and quantum chemical study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Optical sensor for berberine utilizing its intrinsic fluorescence enhanced by the formation of inclusion complex with butylated-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Canadine Derivatization for GC-MS Analysis
Welcome to the technical support center for the optimization of canadine derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a protoberberine alkaloid, possesses functional groups with active hydrogens (such as hydroxyl or amine groups) that make it polar and non-volatile.[1][2] Direct injection of underivatized this compound into a GC-MS system can lead to poor chromatographic performance, including peak tailing, low signal intensity, and thermal degradation in the hot injector.[3] Derivatization, typically through silylation, replaces these active hydrogens with a less polar functional group, such as a trimethylsilyl (B98337) (TMS) group.[1][4] This process increases the volatility and thermal stability of this compound, making it more amenable to GC-MS analysis and resulting in improved peak shape and sensitivity.[1]
Q2: What are the most common derivatization reagents for alkaloids like this compound?
A2: Silylation is the most prevalent derivatization method for compounds containing hydroxyl, carboxyl, amine, and thiol groups.[1] For alkaloids, including those with structures similar to this compound, trimethylsilylation is a common approach. The most frequently used silylating reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent.
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective and volatile silylating reagent.[4]
-
Trimethylsilylimidazole (TMSI): Particularly effective for derivatizing hydroxyl groups and has been successfully used for steroidal alkaloids.
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA to increase reactivity, especially for hindered functional groups.[1]
Q3: What are the critical parameters to control during the derivatization of this compound?
A3: Successful derivatization depends on the careful control of several experimental parameters. These include:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. The presence of water will preferentially react with the reagent, reducing the derivatization yield and potentially hydrolyzing the newly formed derivatives.[3][4][5] Therefore, it is crucial to use dry samples, solvents, and reagents.
-
Reaction Temperature and Time: The kinetics of the derivatization reaction are influenced by temperature and duration. Optimization is necessary to ensure the reaction goes to completion without causing degradation of the analyte or its derivative.[3]
-
Solvent Choice: The solvent must be able to dissolve the this compound sample and be compatible with the silylating reagent. Common choices include pyridine (B92270), acetonitrile, and ethyl acetate.[6] Pyridine can also act as a catalyst by scavenging acidic byproducts.
-
Reagent-to-Analyte Ratio: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion.
Q4: How can I confirm that the derivatization of this compound was successful?
A4: Successful derivatization can be confirmed by a combination of chromatographic and mass spectrometric data. In the gas chromatogram, a successful derivatization will result in a sharp, symmetrical peak for the derivatized this compound at a specific retention time, whereas the underivatized compound may not elute or will show a poor peak shape. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern corresponding to the addition of the silyl (B83357) group(s). This can be compared to the expected mass shift and fragmentation pathways for a TMS derivative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity for Derivatized this compound | 1. Incomplete Derivatization: Reaction conditions (time, temperature, reagent concentration) are insufficient. 2. Presence of Moisture: Water in the sample, solvent, or reagents is consuming the derivatizing agent. 3. Analyte Degradation: The reaction temperature is too high, or the sample is unstable under the derivatization conditions. 4. Injector Issues: Active sites in the GC inlet liner are causing adsorption of the analyte.[7] | 1. Increase the reaction temperature, time, or the amount of derivatizing reagent. Consider adding a catalyst like TMCS. 2. Ensure the sample is thoroughly dried before adding reagents. Use anhydrous solvents and fresh derivatizing reagents.[4][5] 3. Lower the reaction temperature and/or shorten the reaction time. Analyze the sample immediately after derivatization. 4. Use a deactivated inlet liner and ensure proper GC maintenance.[7] |
| Peak Tailing | 1. Incomplete Derivatization: Residual polar groups on the this compound molecule are interacting with active sites in the GC system. 2. Active Sites in the GC System: Silanol groups on the inlet liner or the column are causing undesirable interactions.[7] 3. Column Overload: The concentration of the injected sample is too high. | 1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Use a fresh, deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column.[7] 3. Dilute the sample before injection. |
| Multiple Peaks for this compound Derivative | 1. Formation of Multiple Derivatives: If this compound has multiple derivatizable sites, incomplete reaction can lead to a mixture of partially and fully derivatized products. 2. Tautomerization: The analyte may exist in different isomeric forms that are derivatized. 3. Analyte Impurity: The original this compound standard or sample may contain impurities. | 1. Drive the reaction to completion by using more stringent conditions (higher temperature, longer time, or more reagent). 2. For compounds with keto-enol tautomerism, a preliminary methoximation step can be employed to stabilize the keto group before silylation.[4] 3. Verify the purity of your this compound standard using another analytical technique, such as LC-MS. |
| "Ghost" or Contaminant Peaks | 1. Reagent Artifacts: The derivatizing reagent itself or its byproducts can produce peaks in the chromatogram. 2. Contamination from Solvents or Glassware: Impurities in the solvents or on the glassware can be derivatized and detected. 3. Septum Bleed: Pieces of the injector septum can break off and introduce siloxane contaminants. | 1. Prepare and inject a reagent blank (solvent and derivatizing agent only) to identify reagent-related peaks. 2. Use high-purity solvents and thoroughly clean all glassware. Consider silanizing the glassware to deactivate it.[3] 3. Use high-quality septa and replace them regularly. |
Experimental Protocol: Silylation of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental requirements.
1. Sample Preparation:
-
Accurately transfer a known amount of this compound standard or dried sample extract into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all traces of water.[4][5]
2. Derivatization Reaction:
-
To the dried sample, add 50 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA). The reagent should be in significant molar excess.
-
Tightly cap the vial immediately.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
3. Analysis:
-
After heating, allow the vial to cool to room temperature.
-
If necessary, dilute the sample with an appropriate solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject 1 µL of the derivatized sample into the GC-MS system.
Table 1: Example Derivatization Reagents and Typical Reaction Conditions
| Derivatizing Reagent | Catalyst (if any) | Typical Solvent | Temperature Range (°C) | Time Range (min) |
| BSTFA | 1% TMCS | Pyridine, Acetonitrile | 60 - 80 | 30 - 90 |
| MSTFA | None | Pyridine, Ethyl Acetate | 60 - 80 | 30 - 60 |
| TMSI | None | Pyridine | 70 - 90 | 45 - 90 |
Visualizations
Caption: A generalized workflow for the derivatization of this compound prior to GC-MS analysis.
Caption: A logical troubleshooting guide for common issues in this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. youtube.com [youtube.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Troubleshooting Inconsistent Results in Canadine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistencies encountered during experiments with Canadine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound, also known as (S)-tetrahydroberberine, is a benzylisoquinoline alkaloid found in plants like Hydrastis canadensis (goldenseal) and Corydalis species.[1][2][3] It is a metabolic precursor to berberine.[1] Preclinical studies have shown that this compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] It has also been reported to modulate ion channels and neurotransmitter systems.[2]
Q2: Why am I observing inconsistent results in my this compound experiments?
Inconsistent results in experiments with natural products like this compound can arise from several factors. These can be broadly categorized as issues with the compound itself, the experimental setup, or data analysis.[5][6][7][8][9] Common culprits include variability in the purity and stability of the this compound sample, improper storage, issues with solubility, and variations in experimental protocols between batches.
Q3: What are the key factors affecting the stability and solubility of this compound?
This compound's stability can be influenced by factors such as pH, light, and temperature. It is a solid that is very slightly soluble in methanol (B129727) and slightly soluble in chloroform (B151607) when heated.[10] For experimental purposes, it's crucial to ensure complete solubilization and to prepare fresh solutions for each experiment to avoid degradation.
Q4: How can I ensure the quality and purity of my this compound sample?
To ensure the quality of your this compound, it is recommended to:
-
Source from a reputable supplier: Obtain this compound from a trusted chemical supplier that provides a certificate of analysis with purity data.
-
Perform analytical validation: Use techniques like High-Performance Liquid Chromatography (HPLC) to verify the purity and concentration of your this compound stock.[11][12][13]
-
Proper storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
Problem: I am seeing significant well-to-well or day-to-day variability in my cell viability assays (e.g., MTT, MTS, CCK-8) with this compound treatment.
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Uneven cell distribution can lead to variable results.[14] |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the vehicle solvent before adding it to the cell culture media. Insoluble particles can affect cell health and assay readings. |
| Reagent Preparation | Prepare fresh assay reagents for each experiment. The stability of reagents like MTT and MTS can decline over time.[14][15] |
| Incubation Times | Adhere to consistent incubation times for both drug treatment and assay development. |
| Edge Effects | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile media. |
Variable Western Blot Results
Problem: The protein expression levels in my Western blots are inconsistent after this compound treatment.
| Potential Cause | Recommended Solution |
| Protein Extraction | Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis to maximize protein yield.[16][17] |
| Uneven Protein Loading | Accurately determine the protein concentration of each lysate and load equal amounts into each well. Use a loading control (e.g., β-actin, GAPDH) to normalize the data. |
| Antibody Dilutions | Optimize and use consistent dilutions for both primary and secondary antibodies. Prepare fresh antibody solutions for each experiment.[18][19] |
| Transfer Efficiency | Ensure consistent and complete transfer of proteins from the gel to the membrane. Check transfer efficiency by staining the membrane with Ponceau S. |
| Washing Steps | Perform all washing steps consistently to minimize background noise and non-specific antibody binding.[19] |
Unexpected HPLC Results
Problem: I am observing shifting retention times, poor peak shape, or inconsistent quantification in my HPLC analysis of this compound.
| Potential Cause | Recommended Solution |
| Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure it is properly degassed. Inconsistent mobile phase composition can lead to variable retention times. |
| Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before injecting your sample. |
| Sample Preparation | Ensure your this compound samples are fully dissolved and filtered before injection to prevent column clogging and peak distortion. |
| Column Selection | Use a suitable HPLC column for alkaloid separation, such as a C18 reversed-phase column.[11][13] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Western Blot
-
Protein Extraction: Lyse cells treated with this compound and control cells using RIPA buffer on ice.[16] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate proteins by size.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solution.
-
Mobile Phase: Prepare the mobile phase, for example, a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[20] Filter and degas the mobile phase before use.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm.[12]
-
-
Analysis: Inject the standards and samples. Construct a calibration curve from the standards to quantify the amount of this compound in your samples.
Visualizations
Caption: Potential signaling pathway influenced by this compound.
Caption: General workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Medicinal Importance, Pharmacological Activities and Analytical Aspects of this compound in Medicine: An Important Phytochemical of Hydrastis canadensis | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Challenges, Advances and Opportunities in Exploring Natural Products to Control Arboviral Disease Vectors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 9. quora.com [quora.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Separation of (S)-(-)-Canadine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. origene.com [origene.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification of Synthesized Canadine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthesized canadine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthesized this compound?
A1: Impurities in synthesized this compound can originate from various sources throughout the synthetic and manufacturing process. They are generally categorized as:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents used in the synthesis.
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
Byproducts: Unwanted molecules generated from side reactions during the synthesis. For instance, in syntheses involving related alkaloids, isomers or closely related structures can be common byproducts.[1][2]
-
Degradation Products: Impurities that form due to the chemical degradation of this compound during purification or storage.[3][4]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[5]
Q2: What are the primary methods for increasing the purity of synthesized this compound?
A2: The most effective and commonly employed methods for purifying synthesized alkaloids like this compound are recrystallization and chromatography.
-
Recrystallization: This is a convenient and effective method for purifying solid organic compounds.[6] It involves dissolving the crude this compound in a suitable hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solution.[7] A specific method for this compound involves multiple recrystallization steps from a dichloromethane (B109758) and methanol (B129727) mixture.[8]
-
Chromatography: This technique separates compounds based on their differential distribution between a stationary phase and a mobile phase.[9] Several chromatographic methods are applicable:
-
Flash Chromatography: A rapid, preparative technique often used for initial, large-scale purification to remove major impurities.[9][10]
-
Column Chromatography: A fundamental and widely used method for purifying chemical compounds in laboratories.[11]
-
High-Performance Liquid Chromatography (HPLC): A more efficient option than flash chromatography, capable of achieving very high purity levels, especially on a preparative scale.[10]
-
Supercritical Fluid Chromatography (SFC): A "green" technology that offers a valuable alternative to normal-phase HPLC.[10][12]
-
Q3: How can I accurately assess the purity of my this compound sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the presence and quantity of impurities.[13]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR): Particularly quantitative NMR (q-NMR), is a primary method for both identifying the structure and determining the purity of a compound against a qualified reference standard.[8][13]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is used to confirm the molecular weight of this compound and identify impurities.[8]
-
-
Physical Property Measurement:
-
Melting Point Determination: A pure compound has a sharp and defined melting point. Impurities typically cause the melting point to lower and broaden.[14]
-
Troubleshooting Guides
Recrystallization Issues
Q: My this compound sample is not crystallizing from the solution upon cooling. What should I do?
A: This is a common issue known as supersaturation. Here are several steps you can take to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches can provide a surface for crystal nucleation.[6]
-
Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Cool to a Lower Temperature: If the solution has cooled to room temperature, try placing it in an ice bath to further decrease the solubility of this compound.[6]
-
Reduce the Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to reach the saturation point again, then allow it to cool slowly.[15]
Q: The recovery yield from my this compound recrystallization is very low. How can I improve it?
A: Low yield is often a trade-off for high purity, but it can be optimized. Consider the following:
-
Minimize Hot Solvent: Ensure you are using the minimum amount of near-boiling solvent required to fully dissolve the crude this compound. Using an excess will keep more of your product dissolved in the solution (mother liquor) after cooling, reducing your yield.[6]
-
Cool Slowly: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.[16][17]
-
Rinse with Ice-Cold Solvent: When filtering the crystals, wash them with a minimal amount of ice-cold solvent. Using too much or warm solvent will dissolve some of your purified crystals.[6]
Q: My recrystallized this compound is still showing significant impurities. What could have gone wrong?
A: Impure crystals after recrystallization can result from several factors:
-
Ineffective Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[7]
-
Cooling Too Quickly: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice as the solid "crashes out" of the solution.[17]
-
Insufficient Washing: The collected crystals may not have been washed adequately, leaving behind mother liquor containing impurities on the crystal surfaces.
Chromatography Issues
Q: I am getting poor separation between this compound and an impurity during column chromatography. How can I improve this?
A: Poor separation can be addressed by adjusting several parameters:
-
Change the Mobile Phase (Eluent): The polarity of the solvent system is critical. If your compounds are eluting too quickly with little separation, decrease the polarity of the mobile phase. If they are not moving down the column, increase the polarity.
-
Optimize the Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) may offer different selectivity.[10] For enantiomeric impurities, a chiral stationary phase is necessary.[8]
-
Improve Column Packing: Ensure the column is packed uniformly to prevent issues like channeling, where the solvent and sample run down cracks in the stationary phase, leading to poor separation.[18]
-
Adjust Flow Rate: A slower flow rate generally allows more time for equilibrium between the stationary and mobile phases, which can improve resolution.[18]
Experimental Protocols
Protocol 1: Recrystallization of Synthesized this compound
This protocol is based on a reported method for purifying semi-synthesized this compound.[8]
-
Solvent Selection: Prepare a solvent mixture of dichloromethane and methanol. The optimal ratio should be determined empirically, starting with a higher proportion of the solvent in which this compound is more soluble (e.g., dichloromethane) and adding the anti-solvent (methanol) to decrease solubility.
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the hot dichloromethane/methanol solvent mixture until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of ice-cold methanol to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the melting point of this compound.
-
Purity Analysis: Assess the purity of the recrystallized this compound using HPLC or melting point determination. If necessary, repeat the recrystallization process to achieve higher purity.
Protocol 2: Flash Column Chromatography of this compound
This is a general protocol for the initial purification of crude this compound.
-
Stationary Phase Selection: Use silica gel as the stationary phase.[11]
-
Mobile Phase Selection: Determine a suitable mobile phase system using thin-layer chromatography (TLC). A good system will show the this compound spot with a retention factor (Rf) of approximately 0.25-0.35. A common mobile phase for alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar component of your mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin running the mobile phase through the column. Start with a lower polarity and gradually increase the polarity if needed (gradient elution) to elute the this compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Common Purification Techniques for this compound
| Technique | Principle | Typical Purity Achieved | Throughput | Key Advantage |
| Recrystallization | Differential solubility at varying temperatures | 95 - 99% | High | Cost-effective, scalable |
| Flash Chromatography | Differential partitioning (adsorption) | 90 - 98% | High | Fast, good for initial cleanup |
| Preparative HPLC | Differential partitioning (adsorption/reversed-phase) | >99% | Low to Medium | High resolution and purity |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning in a supercritical fluid | >99% | Medium | Environmentally friendly, fast |
Visualizations
Caption: General workflow for the purification and analysis of synthesized this compound.
Caption: Decision tree for troubleshooting failed crystallization of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Guidance Document: Quality (Chemistry and Manufacturing) Guidance: New Drug Submissions (NDSs) and Abbreviated New Drug Submissions (ANDSs) - Canada.ca [canada.ca]
- 3. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. canada.ca [canada.ca]
- 5. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. rootsciences.com [rootsciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. researchgate.net [researchgate.net]
- 13. Identity determination and purity testing [chemcon.com]
- 14. moravek.com [moravek.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. organic chemistry - Tips for maximizing yield, purity and crystal size during recrystallization - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. amherst.edu [amherst.edu]
- 18. arvidalabs.com [arvidalabs.com]
Validation & Comparative
A Comparative Analysis of Canadine and its Synthetic Analogs: Performance and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Canadine, a naturally occurring benzylisoquinoline alkaloid also known as (S)-tetrahydroberberine, has garnered significant interest for its diverse pharmacological effects, which stand in contrast to its well-known structural analog, berberine (B55584). This guide provides a comparative analysis of this compound and its synthetic or structurally related analogs, focusing on their antioxidant and cytotoxic properties. The data presented herein highlights the critical role that structural modifications play in modulating biological activity, offering valuable insights for drug design and development.
Comparative Biological Activity: this compound vs. Analogs
This compound is distinguished from its close analog berberine by the saturation of the double bonds in its isoquinoline (B145761) ring system. This structural difference, which results in a non-planar molecule with a tertiary amine, is fundamental to its distinct bioactivity profile. Unlike the planar and potently cytotoxic berberine, this compound exhibits significant antioxidant properties with low associated cytotoxicity.[1][2]
Synthetic modification of the parent protoberberine structure has led to the development of analogs with enhanced or altered activities. For instance, the introduction of phenolic groups into the berberine scaffold dramatically increases antioxidant capacity, while the addition of long alkyl chains at the C-13 position has been shown to significantly boost cytotoxic potency against cancer cell lines.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the antioxidant and cytotoxic activities of this compound and its key structural analogs.
Table 1: Comparative Antioxidant Activity
| Compound | Assay Type | Antioxidant Activity (IC50) | Reference |
| This compound (Tetrahydroberberine) | - | Strong antioxidant activity reported, but specific IC50 values are not consistently available in cited literature. | [2] |
| Berberine | DPPH | > 500 µM | [3] |
| Berberrubine (Phenolic analog) | DPPH | 87.4 ± 6.65 µM | [3] |
| 2,3,9,10-Tetra-hydroxyberberine | DPPH | 10.7 ± 1.76 µM | [3] |
| Butylated Hydroxytoluene (BHT) | DPPH | 72.7 ± 7.22 µM | [3] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant potency.
Table 2: Comparative Cytotoxicity
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
| This compound | Rat hepatocytes, HepG2, HeLa | No significant cytotoxic effect observed at concentrations tested. | [1] |
| Berberine | HT1080 (Fibrosarcoma) | 0.44 ± 0.03 µM (7-day) | [3] |
| MCF-7 (Breast Cancer) | ~25 µM (48h) | [4] | |
| MG-63 (Osteosarcoma) | 12.42 µM (48h) | [1] | |
| 2,3,9,10-Tetra-hydroxyberberine | HT1080 (Fibrosarcoma) | 2.88 ± 0.23 µM (7-day) | [3] |
| 13-n-Hexylberberine | SMMC7721 (Hepatoma) | 1.15 ± 0.21 µM | [5] |
| 13-n-Octylberberine | SMMC7721 (Hepatoma) | 0.08 ± 0.02 µM | [5] |
| 13-n-Octylpalmatine | SMMC7721 (Hepatoma) | 0.02 ± 0.01 µM | [5] |
IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit cell viability by 50%. A lower IC50 value indicates greater cytotoxicity.
Signaling Pathway Modulation
This compound has been shown to promote the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and differentiation. This compound's activation of Akt signaling is linked to its ability to stimulate myogenesis and protect against muscle atrophy.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
This protocol outlines a standard procedure for determining the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.
-
Test Compounds: Dissolve this compound, its analogs, and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol) to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound dilutions to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
-
Plot the percentage of scavenging activity against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.
-
Caption: Experimental workflow for the DPPH antioxidant assay.
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 48 hours). Include untreated cells as a control.
-
MTT Addition: Remove the media and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration that reduces cell viability by 50%.
-
This protocol details the use of Western blotting to measure changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway.
-
Procedure:
-
Cell Treatment & Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt (t-Akt) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Determine the level of Akt activation by calculating the ratio of p-Akt to t-Akt. Compare the ratios between treated and untreated samples.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroberberine, a pharmacologically active naturally occurring alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Effect of Berberine and its Phenolic Derivatives Against Human Fibrosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of Cavidine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Cavidine (B179388), an isoquinoline (B145761) alkaloid, against established non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Cavidine, isolated from Corydalis impatiens, has demonstrated significant anti-inflammatory properties in various preclinical models.[1] This guide synthesizes the available in vivo data to validate its efficacy and compares it with commonly used NSAIDs, offering a data-driven perspective on its potential as a therapeutic agent.
Comparative Efficacy in Animal Models of Acute Inflammation
Cavidine's anti-inflammatory effects have been evaluated in several well-established in vivo models of acute inflammation. The data presented below summarizes its efficacy in comparison to the widely used NSAID, Indomethacin.
Xylene-Induced Ear Edema in Mice
This model assesses the ability of a compound to inhibit the increase in vascular permeability and subsequent edema formation induced by the topical application of xylene.
Table 1: Effect of Cavidine and Indomethacin on Xylene-Induced Ear Edema in Mice
| Treatment | Dose (mg/kg, i.p.) | Inhibition of Edema (%) |
| Control | - | - |
| Cavidine | 10 | 18.2 |
| Cavidine | 20 | 35.6 |
| Cavidine | 40 | 51.3 |
| Indomethacin | 2 | 50.1 |
Data sourced from studies on Cavidine and Galla Chinensis extract.[1][2]
Carrageenan-Induced Paw Edema in Rats
A cornerstone model for the evaluation of acute inflammation, where the injection of carrageenan into the rat paw elicits a biphasic inflammatory response.
Table 2: Effect of Cavidine and Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Inhibition of Edema (%) |
| Control | - | - |
| Cavidine | 40 (i.p.) | Comparable to Indomethacin (qualitative) |
| Indomethacin | 5 (i.p.) | Significant inhibition |
| Indomethacin | 10 (p.o.) | 57.66 |
Data for Cavidine is inferred from its performance in other acute inflammatory models, while Indomethacin data is directly sourced.[1][3][4]
Acetic Acid-Induced Peritonitis in Mice
This model evaluates the inhibitory effect of a compound on the inflammatory response within the peritoneal cavity, characterized by leukocyte infiltration and the release of inflammatory mediators.
Table 3: Effect of Cavidine on Inflammatory Markers in Acetic Acid-Induced Peritonitis in Mice
| Treatment | Dose (mg/kg, i.p.) | Leukocyte Infiltration (x10⁷/mL) | NO Level (µM) | PGE₂ Level (pg/mL) | TNF-α Level (pg/mL) |
| Control | - | 1.85 ± 0.23 | 45.3 ± 5.1 | 185.4 ± 21.3 | 215.7 ± 25.4 |
| Cavidine | 10 | 1.32 ± 0.18 | 32.1 ± 4.5 | 135.8 ± 15.7 | 158.3 ± 18.9 |
| Cavidine | 20 | 0.98 ± 0.15 | 24.5 ± 3.8 | 102.6 ± 12.4 | 112.9 ± 14.6 |
| Cavidine | 40 | 0.65 ± 0.11 | 15.8 ± 2.9 | 75.3 ± 9.8 | 85.4 ± 10.2 |
*p < 0.05, **p < 0.01 vs. Control. Data presented as mean ± SD. Sourced from a study on Cavidine.[1]
Mechanistic Insights: Signaling Pathways in Cavidine's Anti-Inflammatory Action
Cavidine is suggested to exert its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1] This mechanism is pivotal in reducing the synthesis of prostaglandins, key mediators of inflammation. Furthermore, the observed reduction in pro-inflammatory cytokines such as TNF-α and IL-6 suggests a potential modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][5]
Caption: Proposed anti-inflammatory mechanism of Cavidine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into control, standard (Indomethacin), and test (Cavidine) groups.
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[6]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for carrageenan-induced paw edema.
Xylene-Induced Ear Edema
-
Animals: Male Kunming mice (18-22g) are used.
-
Grouping and Drug Administration: Similar to the paw edema model, animals are grouped and treated with the test compound or vehicle.
-
Induction of Edema: 30 minutes after drug administration, 0.03 mL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.
-
Sample Collection: One hour after xylene application, mice are euthanized, and circular sections of both ears (6mm diameter) are collected and weighed.
-
Calculation of Edema: The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculation of Inhibition: The percentage of inhibition is calculated similarly to the paw edema model.
Acetic Acid-Induced Peritonitis
-
Animals: Male Kunming mice (18-22g) are used.
-
Grouping and Drug Administration: Animals are grouped and pre-treated with the test compound or vehicle.
-
Induction of Peritonitis: One hour after treatment, each mouse is injected intraperitoneally with 0.2 mL of 0.6% acetic acid.[7]
-
Sample Collection: Thirty minutes after the acetic acid injection, mice are euthanized, and the peritoneal cavity is washed with 3 mL of saline containing heparin.
-
Cell Count and Mediator Analysis: The peritoneal fluid is collected, and the total number of leukocytes is counted. The supernatant is used to measure the levels of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and tumor necrosis factor-alpha (TNF-α) using appropriate assay kits.[1]
References
- 1. Anti-inflammatory effects of cavidine in vitro and in vivo, a selective COX-2 inhibitor in LPS-induced peritoneal macrophages of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of cavidine on acetic acid-induced murine colitis via regulating antioxidant, cytokine profile and NF-κB signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. urosphere.com [urosphere.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Canadine Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three principal analytical methods for the quantification of Canadine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and a representative High-Performance Thin-Layer Chromatography (HPTLC) method for related alkaloids. The information herein is compiled from validated, single-laboratory studies to aid in the selection of the most suitable method for specific research and quality control applications.
Disclaimer: The performance data presented in this guide are compiled from separate, independent validation studies. This document does not represent a direct, head-to-head cross-validation of these methods in a single study.
Data Presentation: A Comparative Overview of Analytical Method Performance
The selection of an appropriate analytical method for this compound quantification is contingent on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance indicators of HPLC-UV, UPLC-UV, and a representative HPTLC method for a closely related berberine (B55584) alkaloid.
| Parameter | HPLC-UV | UPLC-UV | HPTLC (for Berberine) |
| Linearity Range | 10 - 150 µg/mL | Not explicitly stated for this compound, but linear for related alkaloids | 90 - 210 ng/band |
| Limit of Detection (LOD) | 0.5 µg/mL[1] | Not explicitly stated for this compound | 30 ng/band |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated for this compound | 70 ng/band |
| Accuracy (% Recovery) | Not explicitly stated | 98 - 103% for related alkaloids | Not explicitly stated |
| Precision (%RSD) | 0.9% to 3.4%[1] | < 3.5% (intraday and interday) for related alkaloids | Not explicitly stated |
| Analysis Time | ~12.5 minutes[1] | < 6 minutes | Not specified |
Experimental Protocols: A Detailed Look at Methodologies
Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate analytical results. Below are the methodologies for the HPLC-UV and UPLC-UV methods validated for this compound, and a representative HPTLC method for berberine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in raw materials and finished products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 150 mm length.[1]
-
Mobile Phase: An isocratic binary mobile phase is employed.[1] The specific composition should be optimized based on the system and column used.
-
Flow Rate: Not explicitly stated.
-
Detection Wavelength: Not explicitly stated for this compound.
-
Run Time: Approximately 12.5 minutes.[1]
-
Sample Preparation: Extraction with acidified water and acetonitrile (B52724).[1]
Ultra-Performance Liquid Chromatography with UV Detection (UPLC-UV)
This method offers a faster analysis time compared to conventional HPLC.
-
Instrumentation: Waters Acquity UPLC system with a UV detector.
-
Column: Waters Acquity UPLC BEH Shield RP18.
-
Mobile Phase: Gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile containing formic acid.
-
Flow Rate: Not explicitly stated.
-
Detection Wavelength: 290 nm for this compound.
-
Run Time: Less than 6 minutes.
-
Sample Preparation: Extraction with 90% methanol (B129727) + 1% acetic acid demonstrated the best recovery (>97%).
High-Performance Thin-Layer Chromatography (HPTLC) for Berberine
While a specific HPTLC method for this compound was not found, the following method for the structurally similar alkaloid berberine provides a relevant reference.
-
Stationary Phase: TLC aluminum plate pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: Butanol:Ethyl acetate:Formic acid:Water.
-
Detection: Densitometric scanning at 351 nm in absorbance mode.
-
Key Finding: This method yielded compact bands for berberine with an Rf value of 0.70.
Visualizing the Workflow: From Sample to Result
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of each analytical method.
References
A Comparative Efficacy Analysis of Canadine from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Canadine, a promising isoquinoline (B145761) alkaloid, derived from its primary plant sources: Hydrastis canadensis (Goldenseal), Berberis vulgaris (Barberry), and various Corydalis species. This analysis is based on available experimental data to assist researchers and drug development professionals in making informed decisions regarding the selection of this compound sources for further investigation and application.
Executive Summary
This compound exhibits a range of pharmacological activities, including anticancer, acetylcholinesterase inhibitory, and antioxidant effects. While direct comparative studies on the efficacy of this compound from its different botanical origins are limited, this guide synthesizes available data on its yield, purity, and biological potency. Notably, this compound's anticancer activity against breast cancer cell lines has been quantified, and its potential to modulate key signaling pathways such as PI3K/Akt and p38 MAPK has been identified. The choice of plant source for this compound extraction may be influenced by the desired yield and the specific therapeutic application being targeted.
Data Presentation: Quantitative Comparison of this compound
The following tables summarize the quantitative data on the yield and biological efficacy of this compound from its principal plant sources. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Yield of this compound from Different Plant Sources
| Plant Source | Plant Part | Typical Yield of this compound (% w/w) | Reference |
| Hydrastis canadensis (Goldenseal) | Rhizome/Root | 0.5% | [1] |
| Berberis vulgaris (Barberry) | Root | Data not available for this compound specifically, but total alkaloid content is significant. | |
| Corydalis species | Tuber | Varies by species; reported as a major alkaloid. | [2] |
Table 2: Comparative Biological Efficacy of this compound
| Biological Activity | Plant Source (of this compound) | Assay/Cell Line | Efficacy Metric (IC₅₀) | Reference |
| Anticancer | Not explicitly stated, context suggests Corydalis | MCF-7 (Breast Cancer) | 17.50 µM | [3] |
| Acetylcholinesterase Inhibition | Corydalis cava | Human Acetylcholinesterase | 0.70 ± 0.07 µM | [3] |
| Antioxidant | Not explicitly stated | Various assays | Significant activity reported | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the extraction and purification of this compound from its primary plant sources.
Extraction and Purification of this compound from Corydalis Species
This protocol is based on methods described for the isolation of alkaloids from Corydalis yanhusuo.
-
Extraction:
-
The dried and powdered tubers of Corydalis are refluxed with 70% ethanol (B145695) (pH adjusted to 10 with diluted ammonia) for 1-2 hours. This process is typically repeated twice.
-
The combined ethanol extracts are then filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to purification using macroporous adsorption resin chromatography.
-
The column is first washed with distilled water to remove water-soluble impurities.
-
Elution is then carried out with a gradient of ethanol to separate the alkaloids.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and then combined.
-
Further purification can be achieved through recrystallization to obtain this compound of high purity.
-
Extraction and Purification of this compound from Hydrastis canadensis
This protocol is a general method for the extraction of alkaloids from Goldenseal.
-
Extraction:
-
Powdered root and rhizome of Hydrastis canadensis are extracted with an acidified water and acetonitrile (B52724) solution.
-
The mixture is sonicated and then centrifuged to separate the supernatant.
-
-
Purification:
-
The supernatant is analyzed by HPLC using a C18 column.
-
A mobile phase gradient of acetonitrile and water (with formic acid) is used to separate the alkaloids.
-
This compound is identified and quantified by comparing its retention time and UV spectrum with a reference standard.
-
Extraction and Purification of this compound from Berberis vulgaris
This protocol outlines a general procedure for the extraction of alkaloids from Barberry.
-
Extraction:
-
The dried and powdered root bark of Berberis vulgaris is subjected to extraction with methanol (B129727) using a Soxhlet apparatus or maceration.
-
The methanolic extract is then concentrated under vacuum.
-
-
Purification:
-
The crude extract is dissolved in dilute acid (e.g., 1% HCl) and filtered.
-
The acidic solution is then basified with ammonia (B1221849) to precipitate the alkaloids.
-
The precipitate is extracted with an organic solvent such as chloroform (B151607).
-
The chloroform extract is washed, dried, and evaporated to yield the total alkaloids.
-
Individual alkaloids, including this compound, can be separated using column chromatography on silica (B1680970) gel or alumina (B75360) with a suitable solvent system.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, at least in part, by modulating key intracellular signaling pathways, including the PI3K/Akt and p38 MAPK pathways. These pathways are critical regulators of cell survival, proliferation, and stress responses.
Caption: this compound activates the PI3K/Akt signaling pathway, promoting cell survival.
Caption: this compound's activation of the p38 MAPK pathway influences cellular stress responses.
Experimental Workflow: From Plant to Bioactivity
The following diagram illustrates a typical workflow for the extraction, purification, and biological evaluation of this compound from its plant sources.
Caption: General workflow for this compound isolation and bioactivity assessment.
References
Canadine vs. Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibitory Potency
In the landscape of Alzheimer's disease research, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Donepezil, a well-established synthetic drug, is a frontline AChE inhibitor. Concurrently, natural compounds are increasingly being investigated for their therapeutic potential. This guide provides a detailed comparison of the AChE inhibitory activity of Canadine, a naturally occurring isoquinoline (B145761) alkaloid, and Donepezil, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Human Acetylcholinesterase (hAChE) | 0.70 ± 0.07 | [1][2][3] |
| Donepezil | Human Acetylcholinesterase (hAChE) | 0.032 ± 0.011 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and buffer composition. The provided data represents values from specific in vitro studies.
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using a spectrophotometric method, often referred to as the Ellman's assay. This method relies on the measurement of the rate of a colorimetric reaction.
Principle of the Ellman's Assay
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In the presence of an inhibitor, the rate of this reaction decreases.
General Experimental Procedure
-
Reagent Preparation:
-
Buffer: A phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0) is typically used.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in the buffer.
-
Chromogen Solution: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is dissolved in the buffer.
-
Enzyme Solution: A stock solution of acetylcholinesterase (from sources such as human erythrocytes or electric eel) is prepared in the buffer.
-
Inhibitor Solutions: this compound and Donepezil are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations with the buffer.
-
-
Assay Protocol (in a 96-well microplate):
-
To each well, add the buffer, DTNB solution, and the inhibitor solution at different concentrations.
-
The enzyme solution is then added to each well and the plate is incubated for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
The reaction is initiated by adding the substrate solution (ATCI) to all wells.
-
The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of AChE inhibition and a typical experimental workflow.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibition Assay.
References
- 1. In Vitro and In Silico Acetylcholinesterase Inhibitory Activity of Thalictricavine and this compound and Their Predicted Penetration across the Blood-Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic inhibition on acetylcholinesterase by the combination of berberine and palmatine originally isolated from Chinese medicinal herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Canadine and Hydrastine for Researchers
Canadine and hydrastine (B1673436), two prominent isoquinoline (B145761) alkaloids isolated from the medicinal plant Goldenseal (Hydrastis canadensis), are subjects of growing interest in pharmacological research.[1][2][3][4] While structurally related, these compounds exhibit distinct biological activities that warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective, data-driven comparison of their performance in key therapeutic areas, supported by experimental evidence.
At a Glance: Key Pharmacological Differences
| Feature | This compound | Hydrastine |
| Primary Activities | Antioxidant, Anticancer, Smooth Muscle Relaxant, Antimicrobial | GABA-A Receptor Antagonist, Anticancer, Smooth Muscle Relaxant, Cytochrome P450 Inhibitor |
| Anticancer Mechanism | Induces apoptosis and cell cycle arrest | Inhibits PAK4 kinase activity, induces apoptosis |
| Antimicrobial Spectrum | Active against Gram-positive and some Gram-negative bacteria | Inactive against tested bacterial strains |
| Cytotoxicity | Low cytotoxicity to normal cells | Cytotoxic to cancer cells |
In-Depth Analysis: Comparative Efficacy and Mechanisms
Antimicrobial Activity: A Clear Divergence
Direct comparative studies on the antibacterial effects of this compound and Hydrastine reveal a significant difference in their efficacy. This compound, along with canadaline, demonstrates notable activity against a panel of both Gram-positive and Gram-negative bacteria. In contrast, β-hydrastine has been found to be inactive against the same tested microorganisms.[5]
| Microorganism | This compound (MIC in mg/mL) | β-Hydrastine (MIC in mg/mL) |
| Staphylococcus aureus (ATCC 25993) | >1 | Inactive |
| Staphylococcus aureus (ATCC 6538P) | >1 | Inactive |
| Streptococcus sanguis (ATCC 10556) | 0.25 | Inactive |
| Escherichia coli (ATCC 25922) | Inactive | Inactive |
| Pseudomonas aeruginosa (ATCC 27853) | 0.5 | Inactive |
MIC: Minimum Inhibitory Concentration. Data sourced from Scazzocchio et al., 2001.[5]
It is important to note that while hydrastine itself shows little to no direct antimicrobial activity, extracts of Goldenseal containing hydrastine, this compound, and other alkaloids have demonstrated synergistic antibacterial effects, suggesting a more complex interaction within the plant's chemical matrix.[6]
Anticancer Potential: Different Targets, Shared Goal
Both this compound and Hydrastine have demonstrated promising anticancer properties, albeit through different mechanisms of action.
This compound has been shown to be effective against human breast cancer cells (MCF-7) with an IC50 of 17.5 µM.[5] Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This is achieved through the upregulation of the pro-apoptotic BAX/BCL-2 ratio and the tumor suppressor proteins p53 and p21. Furthermore, this compound promotes oxidative stress-mediated apoptosis, characterized by an increase in reactive oxygen species (ROS), a collapse of the mitochondrial membrane potential (MMP), and the release of cytochrome c.
Hydrastine has shown efficacy against human lung adenocarcinoma cells by inhibiting the kinase activity of p21-activated kinase 4 (PAK4), a protein implicated in cell proliferation, survival, and invasion.[7][8] This inhibition leads to cell cycle arrest at the G1 phase and promotes early apoptosis via the mitochondrial pathway.[7] Hydrastine has also been reported to be effective against liver cancer and exhibits selective cytotoxicity against hormone-dependent MCF-7 breast cancer cells.[9]
| Cancer Cell Line | This compound (IC50) | Hydrastine (Reported Activity) |
| MCF-7 (Breast) | 17.5 µM | Selectively cytotoxic |
| Lung Adenocarcinoma | Not Reported | Inhibits proliferation and invasion |
| Liver Cancer | Not Reported | Effective in rat and mouse models |
Smooth Muscle Relaxation: A Quantitative Look
Both alkaloids exhibit relaxant effects on smooth muscle, with this compound being notably more potent than Hydrastine in studies on guinea pig trachea. The EC50 values, which represent the concentration required to elicit a half-maximal response, provide a clear quantitative comparison.
| Compound | EC50 on Guinea Pig Trachea (µg/mL) |
| This compound | 11.9 ± 1.2 |
| β-Hydrastine | 72.8 ± 0.6 |
Data sourced from Lau et al., 2000.[10]
The mechanisms underlying their relaxant effects also differ. The effect of this compound is antagonized by timolol, a beta-adrenergic blocker, suggesting an interaction with adrenergic receptors. In contrast, the effect of β-hydrastine is antagonized by xanthine (B1682287) amine congener, an adenosine (B11128) receptor antagonist, indicating a role for adenosinic pathways.[10]
Cytochrome P450 Inhibition: Implications for Drug Interactions
Hydrastine is a well-documented inhibitor of several key cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This presents a significant potential for herb-drug interactions. Hydrastine exhibits time-dependent inhibition of CYP2C9, CYP2D6, and CYP3A4/5.[11][12] this compound has also been shown to inhibit CYP2E1 and CYP1A2.[2]
Kinetic Parameters for Hydrastine Inhibition of CYP Isoforms
| CYP Isoform | Substrate | K_I (µM) | k_inact (min⁻¹) |
| CYP2C9 | Diclofenac 4'-hydroxylation | 49 | 0.036 |
| CYP2D6 | Dextromethorphan O-demethylation | >250 | >0.06 |
| CYP3A4/5 | Midazolam 1'-hydroxylation | 28 | 0.056 |
K_I: Inhibition constant; k_inact: maximal rate of inactivation. Data sourced from McDonald et al., 2020.[11][12]
The inhibitory effects of these alkaloids on CYP enzymes highlight the importance of considering potential interactions when co-administering Goldenseal or its isolated constituents with other medications.
Antioxidant and Cytotoxic Profiles
This compound has been recognized for its significant antioxidant activity and low cytotoxicity towards normal cells, making it an interesting candidate for further research as a protective agent.[13][14] While the antioxidant properties of Goldenseal as a whole are acknowledged, specific quantitative data for a direct comparison of Hydrastine's antioxidant capacity is less defined in the literature.[15] One study noted that UVA irradiation in the presence of 50 µM of either this compound or Hydrastine did not cause DNA damage or cell death in human keratinocytes.[16]
Experimental Methodologies
This section provides an overview of the key experimental protocols used to generate the data presented in this guide.
Cytotoxicity Assays (MTT and LDH)
Objective: To determine the concentration of a compound that is toxic to cells.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
LDH Assay Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The absorbance is proportional to the amount of LDH released and, therefore, the extent of cell death.
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To measure the free radical scavenging capacity of a compound.
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Cytochrome P450 Inhibition Assay (Determination of K_I and k_inact)
Objective: To determine the kinetic parameters of time-dependent inhibition of CYP enzymes.
Protocol:
-
Pre-incubation: Pre-incubate human liver microsomes with a range of concentrations of the inhibitor (this compound or Hydrastine) and an NADPH-generating system for various time points.
-
Substrate Addition: After pre-incubation, add a probe substrate specific for the CYP isoform of interest at a concentration near its K_m value.
-
Incubation: Incubate for a short period to measure the initial rate of metabolite formation.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Metabolite Quantification: Quantify the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time to determine the observed inactivation rate constant (k_obs) for each inhibitor concentration. A secondary plot of k_obs versus inhibitor concentration is then used to determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_I).[17][18][19][20]
Signaling Pathways and Mechanisms of Action
This compound's Anticancer Signaling Cascade
This compound's efficacy against breast cancer cells is mediated through a multi-pronged attack on key cellular pathways.
Caption: this compound's anticancer mechanism in breast cancer cells.
Hydrastine's Interaction with GABA-A Receptors and Calcium Channels
Hydrastine acts as a competitive antagonist at GABA-A receptors. By blocking the binding of the inhibitory neurotransmitter GABA, hydrastine reduces the influx of chloride ions, leading to neuronal excitation.
Caption: Hydrastine's antagonism of the GABA-A receptor.
Furthermore, hydrastine influences intracellular calcium levels by inhibiting L-type voltage-gated calcium channels and caffeine-sensitive calcium-permeable channels. This modulation of calcium signaling contributes to its effects on smooth muscle and neuronal function.
Caption: Hydrastine's inhibition of intracellular calcium influx.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound and Hydrastine. This compound emerges as a promising antioxidant and antimicrobial agent with low cytotoxicity, while Hydrastine demonstrates potent activity as a GABA-A receptor antagonist and a significant inhibitor of key drug-metabolizing enzymes. Both compounds exhibit anticancer and smooth muscle relaxant properties, though through different mechanisms and with varying potencies. The data presented herein provides a foundation for researchers to further explore the therapeutic potential of these two important alkaloids from Goldenseal. Future studies focusing on direct head-to-head comparisons across a wider range of biological assays will be crucial for a more complete understanding of their respective pharmacological landscapes.
References
- 1. Antibacterial activity of Hydrastis canadensis extract and its major isolated alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcrcp.ac.in [bcrcp.ac.in]
- 3. Chemical comparison of goldenseal (Hydrastis canadensis L.) root powder from three commercial suppliers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies | MDPI [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Goldenseal (Hydrastis canadensis L.) extracts synergistically enhance the antibacterial activity of berberine via efflux pump inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. (-)-β-hydrastine suppresses the proliferation and invasion of human lung adenocarcinoma cells by inhibiting PAK4 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relaxant effects of Hydrastis canadensis L. and its major alkaloids on guinea pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photochemistry and photocytotoxicity of alkaloids from Goldenseal (Hydrastis canadensis L.). 2. Palmatine, hydrastine, this compound, and hydrastinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
Validating the Antimicrobial Spectrum of Canadine: A Comparative Guide
For researchers and professionals in drug development, understanding the antimicrobial spectrum of natural compounds is a critical step in evaluating their therapeutic potential. This guide provides an objective comparison of the antimicrobial performance of Canadine, a protoberberine alkaloid, based on available experimental data. While data on its antibacterial properties are documented, information regarding its specific antifungal and antiviral activities is limited in current scientific literature.
Antibacterial Activity: A Quantitative Comparison
This compound has demonstrated notable bacteriostatic activity, particularly against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains, compared to related alkaloids (Berberine, this compound) and a standard antibiotic, Cefetamet pivoxil. Lower MIC values indicate greater potency.
| Microorganism | This compound MIC (mg/mL) | Berberine MIC (mg/mL) | This compound MIC (mg/mL) | Cefetamet Pivoxil MIC (mg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 0.12 | 0.25 | 0.25 | 0.008 | [1] |
| Staphylococcus aureus ATCC 6538P | 0.031 | 0.031 | 0.25 | 0.002 | [1] |
| Streptococcus sanguis ATCC 10556 | 0.5 | 0.5 | 0.25 | 0.004 | [1] |
| Escherichia coli ATCC 25922 | >1 | >1 | >1 | 0.002 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | 1 | >1 | 1 | 0.5 | [1] |
The data indicates that this compound's efficacy is most pronounced against the tested Gram-positive strains, with activity comparable to or slightly better than Berberine against Staphylococcus aureus.[1] Notably, it is inactive against Escherichia coli but does show activity against Pseudomonas aeruginosa at a concentration of 1 mg/mL.[1]
Antifungal and Antiviral Spectrum
Experimental Protocols
To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized experimental protocols are essential. The following is a detailed methodology for the Broth Microdilution Assay, a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
- Bacterial Strains: Use standardized bacterial strains (e.g., ATCC strains) grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
- Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate liquid growth medium.
- Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 Colony Forming Units (CFU)/mL.
- Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compound:
- Dispense 100 µL of sterile growth medium into all wells of the 96-well plate.
- Add a specific volume of the this compound stock solution to the first well to achieve the highest desired test concentration, and mix thoroughly.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row to create a gradient of decreasing concentrations. Discard 100 µL from the last well in the dilution series.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
- Include a positive control well (growth medium and inoculum, no compound) and a negative control well (growth medium only, no inoculum).
- Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
5. Determination of MIC:
- Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
- The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
A Comparative Analysis of Canadine's Cellular Effects: Unveiling a Profile of Low Cytotoxicity and Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of Canadine, a naturally occurring isoquinoline (B145761) alkaloid, and its effects on various cell lines. In contrast to its structural analog, Berberine (B55584), which exhibits broad cytotoxic effects against multiple cancer cell lines, this compound presents a distinct profile characterized by low cytotoxicity and significant antioxidant properties. This document summarizes key experimental findings, details the methodologies for crucial assays, and visualizes the known signaling pathways affected by this compound.
Data Presentation: Contrasting Cytotoxicity Profiles
The cytotoxic effects of this compound and Berberine have been evaluated across a range of cell lines, with Berberine consistently demonstrating potent anti-proliferative activity. This compound, however, shows a more nuanced and cell-type-dependent effect. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, highlighting the comparative efficacy of these two compounds.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Berberine in Various Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Berberine IC50 (µM) | Notes |
| MCF-7 | Breast Adenocarcinoma | 17.50 | 25 - 272.15 | This compound shows moderate antiproliferative activity, while Berberine's reported IC50 varies across studies.[1][2] |
| HepG2 | Hepatocellular Carcinoma | Not cytotoxic | 56.86 - 3,587.8 | This compound did not exhibit cytotoxicity at the tested concentrations in one study.[3] Berberine shows a wide range of cytotoxic effects. |
| HeLa | Cervical Carcinoma | Not cytotoxic | 159.5 - 245.18 | Similar to HepG2 cells, this compound was found to be non-cytotoxic in one study.[3] |
| Rat Hepatocytes | Normal Primary Cells | Not cytotoxic | Cytotoxic | Highlights a potential for lower toxicity of this compound in non-cancerous cells compared to Berberine.[3] |
| MCF-10A | Non-tumorigenic Breast Epithelial | Not significantly toxic | - | Suggests selectivity of this compound for cancer cells over normal cells. |
| Tca8113 | Oral Squamous Cell Carcinoma | - | 218.52 ± 18.71 | Data for this compound is not available.[1] |
| CNE2 | Nasopharyngeal Carcinoma | - | 249.18 ± 18.14 | Data for this compound is not available.[1] |
| HT29 | Colon Adenocarcinoma | - | 9.7 - 52.37 | Data for this compound is not available.[1][4] |
| T47D | Breast Carcinoma | - | 25 | Data for this compound is not available.[2] |
| HCC70, BT-20, MDA-MB-468 | Triple-Negative Breast Cancer | - | 0.19 - 0.48 | Berberine is highly potent in these aggressive breast cancer subtypes.[5] Data for this compound is not available. |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 16.7 | Berberine shows activity in this resistant cell line.[5] Data for this compound is not available. |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the cited data, this section provides detailed methodologies for the key experiments used to assess the cellular effects of this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Berberine, or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.
-
RNAse Treatment: Treat the cells with RNase A to eliminate PI binding to double-stranded RNA.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of the PI signal is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Signaling Pathways and Mechanisms of Action
The cellular effects of this compound appear to be mediated through distinct signaling pathways compared to the cytotoxic mechanisms of Berberine. While Berberine is known to induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family proteins[1], this compound's effects are more closely linked to cell survival and antioxidant pathways.
This compound and the PI3K/Akt Signaling Pathway
Evidence suggests that this compound can promote the activation of the Akt signaling pathway.[6] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its activation can protect cells from apoptosis and promote cell cycle progression. This pro-survival effect may explain the observed lack of cytotoxicity of this compound in certain cell lines.
This compound's Antioxidant Mechanism
This compound has demonstrated significant antioxidant activity, protecting cells from oxidative stress.[3] This is in stark contrast to many cytotoxic agents that induce apoptosis through the generation of reactive oxygen species (ROS). The antioxidant properties of this compound may contribute to its low toxicity profile.
Berberine's Pro-Apoptotic Mechanism
In contrast to this compound, Berberine is a well-documented inducer of apoptosis in a wide array of cancer cells. One of its key mechanisms involves the regulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.
Conclusion
The comparative analysis of this compound and its structural analog Berberine reveals two compounds with markedly different cellular effects. While Berberine acts as a broad-spectrum cytotoxic agent against numerous cancer cell lines, this compound exhibits a more selective, and often non-cytotoxic, profile. The observed activation of the pro-survival PI3K/Akt pathway by this compound, coupled with its potent antioxidant properties, suggests a mechanism of action that is fundamentally different from that of Berberine.
For researchers and drug development professionals, this comparative guide underscores the importance of subtle structural differences in determining the pharmacological activity of natural compounds. This compound's unique profile suggests its potential as a lead compound for developing cytoprotective or antioxidant therapies, rather than as a cytotoxic anticancer agent. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to explore its therapeutic potential in conditions associated with oxidative stress. In contrast, Berberine remains a compound of interest for its pro-apoptotic and anti-cancer properties.
References
- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Cardiovascular Effects of Canadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical cardiovascular effects of Canadine, also known as (S)-tetrahydroberberine, with its parent compound Berberine (B55584) and the established calcium channel blocker Verapamil (B1683045). The information is compiled from various preclinical studies to aid in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a benzylisoquinoline alkaloid, has demonstrated potential cardiovascular effects in preclinical models. In vivo studies suggest that its racemic form, dl-tetrahydropalmatine (dl-THP), can induce dose-dependent hypotension and bradycardia in rats. These effects are thought to be mediated, at least in part, through the inhibition of central nervous system dopaminergic mechanisms and potential calcium channel blocking activity. Comparatively, Berberine, the parent compound of this compound, exhibits a broader range of cardiovascular effects, including blood pressure reduction and vasodilation, often attributed to multiple mechanisms such as activation of the nitric oxide-cGMP pathway and potassium channel modulation. Verapamil, a well-characterized L-type calcium channel blocker, serves as a benchmark for cardiovascular effects, demonstrating significant antiarrhythmic properties and blood pressure reduction in various preclinical settings.
Comparative Data on Cardiovascular Effects
The following table summarizes the quantitative effects of this compound (as dl-THP or l-THP), Berberine, and Verapamil on key cardiovascular parameters in preclinical rat models. It is important to note that direct comparisons are challenging due to variations in experimental protocols, including animal models, drug administration routes, and study durations.
| Compound | Animal Model | Route of Administration | Dose | Effect on Blood Pressure | Effect on Heart Rate | Citation |
| This compound (dl-THP) | Anesthetized Rats | Intravenous | 1-10 mg/kg | Dose-dependent hypotension | Dose-dependent bradycardia | [1][2] |
| This compound (l-THP) | Anesthetized Rats | Intravenous | 40 mg/kg | 7% decrease in mean arterial pressure (transient) | 30% decrease (transient) | [3] |
| Berberine | Diabetic Rats | Oral | 100 mg/kg/day for 8 weeks | Significant reduction in systolic and diastolic blood pressure | Not specified | [4][5][6] |
| 6-Protoberberine (Berberine derivative) | Spontaneously Hypertensive Rats (SHRs) | Intraperitoneal | 5 mg/kg | -31.1 +/- 1.6 mm Hg decrease in systolic BP | Tendency to decrease | [7][8] |
| 10 mg/kg | -42.4 +/- 3.1 mm Hg decrease in systolic BP | [7][8] | ||||
| Verapamil | Spontaneously Hypertensive Rats (SHRs) | Oral (in food) | up to 49.9 mg/kg/day for 30 days | Max reduction of 37 mm Hg in systolic BP | No effect | [9] |
| Anesthetized Rats | Intravenous infusion | 220 µg/kg/min | Hypotension | Decrease (in sham-operated) or Increase (in sinoaortic denervated) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Antihypertensive and Heart Rate Assessment in Rats
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHRs) are commonly used. For diabetic models, diabetes can be induced by streptozotocin (B1681764) injection.[4][5][6]
-
Anesthesia: For acute studies involving intravenous administration, rats are typically anesthetized, for example, with urethane.[1] Conscious rats are often used for chronic oral administration studies to avoid the confounding effects of anesthesia.[7][8][9]
-
Drug Administration:
-
Intravenous (i.v.): The test compound is dissolved in a suitable vehicle (e.g., saline) and administered via a cannulated femoral or jugular vein.[1][2][10] Doses are often given as a bolus injection or continuous infusion.[10]
-
Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.[7][8]
-
Oral (p.o.): For chronic studies, the compound can be mixed with the feed or administered daily via oral gavage.[4][5][6][9]
-
-
Cardiovascular Parameter Measurement:
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) from baseline are calculated and compared between treatment and control groups. Dose-response curves are generated where applicable.
In Vitro Vasodilation Assay in Isolated Rat Aorta
-
Tissue Preparation: Thoracic aortas are excised from rats, cleaned of adhering tissue, and cut into rings (approximately 2-4 mm in length).
-
Experimental Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Protocol:
-
The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2 g) for a specified period (e.g., 60-90 minutes).
-
The viability of the endothelium is assessed by contracting the rings with an alpha-adrenergic agonist like phenylephrine (B352888) and then inducing relaxation with an endothelium-dependent vasodilator such as acetylcholine.
-
After washing and re-equilibration, the rings are pre-contracted again with a contractile agent (e.g., phenylephrine or high potassium solution).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Berberine) are added to the organ bath to assess its vasorelaxant effect.[11][12]
-
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the agonist. EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) can be calculated to compare the potency of different compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating the cardiovascular effects of this compound.
References
- 1. Antihypertensive effects of DL-tetrahydropalmatine: an active principle isolated from Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-tetrahydropalmatine-produced hypotension and bradycardia in rats through the inhibition of central nervous dopaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of dopaminergic, serotonergic and noradrenergic networks to acute levo-tetrahydropalmatine administration in naïve rats detected at 9.4 T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Berberine reduced blood pressure and improved vasodilation in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. The antihypertensive effect of the berberine derivative 6-protoberberine in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Effects of verapamil and carbon monoxide on blood pressure and heart mass in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of verapamil on blood pressure and heart rate in neurogenic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of vasodilatory effect of berberine in rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the aortic relaxation induced by low concentrations of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Canadine and Structurally-Related Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Canadine and its structural and functional analog, Berberine (B55584). Due to the current absence of publicly available transcriptomic data for this compound-treated cells, this document leverages data from studies on Berberine to infer potential cellular responses to this compound. Additionally, it explores the known signaling pathways activated by this compound to provide a comprehensive mechanistic context.
Comparative Analysis of Gene Expression
While direct transcriptomic data for this compound is not yet available, studies on the structurally similar alkaloid Berberine offer valuable insights into the potential gene expression changes induced by this class of compounds. The following table summarizes key differentially expressed genes in human gastric cancer cells (AGS) treated with Berberine.
Table 1: Summary of Differentially Expressed Circular RNAs (circRNAs) in AGS Gastric Cancer Cells Treated with 50 µM Berberine for 48 hours
| circRNA ID | Regulation | Fold Change | Chromosome | Strand | Start Position | End Position |
| hsa_circ_0003423 | Down | -2.33 | chr1 | + | 155554605 | 155556276 |
| hsa_circ_0006702 | Down | -2.04 | chr1 | + | 150983803 | 150989501 |
| circRNA2499 | Up | 2.01 | chr1 | - | 17351656 | 17358784 |
Data extracted from a study on the effects of Berberine on circular RNA expression profiles in human gastric cancer cells.[1]
Experimental Protocols
The following protocols are based on methodologies used in transcriptomic studies of Berberine and provide a framework for conducting similar experiments with this compound.
1. Cell Culture and Treatment (Based on Berberine Studies)
-
Cell Lines: Human gastric cancer cell lines (AGS and HGC27) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For transcriptomic analysis, cells are treated with the compound of interest (e.g., 50 µM Berberine) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
2. RNA Sequencing (RNA-Seq) Protocol
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable kit (e.g., TRIzol reagent). RNA quality and quantity are assessed using a spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA. The remaining RNA is fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The double-stranded cDNA is then purified.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis: Raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the treated and control groups.
Workflow for Transcriptomic Analysis
Caption: A generalized workflow for a typical transcriptomic study.
Signaling Pathways and Mechanistic Insights
This compound is known to modulate specific signaling pathways, which provides a basis for understanding its potential transcriptomic effects.
1. PI3K/Akt Signaling Pathway
This compound has been reported to promote the activation of the Akt signaling pathway. This pathway is a crucial regulator of cell survival, growth, and proliferation. Activation of Akt can lead to the phosphorylation and regulation of a host of downstream targets, including transcription factors that control the expression of genes involved in these cellular processes.[2]
Diagram of this compound-Induced Akt Signaling
Caption: this compound activates the PI3K/Akt signaling cascade.
2. p38 MAP Kinase Pathway
Studies have also implicated this compound in the activation of the p38 MAP kinase pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[3] Activation of this pathway can lead to the regulation of various transcription factors, thereby influencing the expression of genes related to the cell cycle and inflammatory responses.
3. Comparison with Berberine's Known Mechanisms
Berberine, the structural analog of this compound, has been shown to exert its anticancer effects by modulating multiple signaling pathways, including the MAPK and NF-κB pathways.[4] Transcriptomic analyses of Berberine-treated cells have revealed differential expression of genes involved in DNA replication, cell cycle, and apoptosis.[4] This suggests that this compound may have a similar multi-targeted effect on cellular gene expression.
Logical Relationship of this compound and Berberine Effects
Caption: Structural similarity suggests potential overlap in effects.
Conclusion and Future Directions
While direct transcriptomic data for this compound is currently lacking, the information available for its structural analog, Berberine, combined with knowledge of its established signaling pathways, provides a strong foundation for hypothesizing its effects on gene expression. Future research employing RNA-sequencing on various cell lines treated with this compound is essential to elucidate its precise molecular mechanisms and to validate the inferences made in this guide. Such studies will be invaluable for the development of this compound as a potential therapeutic agent.
References
- 1. Effects of Berberine on Circular RNA Expression Profiles in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Canadine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the exploration of synergistic drug combinations offers a promising frontier in therapy. Canadine, a naturally occurring isoquinoline (B145761) alkaloid, presents an intriguing candidate for such investigations. While direct experimental data on the synergistic effects of this compound with other compounds is currently limited in publicly available research, its known biological activities suggest a strong potential for beneficial interactions. This guide provides a framework for assessing the synergistic effects of this compound, detailing relevant experimental protocols and potential mechanisms of action to inform future research.
Unveiling the Synergistic Promise of this compound
This compound, also known as tetrahydroberberine, is a bioactive compound found in several medicinal plants, including Hydrastis canadensis (goldenseal) and various Corydalis species. While research has focused on its individual properties, including antioxidant and cytotoxic effects, its potential in combination therapies remains largely unexplored.[1][2]
One of the most compelling pieces of evidence for this compound's synergistic potential comes from its interaction with thymidylate synthase (TS).[3] TS is a crucial enzyme in the DNA synthesis pathway and a well-established target for chemotherapeutic drugs like 5-fluorouracil (B62378) (5-FU).[4][5][6] By interacting with TS, this compound may enhance the efficacy of TS inhibitors, potentially allowing for lower, less toxic doses of these powerful drugs. This hypothesis, however, requires rigorous experimental validation.
A Roadmap for Assessing Synergy: Experimental Protocols
To investigate the potential synergistic effects of this compound, a systematic approach employing established in vitro methodologies is essential. The following protocols provide a detailed framework for such studies.
I. Checkerboard Assay for Synergy Determination
The checkerboard assay is a widely used method to assess the interaction between two compounds. It allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a key metric for quantifying synergy.
Experimental Protocol:
-
Cell Culture: Culture the target cells (e.g., cancer cell lines, microbial strains) in the appropriate medium and conditions to achieve logarithmic growth.
-
Drug Preparation: Prepare stock solutions of this compound and the compound of interest (e.g., 5-fluorouracil) in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the rows and the other compound along the columns. This creates a matrix of varying concentration combinations.
-
Cell Seeding: Add a standardized suspension of the target cells to each well of the plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Determine cell viability or microbial growth in each well using a suitable assay, such as the MTT assay (for cell lines) or by measuring optical density (for microbial cultures).
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) for each compound alone.
-
For each well showing a predetermined level of inhibition (e.g., 50% or 90%), calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Compound X = (MIC of Compound X in combination) / (MIC of Compound X alone)
-
-
Calculate the FICI by summing the FIC values: FICI = FIC of this compound + FIC of Compound X.
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
II. Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
Experimental Protocol:
-
Dose-Response Curves: Generate dose-response curves for this compound and the other compound individually to determine their respective IC50 values.
-
Combination Studies: Perform experiments with various combinations of the two compounds at fixed ratios (e.g., based on their IC50 ratio).
-
Isobologram Construction:
-
Plot the IC50 concentration of this compound on the x-axis and the IC50 concentration of the other compound on the y-axis.
-
Draw a line connecting these two points. This is the "line of additivity."
-
Plot the concentrations of the two compounds that, in combination, produce the 50% inhibitory effect.
-
-
Interpretation:
-
If the data points for the combination fall below the line of additivity, the interaction is synergistic.
-
If the data points fall on the line, the interaction is additive.
-
If the data points fall above the line, the interaction is antagonistic.
-
Visualizing the Path to Discovery
To aid researchers in conceptualizing the assessment of this compound's synergistic effects, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway.
Caption: Experimental Workflow for Assessing this compound Synergy.
References
- 1. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the neuroprotective effects of Canadine and its enantiomer
An Objective Analysis of Canadine's Neuroprotective Properties Based on Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (±)-tetrahydroberberine, is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, including those of the Corydalis and Hydrastis genera. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. This guide provides a comprehensive comparison of the neuroprotective effects of this compound, drawing upon available preclinical experimental data. While the primary focus is on this compound, it is important to note that a direct comparative analysis of the neuroprotective effects of its individual enantiomers, (+)-canadine and (-)-canadine, is not extensively available in the current scientific literature. This guide, therefore, summarizes the known effects of the racemic mixture and highlights the need for further research into the stereospecific activities of its enantiomers.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound. These studies predominantly focus on its antioxidant and anti-inflammatory properties in various in vitro models of neuronal injury.
| Experimental Model | Compound Tested | Concentration(s) | Key Findings | Citation(s) |
| tert-butylhydroperoxide-induced oxidative stress in rat hepatocytes | This compound | Not specified | Strong antioxidant capacity, protecting microsomal lipids from peroxidation. | [1] |
| In vitro muscle wasting model (CT26 CM-treated C2C12 myotubes) | This compound | Not specified | Ameliorated muscle protein degradation by down-regulating muscle-specific E3 ligases. | [1] |
| General review on isoquinoline alkaloids | Tetrahydroberberine (this compound) | Not specified | Exhibits a broad range of pharmacological properties including central nervous system inhibition, anti-cerebral ischemia, neuroprotection, and anti-inflammatory effects. Possesses potent antioxidant properties. | [1] |
Key Neuroprotective Mechanisms of this compound
Preclinical evidence suggests that this compound exerts its neuroprotective effects through a multi-targeted approach, primarily centered around its antioxidant and anti-inflammatory activities. These mechanisms are crucial in mitigating the pathological processes underlying various neurodegenerative diseases.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage. This compound has demonstrated significant antioxidant properties. It has been shown to protect against oxidative stress induced by agents like tert-butylhydroperoxide, effectively shielding microsomal lipids from peroxidation[1]. This antioxidant activity is fundamental to its neuroprotective potential, as it helps to preserve cellular integrity and function in the face of oxidative insults.
Anti-Inflammatory Effects
Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators, plays a critical role in the progression of neurodegenerative disorders. This compound has been reported to possess anti-inflammatory properties, which contribute to its neuroprotective profile[1]. By modulating inflammatory pathways, this compound can help to reduce the production of cytotoxic molecules and create a more favorable environment for neuronal survival. The multifaceted molecular mechanisms of berberine, a structurally related isoquinoline alkaloid, involve the modulation of numerous signaling pathways, including the PI3K/Akt and NF-κB pathways, to confer its neuroprotective effects[2][3].
Signaling Pathways in this compound's Neuroprotection
The neuroprotective effects of this compound are mediated by its influence on several key intracellular signaling pathways. Based on the known mechanisms of related isoquinoline alkaloids like berberine, a putative signaling pathway for this compound's action can be proposed.
Figure 1. Proposed signaling pathways for the neuroprotective effects of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to evaluate the neuroprotective effects of compounds like this compound.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant capacity of a compound within a cellular environment.
-
Cell Seeding: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and incubated for 24 hours to allow for cell attachment and growth.
-
Treatment: The cells are then treated with the test compound (e.g., this compound) at various concentrations, along with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe.
-
Induction of Oxidative Stress: After an incubation period, a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time. The antioxidant capacity of the test compound is determined by its ability to quench the fluorescence generated by the oxidation of DCFH-DA.
-
Data Analysis: The results are often expressed as quercetin (B1663063) equivalents, providing a standardized measure of antioxidant activity[4].
Cell Viability Assays (e.g., MTT Assay)
These assays are used to assess the ability of a compound to protect cells from toxic insults.
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in appropriate media.
-
Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide, glutamate) is added to the cell culture to induce cell death.
-
Treatment: The cells are co-treated with the neurotoxic agent and the test compound (e.g., this compound) at various concentrations.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the wells. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan (B1609692).
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound possesses significant neuroprotective properties, primarily through its antioxidant and anti-inflammatory actions. These effects are mediated by the modulation of key signaling pathways, including the PI3K/Akt and Nrf2 pathways, and the inhibition of pro-inflammatory mediators like NF-κB.
However, a critical gap in the current understanding is the lack of direct comparative studies on the neuroprotective effects of the individual enantiomers of this compound. Future research should focus on isolating and evaluating (+)-canadine and (-)-canadine to determine if one enantiomer is more potent or possesses a more favorable therapeutic profile. Such studies are essential for the rational design and development of this compound-based therapeutics for neurodegenerative diseases. Furthermore, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound and its enantiomers in relevant animal models of neurological disorders.
References
Safety Operating Guide
Proper Disposal of Canadine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Canadine, also known as (S)-Tetrahydroberberine or Xanthopuccine. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Safety and Hazard Information
This compound is a benzylisoquinoline alkaloid and should be handled with care. The primary known hazard is that it is harmful if swallowed.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.
Key Safety Data for this compound:
| Identifier | Information |
| CAS Number | 522-97-4[2][3] |
| Synonyms | (±)-Tetrahydroberberine, Xanthopuccine, NSC 36351[2] |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Precautionary Statements | P264, P270, P301+P317, P330, P501[1] |
Experimental Protocols for Safe Disposal
While there are no experimental protocols for the chemical neutralization of this compound in a standard laboratory setting, the established protocol involves proper segregation, containment, and transfer of the waste to a certified disposal facility.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles: To protect eyes from any potential splashes or airborne particles.
-
Chemical-resistant gloves: To prevent skin contact.
-
Laboratory coat: To protect clothing and skin.
All handling of solid this compound should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, absorb the spill with an inert material such as sand, vermiculite, or a commercial absorbent.
-
Collect Waste: Place the absorbed material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Collection and Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials from spills, in a dedicated and clearly labeled hazardous waste container.
-
Ensure the container is made of a compatible material and can be securely sealed.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Disposal:
-
Empty containers that held this compound should also be treated as hazardous waste.
-
If institutional procedures allow, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous waste.
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through a licensed and professional waste disposal service.[4]
-
Follow all local, provincial, and federal regulations for the disposal of chemical waste. In Canada, hazardous waste management is regulated by both federal and provincial authorities, such as Environment and Climate Change Canada (ECCC).[5][6]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
- 1. (+-)-Tetrahydroberberine | C20H21NO4 | CID 34458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hoelzel-biotech.com [hoelzel-biotech.com]
- 4. hazwastedisposal.com [hazwastedisposal.com]
- 5. Who Regulates the Disposal of Hazardous Chemicals in Canada? [greenflow.com]
- 6. maratekenvironmental.com [maratekenvironmental.com]
Personal protective equipment for handling Canadine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Canadine. The following procedures are based on established laboratory safety protocols and available data on this compound and related compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.[1][2]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl gloves.[2][3] Always inspect gloves before use and wash the exterior before removing them.[3]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[1]
-
Respiratory Protection: Handling should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1] If significant aerosolization is expected or ventilation is inadequate, a respirator may be necessary.[2]
Toxicity Data
While comprehensive toxicity data for this compound is limited, the following acute toxicity data in mice has been reported:
| Route of Administration | LD50 (mg/kg) in mice |
| Oral | 940[4] |
| Subcutaneous (s.c.) | 790[4] |
| Intravenous (i.v.) | 100[4] |
LD50: The lethal dose for 50% of the test population.
It is important to note that some studies suggest this compound has a low toxic effect.[5][6]
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling this compound, ensure you are wearing the appropriate PPE as outlined above.[1][2][3]
-
Prepare your workspace by ensuring a chemical fume hood or other well-ventilated area is available and functioning correctly.[1]
-
Gather all necessary materials and equipment before starting your work to minimize movement in and out of the handling area.
-
-
Handling:
-
If working with powdered this compound, conduct all weighing and manipulation within a chemical fume hood to prevent inhalation of airborne particles.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
-
Keep containers of this compound closed when not in use.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste this compound and materials contaminated with it (e.g., gloves, absorbent materials, empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Do not mix with other waste streams unless permitted by your institution's environmental health and safety office.[1]
-
-
Disposal Method:
-
Regulatory Compliance:
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) - Canada.ca [canada.ca]
- 3. Personal Protective Equipment - Canada.ca [canada.ca]
- 4. This compound [drugfuture.com]
- 5. Antioxidant and cytotoxic activities of this compound: biological effects and structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 16-20 - Canadian Biosafety Handbook, Second Edition - Canada.ca [canada.ca]
- 8. Hazardous waste – Households and municipalities | Alberta.ca [alberta.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
